1,5-Cyclooctanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134499. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclooctane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-4-8(10)6-2-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIJGYLFFVBUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933502 | |
| Record name | Cyclooctane-1,5-dione | |
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Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-74-3 | |
| Record name | 1,5-Cyclooctanedione | |
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| Record name | 1,5-Cyclooctanedione | |
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| Record name | Cyclooctane-1,5-dione | |
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| Record name | 1,5-Cyclooctanedione | |
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| Record name | 1,5-Cyclooctanedione | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UP2M7JM3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 1,5-Cyclooctanedione
Abstract
This technical guide provides a comprehensive overview of 1,5-cyclooctanedione, a versatile C8 cyclic dione. The document delves into its synthesis, focusing on a robust and scalable two-step pathway from the readily available 1,5-cyclooctadiene. Key physical and chemical properties are systematically presented, supported by spectral data for unambiguous identification. Furthermore, this guide explores the synthetic utility of this compound as a precursor to complex bicyclic systems, particularly the bicyclo[3.3.1]nonane framework, and discusses the relevance of these scaffolds in the context of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in organic synthesis and pharmaceutical development, offering both foundational knowledge and practical insights into the application of this important chemical entity.
Introduction: The Significance of this compound
This compound, a symmetrical cyclic diketone, represents a pivotal building block in modern organic synthesis. Its constrained eight-membered ring and the strategic placement of its two carbonyl groups at the 1 and 5 positions render it a highly valuable precursor for the construction of intricate molecular architectures. The conformational flexibility of the cyclooctane ring, coupled with the reactivity of the ketone functionalities, allows for a diverse range of chemical transformations.
This guide will illuminate the primary synthetic routes to this compound, detail its characteristic properties, and explore its significant applications, particularly in the synthesis of bicyclic compounds. The exploration of these applications will extend to the realm of drug discovery, where the rigid bicyclo[3.3.1]nonane scaffold, readily accessible from this compound, serves as a key structural motif in various pharmacologically active molecules.
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound commences with the commercially available and relatively inexpensive 1,5-cyclooctadiene. The overall transformation involves a two-step sequence: a hydroboration-oxidation to form the corresponding diol, followed by oxidation of the diol to the target diketone.
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Chemical Structure of 1,5-Cyclooctanedione
Abstract
This compound (C₈H₁₂O₂) is a pivotal intermediate in organic synthesis, valued for its unique structural framework and the reactivity of its ketone functionalities. This guide provides a comprehensive technical overview of its chemical structure, conformational analysis, synthesis, spectroscopic signature, and reactivity. We delve into the causality behind its stable conformation, provide validated experimental protocols for its synthesis and characterization, and explore its utility in modern chemical applications, particularly in the synthesis of complex molecules for materials science and drug development.
Molecular Structure and Conformational Analysis
The foundational structure of this compound is an eight-membered carbocyclic ring featuring two ketone groups at positions 1 and 5. The inherent flexibility of the cyclooctane ring system allows for several possible conformations. However, extensive physical and computational studies have been conducted to determine the most thermodynamically stable arrangement.
The Predominant Boat-Chair Conformation
Single-crystal X-ray diffraction analysis has unequivocally established that in the solid state, this compound adopts a boat-chair (BC) conformation. This conformation minimizes torsional strain and transannular interactions (non-bonded interactions between atoms across the ring), which are significant destabilizing factors in medium-sized rings. Force-field calculations are in strong agreement with the experimental data, confirming the boat-chair as the global minimum energy conformation.
The causality for this preference lies in the positioning of the carbonyl groups. In the boat-chair conformation, the dipoles of the two C=O groups are oriented in a way that minimizes electrostatic repulsion, and steric hindrance between the methylene protons is reduced compared to other potential conformers like the crown or boat-boat forms.
Caption: Boat-chair conformation of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved from cis,cis-1,5-cyclooctadiene (COD), a readily available and inexpensive starting material derived from the dimerization of butadiene.[1][2][3] A robust and scalable three-step synthesis has been reported, which is a significant improvement over older, more cumbersome methods.[1]
The strategic choice of COD as a precursor is logical due to the pre-formed eight-membered ring and the positioning of the double bonds at the 1 and 5 positions, which serve as synthetic handles for the introduction of the ketone functionalities.
Caption: Three-step synthesis of this compound from COD.
Experimental Protocol: Synthesis from cis,cis-1,5-Cyclooctadiene
This protocol is adapted from a validated procedure in Organic Syntheses.[1] The self-validating nature of this protocol lies in the clear characterization of intermediates and the final product, ensuring purity and identity at each stage.
Step 1: Synthesis of 2,6-Diacetoxybicyclo[3.3.0]octane
-
To a stirred mixture of iodosobenzene diacetate (100 g, 0.31 mol) in 300 mL of glacial acetic acid, add cis,cis-1,5-cyclooctadiene (25 g, 0.23 mol).
-
Heat the mixture to reflux for 16 hours. The solution will change color from colorless to brown-orange.
-
Cool the reaction mixture and remove the acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diacetate mixture.
Step 2: Synthesis of Bicyclo[3.3.0]octane-2,6-diol
-
Add the crude diacetate from the previous step dropwise to an ice-cooled 10% aqueous solution of sodium hydroxide (100 mL).
-
Allow the solution to slowly warm to room temperature over 1 hour and continue stirring for 15 hours.
-
Extract the reaction mixture continuously with diethyl ether for 3 days.
-
Dry the ether extract over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diol.
Step 3: Synthesis of this compound
-
Dissolve the crude diol in 125 mL of acetone and cool the solution in an ice bath.
-
Add Jones reagent (prepared from CrO₃ and H₂SO₄) dropwise to the stirred solution until the orange color persists.
-
Continue stirring for 15 hours at room temperature.
-
Remove the acetone on a rotary evaporator and add 125 mL of water.
-
Extract the aqueous mixture continuously with diethyl ether for 3 days.
-
Remove the ether by rotary evaporation to yield a yellow oil.
-
Distill the oil under reduced pressure (e.g., 74–79°C at 0.06 mm) to yield pure this compound as a white crystalline solid.
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The molecule's symmetry and the presence of specific functional groups give rise to a characteristic spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[4][5]
-
¹H NMR: Due to the molecule's symmetry in the boat-chair conformation, the proton spectrum is relatively simple. One would expect to see a complex multiplet corresponding to the 12 methylene (CH₂) protons. The exact chemical shifts and coupling patterns are influenced by the specific conformation and solvent. Typically, these protons would resonate in the δ 2.0-3.0 ppm range.
-
¹³C NMR: The carbon spectrum is expected to show three distinct signals:
-
A signal for the two equivalent carbonyl carbons (C=O) in the downfield region, typically around δ 210-220 ppm.
-
Signals for the six equivalent methylene carbons (CH₂) in the upfield region, likely between δ 30-50 ppm. The carbons alpha to the carbonyls would be further downfield than the beta and gamma carbons.
-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.5 | Multiplet | -CH₂- |
| ¹³C | ~215 | Singlet | C=O |
| ¹³C | ~40-45 | Triplet | α-CH₂ |
| ¹³C | ~25-30 | Triplet | β, γ-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of the ketone functional groups. The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band corresponding to the C=O stretching vibration. For a medium-ring ketone, this peak is typically observed in the range of 1700-1710 cm⁻¹. The absence of significant O-H stretching bands (around 3200-3600 cm⁻¹) confirms the purity of the diketone form.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (140.18 g/mol ).[7]
-
Fragmentation: Common fragmentation pathways for cyclic ketones involve alpha-cleavage and McLafferty rearrangements, leading to characteristic fragment ions.
Keto-Enol Tautomerism
Like other dicarbonyl compounds, this compound can theoretically exist in equilibrium with its enol tautomer.[8][9] However, unlike β-dicarbonyl compounds (e.g., 1,3-diketones) where the enol form is stabilized by conjugation and intramolecular hydrogen bonding, the 1,5-relationship of the carbonyls in cyclooctanedione precludes such stabilization.[8][10]
Consequently, the keto-enol equilibrium for this compound overwhelmingly favors the diketo form under standard conditions.[9] The interconversion can be catalyzed by either acid or base, proceeding through an enolate or a protonated carbonyl intermediate, respectively.[11]
Caption: Keto-enol tautomerism pathway for this compound.
Reactivity and Applications in Drug Development
The chemical utility of this compound stems from the reactivity of its two ketone groups. These can undergo a wide range of transformations, including:
-
Nucleophilic addition: Reactions with Grignard reagents, organolithiums, or hydride donors.
-
Reductive amination: Formation of cyclic diamines.
-
Wittig reaction: Conversion of one or both carbonyls to alkenes.
-
Baeyer-Villiger oxidation: Formation of lactones.
A particularly relevant application for drug development and chemical biology is its use as a precursor to difluorinated cyclooctyne (DIFO) reagents. These strained alkynes are used in copper-free click chemistry (SPAAC), a bioorthogonal ligation method for labeling and imaging biomolecules in living systems.[12] The synthesis of the 1,3-cyclooctanedione precursor for DIFO highlights the importance of cyclooctanedione isomers in accessing these advanced reagents.[12] Furthermore, derivatives of 1,5-cyclooctadiene, the precursor to the dione, are used to create linkers for bioconjugation.[13]
Crystallographic Data
The solid-state structure provides the most precise geometric information. The crystal structure of this compound has been solved, providing definitive proof of its conformation.[14]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| a | 13.195(6) Å | |
| b | 11.425(5) Å | |
| c | 5.258(3) Å | |
| Z (Molecules/cell) | 4 | |
| Conformation | Boat-Chair |
Conclusion
This compound is a molecule of significant interest due to its well-defined three-dimensional structure, accessible synthesis, and versatile reactivity. Its stable boat-chair conformation minimizes intramolecular strain, a key feature for a medium-sized ring system. Validated synthetic and spectroscopic protocols allow for its reliable preparation and characterization. Its role as a building block in the synthesis of more complex structures, including reagents for bioorthogonal chemistry, underscores its continued importance for researchers, scientists, and professionals in drug development and materials science.
References
- Moriarty, R. M., Duncan, M. P., Vaid, R. K., & Prakash, O. (n.d.). INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses.
- (n.d.). X-Ray crystal structure analyses and conformational studies of cis-cyclo-octane-1,5-diol and cyclo-octane-1,5-dione. Journal of the Chemical Society, Perkin Transactions 2.
- (n.d.). An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,3-Cyclopentanedione. Benchchem.
- (n.d.). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. NIH.
- (n.d.). This compound. PubChem.
- (n.d.). 1,5-Cyclooctadiene - C8-Monomers by Evonik. Evonik Industries.
- (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
- (2023). Keto-Enol Tautomerism. Chemistry LibreTexts.
- (n.d.). 1,5-Cyclooctadiene. Wikipedia.
- (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.
- (n.d.). Design, Synthesis, Conjugation, and Reactivity of Novel trans,trans-1,5-Cyclooctadiene-Derived Bioorthogonal Linkers.
- (n.d.).
- (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- (n.d.). Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach. PMC - PubMed Central.
- (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH.
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- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 1,5-Cyclooctanedione
Introduction: The Strategic Value of a C8 Scaffold
In the landscape of synthetic chemistry and drug development, the cyclooctane ring presents a unique and valuable scaffold. Its inherent conformational flexibility, existing predominantly in a boat-chair conformation, allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with specific biological targets. 1,5-Cyclooctanedione, a symmetrically functionalized derivative, serves as a pivotal building block, offering two reactive carbonyl sites for a diverse array of chemical transformations. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization and application, tailored for researchers, scientists, and professionals in drug development.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental work. This compound is registered under CAS Number 1489-74-3.[1] Its core identifiers and computed physicochemical properties are summarized below, providing the essential data points for reaction planning, safety assessment, and analytical method development.
| Identifier/Property | Value | Source(s) |
| CAS Number | 1489-74-3 | PubChem[1] |
| IUPAC Name | cyclooctane-1,5-dione | PubChem[1] |
| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |
| Molecular Weight | 140.18 g/mol | PubChem[1] |
| InChIKey | HNIJGYLFFVBUNQ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CC(=O)CCCC(=O)C1 | PubChem[1] |
| Boiling Point | 260.7 °C at 760 mmHg (Predicted) | ChemNet |
| Flash Point | 96.3 °C (Predicted) | ChemNet |
| Density | 1.038 g/cm³ (Predicted) | ChemNet |
Section 2: Synthesis and Mechanistic Rationale
The most direct and elegant synthetic route to this compound is the ozonolysis of a bicyclic alkene precursor. This strategy is predicated on the selective oxidative cleavage of a carbon-carbon double bond to install the two required ketone functionalities in a single, ring-opening step.
The Ozonolysis Pathway
The logical precursor for this transformation is bicyclo[4.2.0]oct-1(6)-ene (CAS 10563-11-8).[2][3] The ozonolysis reaction proceeds via a well-established mechanism involving a 1,3-dipolar cycloaddition of ozone across the double bond.
Causality of Method Selection: Ozonolysis is the preferred method due to its high efficiency and predictability. The reaction specifically targets the double bond, leaving the saturated carbon framework intact. The subsequent reductive workup is crucial; it ensures the cleavage of the intermediate ozonide directly to the desired ketone products without over-oxidation to carboxylic acids, which would occur under oxidative workup conditions. This control is paramount for achieving a high yield of the target dione.
Caption: Synthetic workflow for this compound via ozonolysis.
Section 3: Spectroscopic Characterization - A Self-Validating System
The confirmation of the this compound structure is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system, ensuring the identity and purity of the synthesized material.
| Technique | Expected Signature Features | Rationale |
| ¹H NMR | A complex multiplet around δ 2.4-2.8 ppm. | Protons alpha to the carbonyl groups (C2, C4, C6, C8) are deshielded and appear downfield. The remaining methylene protons (C3, C7) would appear as a multiplet at a slightly higher field. The symmetry of the molecule simplifies the spectrum, but conformational flux can lead to broad signals. |
| ¹³C NMR | A signal at δ > 200 ppm. Signals in the range of δ 30-50 ppm. | The carbonyl carbon (C=O) signal is characteristically found at very low field (>200 ppm). The methylene carbons alpha to the carbonyls (C2, C4, C6, C8) will be downfield compared to the other methylene carbons (C3, C7) due to the electron-withdrawing effect of the oxygen. |
| IR Spectroscopy | A strong, sharp absorption band around 1700-1720 cm⁻¹. | This absorption is highly characteristic of the C=O stretching vibration in a saturated cyclic ketone.[4] Its presence is a primary indicator of the successful formation of the dione functionality. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 140. | Confirms the molecular weight and, by extension, the molecular formula (C₈H₁₂O₂).[1] High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition. |
Note: Actual chemical shifts can vary based on solvent and instrument parameters. The data presented are typical expected values.[4][5]
Section 4: Applications in Medicinal Chemistry and Drug Development
While not an active pharmaceutical ingredient (API) itself, this compound is a valuable synthetic intermediate.[6][7][] Its bifunctional nature allows it to serve as a scaffold for building more complex molecular architectures, a crucial aspect of drug discovery.
Role as a Synthetic Intermediate: The strategic placement of the two ketone groups at the 1 and 5 positions allows for a variety of synthetic manipulations:
-
Ring Contractions/Expansions: The dione can undergo reactions like the Favorskii rearrangement to yield functionalized cycloheptane derivatives.
-
Heterocycle Formation: Condensation reactions with reagents like hydrazines or hydroxylamines can be used to construct bicyclic heterocyclic systems, which are common motifs in many drug molecules.
-
Scaffold for Bioorthogonal Chemistry: The cyclooctane core is a precursor to strained cyclooctyne derivatives used in copper-free click chemistry (SPAAC), a powerful tool for bioconjugation in drug delivery and diagnostic applications. While the synthesis of 1,3-cyclooctanedione is more directly cited for this purpose, the 1,5-isomer provides an alternative substitution pattern for creating novel cyclooctyne reagents.
The utility of such intermediates is often documented in the patent literature, which protects novel synthetic routes to complex APIs.[9][10] A thorough search of patents citing CAS 1489-74-3 is a recommended strategy for researchers looking to explore its application in novel drug development programs.
Section 5: Safety and Handling
Scientific integrity demands a rigorous approach to safety. According to the Globally Harmonized System (GHS) classifications aggregated by the European Chemicals Agency (ECHA), this compound presents specific hazards.[1]
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
Protocol for Safe Handling:
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.
-
Use a lab coat to protect from skin contact.
-
-
Handling Procedures: Avoid contact with skin and eyes. Avoid the formation of dust. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. In case of skin contact, wash off with soap and plenty of water. If skin irritation or rash occurs, seek medical advice.
Section 6: Detailed Experimental Protocol
The following protocol details the synthesis of this compound from bicyclo[4.2.0]oct-1(6)-ene. This serves as a self-validating system when paired with the spectroscopic characterization methods described in Section 3.
Objective: To synthesize this compound via oxidative cleavage.
Materials:
-
Bicyclo[4.2.0]oct-1(6)-ene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) from an ozone generator
-
Zinc dust (Zn)
-
Acetic Acid (AcOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions at low temperature, extraction, and filtration.
Caption: Step-by-step experimental workflow for the synthesis of 1,5-COD.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube (connected to a mineral oil bubbler), dissolve bicyclo[4.2.0]oct-1(6)-ene (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Begin bubbling ozone gas through the stirred solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.
-
Quenching: Once the reaction is complete, stop the ozone flow and purge the system with nitrogen or oxygen gas for 10-15 minutes to remove all residual ozone. Causality: This step is critical for safety, as ozonides can be explosive.
-
Reductive Workup: While stirring, carefully add zinc dust (1.5-2.0 eq) followed by the slow addition of acetic acid (2.0 eq).
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 1 hour or until the reaction is complete (monitor by TLC).
-
Workup: Filter the reaction mixture through a pad of celite to remove the zinc salts, washing the pad with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra of the purified product and compare them to the expected data (Section 3) to confirm its identity and purity.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 281640, this compound. Available: [Link]
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Filo (2025). Ozonolysis of bicyclo[4.2.0]oct-1(6)-ene. Available: [Link]
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Filo (2025). Problems 33 AcO Image of a chemical structure with reaction conditions. Available: [Link]
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The Royal Society of Chemistry (2014). Supporting Information for Chemical Communications. Available: [Link]
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SpectraBase (2025). This compound Spectrum. Available: [Link]
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Foreword: Understanding 1,5-Cyclooctanedione as a Strategic Synthetic Intermediate
An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Cyclooctanedione
To the practicing researcher in organic synthesis and medicinal chemistry, cyclic scaffolds are foundational tools. They impose conformational constraints on appended functional groups, enabling the precise spatial orientations required for molecular recognition at biological targets. Among these, medium-sized rings (8-11 members) offer a unique blend of flexibility and structural pre-organization that is distinct from smaller, more rigid rings or larger, more amorphous macrocycles. However, their synthesis and conformational behavior are governed by a complex interplay of angle strain, torsional strain, and, most critically, transannular interactions—non-bonded interactions across the ring.
This guide provides a deep dive into this compound, a symmetrical C8-ketone that serves as a versatile and powerful building block. Its symmetrically placed carbonyl groups not only offer dual points for chemical elaboration but also profoundly influence the conformational landscape of the cyclooctane ring. Understanding the nuanced properties of this dione is paramount for leveraging it effectively in the synthesis of complex polycyclic systems, natural product analogues, and novel pharmaceutical scaffolds. Herein, we move beyond a simple recitation of data, focusing instead on the causal relationships between structure, reactivity, and conformation, providing the field-proven insights necessary for rational synthetic design.
Molecular Structure and Conformational Dynamics
The structure of this compound (C₈H₁₂O₂) features an eight-membered carbocyclic ring with ketone functionalities at the 1 and 5 positions. Unlike the relatively planar and rigid cyclohexane ring, the cyclooctane core is significantly more flexible and can adopt several low-energy conformations to alleviate steric and torsional strain. The introduction of two sp²-hybridized carbonyl carbons further complicates this landscape.
The dominant conformations of cyclooctane derivatives are typically variations of the boat-chair (BC) and crown families. For this compound, the molecule preferentially adopts a conformation that minimizes both the repulsion between the carbonyl dipoles and the transannular steric strain between opposing methylene protons. Computational studies and experimental data from related structures suggest that a twisted boat-chair conformation is likely the most stable, as it offers a favorable arrangement that keeps the carbonyl groups and cross-ring protons relatively distant.
The dynamic relationship between these conformers is critical. The energy barriers to interconversion are relatively low, meaning the molecule exists as a dynamic equilibrium of several conformations in solution. This conformational flexibility can be a strategic asset, allowing the molecule to adapt its shape upon binding to a reagent or catalyst, but it also presents a challenge for stereoselective synthesis, where "locking" a specific conformation is often desired.
Caption: Key low-energy conformations of the this compound ring.
Physical and Spectroscopic Properties
The reliable characterization of a synthetic intermediate is the bedrock of reproducible science. The physical and spectroscopic data for this compound are summarized below. These values serve as critical benchmarks for confirming the identity and purity of the material after synthesis or purification.
Physical Properties
The physical state and solubility parameters are essential for planning reactions, extractions, and purifications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [PubChem][1] |
| Molecular Weight | 140.18 g/mol | [PubChem][1] |
| Appearance | White crystalline solid | - |
| Melting Point | 67 °C (340 K) | [NIST][2] |
| Boiling Point | 260.7 °C at 760 mmHg | [ChemNet][3] |
| Density | 1.038 g/cm³ | [ChemNet][3] |
| Refractive Index | 1.462 | [ChemNet][3] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in cold alkanes. | - |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The expected data are as follows:
| Technique | Wavenumber / Chemical Shift | Description of Signal |
| FT-IR (KBr Pellet) | ~2950-2850 cm⁻¹ | C-H (sp³) stretching vibrations of the methylene groups. |
| ~1710 cm⁻¹ | Strong, sharp C=O stretch , characteristic of a saturated cyclic ketone.[4][5] | |
| ¹H NMR (CDCl₃, 400 MHz) | ~2.5 - 2.7 ppm | Multiplet, corresponding to the 8 protons on the carbons α to the carbonyl groups (C2, C4, C6, C8). These protons are deshielded by the adjacent electron-withdrawing ketone. |
| ~1.8 - 2.0 ppm | Multiplet, corresponding to the 4 protons on the carbons β to the carbonyl groups (C3, C7). | |
| ¹³C NMR (CDCl₃, 100 MHz) | ~212 ppm | Carbonyl Carbon (C=O) . The significant downfield shift is characteristic of a ketone. |
| ~40 ppm | Methylene carbons α to the carbonyls (C2, C4, C6, C8). | |
| ~25 ppm | Methylene carbons β to the carbonyls (C3, C7). | |
| Mass Spec. (EI) | m/z = 140 | Molecular Ion (M⁺). |
| m/z = 112, 84, 56 | Common fragmentation patterns involving loss of CO and subsequent cleavages. |
Synthesis of this compound
Access to high-purity this compound is crucial. While several routes exist, a reliable and scalable approach proceeds from the commercially available cis,cis-1,5-cyclooctadiene. This two-step sequence involves a hydroboration-oxidation to form the corresponding diol, followed by a standard oxidation to yield the target dione.[6] This method avoids the often-unpredictable side reactions associated with ozonolysis of bicyclic precursors.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Hydroboration-Oxidation
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of cis-1,5-Cyclooctanediol
-
System Setup: A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with cis,cis-1,5-cyclooctadiene (10.8 g, 100 mmol). Anhydrous tetrahydrofuran (THF, 100 mL) is added, and the solution is cooled to 0 °C in an ice bath.
-
Hydroboration: A 1.0 M solution of borane-THF complex (BH₃•THF) in THF (110 mL, 110 mmol) is added dropwise to the stirred solution over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress can be monitored by TLC.
-
Oxidation: The flask is cooled again to 0 °C. Water (20 mL) is added cautiously, followed by the slow, dropwise addition of 3 M aqueous sodium hydroxide (40 mL).
-
Peroxide Addition: 30% aqueous hydrogen peroxide (40 mL) is then added dropwise, ensuring the internal temperature does not exceed 30 °C. Caution: This addition is exothermic.
-
Workup: The mixture is heated to 50 °C for 1 hour, then cooled to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude cis-1,5-cyclooctanediol as a white solid, which can be purified by recrystallization from ethyl acetate/hexanes.
Step 2: Oxidation to this compound
-
System Setup: A 500 mL round-bottom flask is charged with pyridinium chlorochromate (PCC, 43.0 g, 200 mmol) and silica gel (40 g) in anhydrous dichloromethane (DCM, 200 mL).
-
Substrate Addition: A solution of cis-1,5-cyclooctanediol (14.4 g, 100 mmol) in DCM (50 mL) is added to the stirred PCC suspension in one portion.
-
Reaction: The mixture is stirred vigorously at room temperature for 3 hours. The reaction turns into a dark, thick slurry.
-
Filtration and Purification: The reaction mixture is filtered through a short plug of silica gel, eluting with additional DCM. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford this compound as a white crystalline solid.
Chemical Reactivity: The Power of Transannular Interactions
The reactivity of this compound is dominated by two features: standard ketone chemistry and unique transannular reactions dictated by the 1,5-relationship of the carbonyls.
Carbonyl Group Reactivity
The ketone groups undergo typical reactions such as:
-
Reduction: Selective reduction of one or both ketones to the corresponding alcohols can be achieved using reagents like sodium borohydride (NaBH₄).
-
Enolization and Alkylation: The α-protons are acidic and can be removed by a suitable base (e.g., LDA) to form enolates, which can be trapped with various electrophiles.
-
Wittig Reaction: Conversion of one or both carbonyls to alkenes provides a route to functionalized cyclooctene derivatives.
Transannular Reactions: A Key Strategic Consideration
The most synthetically interesting aspect of this molecule is its propensity for transannular reactions, where the C1 and C5 positions interact through space. This proximity enables intramolecular reactions that would be impossible in acyclic or smaller ring systems.
A prime example is the transannular aldol reaction . Under basic or acidic conditions, an enolate formed at one α-position can attack the carbonyl carbon across the ring, forming a new carbon-carbon bond and creating a bicyclo[3.3.0]octane framework. This type of reaction is exceptionally powerful for rapidly building molecular complexity.[7]
Furthermore, condensation with bifunctional nucleophiles can lead to unique tricyclic structures. For instance, reaction with 1,2-diamines leads to a transannular cyclization, affording complex diazatricyclic alkanes in a single step.[1]
Caption: Conceptual workflow of a transannular aldol reaction.
Applications in Research and Drug Development
While this compound is not itself a therapeutic agent, it serves as a valuable molecular scaffold and synthetic intermediate. Its utility in drug development stems from its ability to generate rigidified, three-dimensional structures that can orient pharmacophoric elements in a defined space.
-
Access to Bicyclic Scaffolds: As demonstrated by the transannular aldol reaction, the dione is an excellent precursor to the bicyclo[3.3.0]octane core. This rigid framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and designed bioactive molecules.[7][8] By functionalizing the dione before or after cyclization, chemists can access a wide array of novel structures for screening.
-
Natural Product Synthesis: Many complex natural products feature eight-membered rings or polycyclic systems derived from them.[9] this compound provides a synthetically tractable entry point to this class of molecules, allowing for the systematic variation of substituents around a pre-formed core.
-
Conformationally Constrained Analogues: For drug development professionals, a common strategy to improve a lead compound's affinity and selectivity is through conformational constraint. Replacing a flexible alkyl chain in a drug molecule with a cyclic scaffold derived from this compound can lock the molecule into its bioactive conformation, enhancing its interaction with the target protein while potentially reducing off-target effects.
Safety and Handling
According to aggregated GHS data, this compound is classified as a substance that may cause an allergic skin reaction and causes serious eye damage.[1]
-
Handling: Standard laboratory precautions should be taken, including the use of safety glasses, gloves, and a lab coat. Work should be performed in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 281640, this compound. Available from: [Link]
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An In-depth Technical Guide to the Preliminary Reactivity of 1,5-Cyclooctanedione
Introduction: The Structural Significance of 1,5-Cyclooctanedione
This compound is a cyclic organic compound featuring an eight-membered carbon ring with two ketone functional groups at the 1 and 5 positions.[1] Its molecular formula is C₈H₁₂O₂.[1] This symmetrical dicarbonyl compound is more than a simple cyclic ketone; its medium-sized ring imparts unique conformational flexibility and reactivity. The spatial proximity of the two carbonyl groups across the ring allows for a range of transannular reactions, making it a valuable and versatile intermediate in the synthesis of complex bicyclic systems, particularly the bicyclo[3.3.0]octane framework, which is a core structure in many natural products. This guide provides a detailed exploration of the fundamental reactivity of this compound, offering field-proven insights for researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is a prerequisite for any experimental work. This data is essential for reaction monitoring, purification, and final product characterization.
| Property | Value | Source |
| CAS Number | 1489-74-3 | [1] |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 74–79°C (under reduced pressure) | [2] |
| Key FTIR Peaks (KBr) | Strong C=O stretch approx. 1700-1720 cm⁻¹ | [1] |
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the interplay between its two carbonyl groups and the conformational dynamics of the eight-membered ring. The primary modes of reactivity can be categorized into enolate-mediated condensations, carbonyl group transformations (reduction and oxidation), and rearrangements.
Synthesis of this compound
The most common and practical synthesis of this compound starts from the inexpensive and commercially available cis,cis-1,5-cyclooctadiene. The process involves a two-step hydroboration-oxidation sequence.
-
Causality of Experimental Choice: Hydroboration with borane-THF complex (BH₃-THF) is chosen for its anti-Markovnikov addition of the B-H bond across the double bonds, ensuring that the hydroxyl groups are placed at the desired 1 and 5 positions upon oxidation. Subsequent oxidation with an alkaline hydrogen peroxide solution is a standard, high-yielding method to replace the boron-carbon bonds with hydroxyl groups to form 1,5-cyclooctanediol. A final oxidation step using an oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation converts the diol to the target diketone.
Caption: Workflow for the synthesis of this compound.
Another documented, albeit less common, route involves the ozonolysis of specific bicyclic alkenes, which cleaves the double bond to reveal the two carbonyl groups of the dione.[3]
Transannular Aldol Condensation: A Gateway to Bicyclic Systems
The most significant reaction of this compound is its propensity to undergo an intramolecular (transannular) aldol reaction. Due to the ring's flexibility, one carbonyl's α-proton can be abstracted by a base to form an enolate, which can then attack the other carbonyl group across the ring.
-
Mechanistic Insight: The reaction is typically initiated by a base (e.g., NaOH, KOH). The choice of base and solvent can influence the reaction rate and yield. The initial aldol addition product is a bicyclic β-hydroxy ketone. Under heating or stronger basic conditions, this intermediate readily undergoes dehydration (elimination of water) to yield a conjugated enone, specifically a bicyclo[3.3.0]octenone derivative. This reaction is a powerful method for constructing the five-five fused ring system.[4][5]
Caption: Mechanism of the base-catalyzed transannular aldol condensation.
Reduction to 1,5-Cyclooctanediols
The ketone functionalities of this compound can be readily reduced to the corresponding secondary alcohols, yielding 1,5-cyclooctanediol.[6]
-
Reagent Selection and Stereochemistry: Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective. The choice of reagent depends on the presence of other functional groups in the molecule; NaBH₄ is a milder and more selective reagent. The reduction can lead to a mixture of diastereomers (cis and trans diols), and the stereochemical outcome can sometimes be influenced by the choice of reagent and reaction conditions.
Oxidative Rearrangement: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction of ketones that converts them into esters. When applied to a cyclic diketone like this compound, this reaction can produce a dilactone.
-
Mechanism and Rationale: The reaction is performed with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl group, followed by the migratory insertion of an adjacent carbon into the peroxide bond. This rearrangement results in the expansion of the ring by one oxygen atom, converting the ketone into a lactone (a cyclic ester). For this compound, this process can occur at both carbonyl sites to yield a bicyclic dilactone.
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An Integrated Approach to the Conformational Analysis of 1,5-Cyclooctanedione: A Technical Guide for Drug Development Professionals
Abstract
Medium-sized carbocycles, such as the eight-membered ring system of 1,5-cyclooctanedione, present a unique and complex conformational landscape that is critical to their chemical reactivity and potential as scaffolds in medicinal chemistry. Unlike smaller, more rigid rings or larger, more flexible systems, the conformational preferences of this compound are governed by a delicate balance of transannular strain, torsional strain, and angle strain. This guide provides an in-depth technical exploration of the conformational analysis of this compound, synthesizing data from X-ray crystallography, dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. We will delve into the causality behind experimental choices, present detailed protocols for key analytical techniques, and offer field-proven insights into interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile molecular framework.
Introduction: The Challenge of the Medium-Sized Ring
Cyclooctane derivatives are pivotal intermediates in organic synthesis and serve as foundational structures for complex natural products and pharmaceutical agents. The 1,5-dione substitution pattern, in particular, offers rich chemical handles for further functionalization. However, the molecule's utility is intrinsically linked to its three-dimensional structure. The eight-membered ring of this compound exists not as a single static shape but as a dynamic equilibrium of multiple, low-energy conformations.[1] Understanding the geometry of these conformers, their relative populations, and the energy barriers to their interconversion is paramount for predicting reactivity, designing stereoselective reactions, and modeling interactions with biological targets.
This guide moves beyond a simple cataloging of shapes to provide a holistic analysis, demonstrating how a multi-pronged approach combining solid-state analysis, solution-phase dynamics, and in-silico modeling provides a robust and self-validating picture of the molecule's behavior.
The Conformational Landscape: Boat-Chairs, Twist-Boats, and Their Interplay
The potential energy surface of this compound is dominated by several key conformations. The primary challenge in analyzing this landscape is that multiple conformers are often close in energy, leading to a dynamic equilibrium in solution.
-
The Boat-Chair (BC) Conformation: This is the most stable conformer for this compound. Single-crystal X-ray analysis has unequivocally shown that the molecule adopts a boat-chair conformation in the solid state. This structure effectively minimizes transannular hydrogen-hydrogen repulsions, a major destabilizing factor in medium-sized rings.
-
The Twist-Boat (TB) Conformation: While higher in energy, the twist-boat form is a crucial intermediate in the interconversion pathways of cyclooctane systems.
-
Other High-Energy Intermediates: Conformations such as the chair-chair (CC) and boat-boat (BB) are significantly higher in energy and typically represent transition states or very minor contributors to the overall equilibrium.
The interconversion between these forms is not a simple ring flip as seen in cyclohexane but a more complex process known as pseudorotation. A seminal study by Still and Galynker provided the foundational quantitative insights into this landscape using a combination of dynamic NMR and force-field calculations.[2][3]
Caption: Energy relationship between key conformers of this compound.
Quantitative Conformational Energies
The relative energies of the principal conformers, as determined by empirical force-field calculations, are crucial for understanding the equilibrium distribution. These calculations provide a theoretical framework that can be validated and refined by experimental data.[4][5]
| Conformer | Calculated Relative Energy (kcal/mol) | Key Structural Features |
| Boat-Chair (BC) | 0.0 | Global minimum, minimizes transannular strain. |
| Chair-Chair (CC) | +1.6 | C2 symmetry, significant torsional strain. |
| Twist-Boat (TB) | +2.2 | Flexible form, intermediate in pseudorotation. |
| Boat-Boat (BB) | +3.7 | C2v symmetry, significant flagpole interactions. |
Data adapted from the foundational force-field calculations on cyclooctane systems.
Experimental Methodologies: From Static Crystal to Dynamic Solution
A comprehensive analysis requires probing the molecule's structure in both its static (solid) and dynamic (solution) states.
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[1] Its primary role in this context is to identify the global minimum energy conformation, which serves as a vital benchmark for validating computational models. For this compound, the crystal structure confirms the boat-chair (BC) as the preferred conformation.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve purified this compound in a suitable solvent (e.g., diethyl ether, hexane). Allow for slow evaporation at room temperature or controlled cooling to promote the growth of single crystals of sufficient quality. The choice of solvent is critical; it must not be incorporated into the crystal lattice and should allow for slow, ordered growth.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head using a cryo-loop and cryo-protectant oil.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. The low temperature is essential to minimize thermal vibrations, leading to a higher-resolution structure.
-
Data Processing: Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected. These images are then integrated and scaled to produce a final dataset of reflection intensities.
-
Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to yield the final, high-resolution crystal structure.
Dynamic NMR Spectroscopy: Probing Solution-State Behavior
While X-ray crystallography provides a static picture, Dynamic NMR (DNMR) spectroscopy is the premier technique for studying the kinetics of conformational exchange in solution.[6] By recording spectra at different temperatures, one can observe the transition from a fast-exchange regime (time-averaged signals) to a slow-exchange regime (signals for individual conformers), allowing for the determination of the activation energy (ΔG‡) for interconversion.
For this compound, the ¹H NMR spectrum at room temperature shows broad, averaged signals. As the temperature is lowered, these signals decoalesce and sharpen into a more complex pattern representative of the single, locked-out boat-chair conformation. The coalescence temperature is directly related to the rate of exchange and thus the energy barrier. This barrier for the BC → [TBC]‡ → BC' process has been determined to be approximately 7.8 kcal/mol.[2][3]
Caption: Logical flow of a Dynamic NMR (DNMR) experiment for conformational analysis.
Protocol 2: Variable-Temperature (VT) ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound (approx. 10-20 mg) in a low-freezing deuterated solvent (e.g., deuterated chloroform, CDCl₃, or a mixture like CHF₂Cl/CHFCl₂ for very low temperatures). The choice of solvent is critical; it must remain liquid at the lowest temperature required and should not interact strongly with the solute, which could alter the conformational equilibrium.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline.
-
Temperature Variation: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence: Observe the spectral changes, particularly the broadening and subsequent splitting (decoalescence) of key proton signals. Note the temperature (Tc) at which distinct signals merge into a single broad peak.
-
Low-Temperature Spectrum: Continue cooling until the exchange is "frozen" on the NMR timescale, resulting in a sharp, well-resolved spectrum of the major conformer.
-
Data Analysis: Use the Eyring equation and line-shape analysis software to simulate the spectra around the coalescence temperature. This analysis yields the rate constant (k) for the conformational exchange, from which the free energy of activation (ΔG‡) can be calculated.
Computational Chemistry: Mapping the Potential Energy Surface
Computational methods are indispensable for a complete conformational analysis.[7] They allow for the exploration of the entire potential energy surface, including high-energy transition states that are inaccessible to experiment. Molecular mechanics (force-field) calculations are excellent for rapidly searching conformational space and identifying low-energy candidates, while higher-level quantum mechanics methods like Density Functional Theory (DFT) provide more accurate relative energies.[8]
Protocol 3: Computational Conformational Search and Energy Calculation
-
Initial Search (Molecular Mechanics):
-
Construct the 3D structure of this compound in a molecular modeling program.
-
Perform a systematic or stochastic conformational search using a robust force field (e.g., MMFF94, OPLS4). This step generates a large number of potential conformers.
-
Minimize the energy of all generated conformers and cluster them based on geometry to identify unique low-energy structures (BC, CC, TB, etc.).
-
-
Geometry Optimization (DFT):
-
Take the unique low-energy conformers identified by molecular mechanics as starting points.
-
Perform a full geometry optimization for each conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger). The choice of functional and basis set is a trade-off between accuracy and computational cost; B3LYP/6-31G(d) represents a good standard for molecules of this size.
-
-
Frequency Calculation:
-
Perform a frequency calculation on each optimized geometry at the same level of theory. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
-
Relative Energy Calculation:
-
Calculate the relative energies of the conformers by comparing their ZPVE-corrected electronic energies. This provides the final, accurate prediction of their relative stabilities.
-
A Practical Synthesis: Accessing the Scaffold
A reliable synthesis is crucial for enabling further research. This compound can be efficiently prepared from the inexpensive and readily available starting material, cis,cis-1,5-cyclooctadiene, via ozonolysis.[9][10]
Protocol 4: Synthesis of this compound via Ozonolysis
-
Setup: Equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stirrer, and a gas outlet connected to a trap containing potassium iodide solution to quench excess ozone.
-
Dissolution: Dissolve cis,cis-1,5-cyclooctadiene (1 equiv.) in a suitable solvent, typically a mixture of dichloromethane and methanol, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone-enriched oxygen through the cooled solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone, or by TLC analysis.
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, to the cold solution to work up the ozonide intermediate. This choice of reductive workup is key to obtaining the dione rather than over-oxidized products.
-
Workup and Purification: Allow the reaction to warm to room temperature. Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.
Conclusion and Outlook
The conformational analysis of this compound is a classic example of the synergy between experimental and theoretical chemistry. X-ray crystallography provides the solid-state ground truth, identifying the boat-chair as the global energy minimum. Dynamic NMR spectroscopy reveals the energetic landscape in solution, quantifying the barrier to the pseudorotation process that interconverts conformers. Finally, computational chemistry provides a complete map of the potential energy surface, validating experimental findings and characterizing transient intermediates.
For the drug development professional, this integrated understanding is not merely academic. It informs the design of conformationally constrained analogs, predicts the stereochemical outcome of reactions, and provides the accurate 3D structural inputs necessary for reliable molecular docking and in-silico screening. A thorough, multi-faceted conformational analysis is a foundational and indispensable step in leveraging the full potential of scaffolds like this compound in the pursuit of novel therapeutics.
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Still, W. C.; Galynker, I. Stereospecific synthesis of the C30-C43 segment of palytoxin by macrocyclically controlled remote asymmetric induction. Journal of the American Chemical Society1982 , 104 (6), 1774–1776. [Link]
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Al-Laham, M. A., et al. Preparation of polyenes from Selective Mono-Ozonolysis of a Cyclic 1,5,9-Cyclododecatrien. ResearchGate2015 . [Link]
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Reich, H. J. No-D NMR study of the pathway for n-BuLi "oxidation" of 1,5-cyclooctadiene to dilithium cyclooctatetraene dianion [Li2COT2-]. Organic Letters2005 , 7 (3), 435-438. [Link]
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Griesbaum, K., et al. Ozonolysis of 1,4-Cyclohexadienes in the Presence of Methanol and Acid. Mechanism and Intermediates in the Conversion of 1,4-Cyclohexadiene Derivatives to β-Keto Esters. The Journal of Organic Chemistry1995 , 60 (5), 1254–1263. [Link]
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Giordano, A. N.; Lear, B. J. Comparing the Energetic and Dynamic Contributions of Solvent to Very Low Barrier Isomerization Using Dynamic Steady-State Vibrational Spectroscopy. The Journal of Physical Chemistry A2015 , 119 (15), 3545–3555. [Link]
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Hancock, R. D. Empirical force-field calculations of strain-energy contributions to the thermodynamics of complex formation. Part 1. The difference in stability between complexes containing five- and six-membered chelate rings. Journal of the Chemical Society, Dalton Transactions1976 , (23), 2505-2512. [Link]
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The Isomeric World of Cyclooctanediones: A Comprehensive Technical Guide for Researchers
In the intricate landscape of organic synthesis and drug development, the cyclooctanedione isomers represent a fascinating and versatile class of molecules. Their eight-membered carbocyclic framework, adorned with two carbonyl functionalities, gives rise to a rich tapestry of reactivity and conformational complexity. This in-depth technical guide provides a comprehensive exploration of the four primary positional isomers of cyclooctanedione: 1,2-, 1,3-, 1,4-, and 1,5-cyclooctanedione. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and characteristic reactivity of these isomers, offering both foundational knowledge and practical, field-proven insights.
The Structural Diversity of Cyclooctanediones: An Overview
The positional arrangement of the two ketone groups on the cyclooctane ring profoundly influences the chemical and physical properties of each isomer. This guide will systematically examine each isomer, highlighting the unique synthetic challenges and opportunities they present.
Synthesis of Cyclooctanedione Isomers: Navigating the Synthetic Maze
The preparation of cyclooctanedione isomers often requires multi-step synthetic sequences, with the choice of starting material and reaction pathway being critical for achieving good yields and purity.
1,2-Cyclooctanedione
The synthesis of α-diketones like 1,2-cyclooctanedione can be challenging due to the propensity for side reactions. A common and effective strategy involves the oxidation of the corresponding α-diol, 1,2-cyclooctanediol.
Materials:
-
cis-1,2-Cyclooctanediol
-
Pyridinium chlorochromate (PCC) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology (using PCC):
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of cis-1,2-cyclooctanediol (1 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2-cyclooctanedione.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure diketone.
Causality Behind Experimental Choices: The use of milder oxidizing agents like PCC or Swern oxidation conditions is crucial to prevent over-oxidation or cleavage of the C-C bond between the carbonyl groups, a common issue with stronger oxidants. Anhydrous conditions are necessary to prevent the formation of diol hydrates which can complicate the reaction.
1,3-Cyclooctanedione
A robust and scalable synthesis of 1,3-cyclooctanedione has been developed starting from the readily available cyclooctanone. This multi-step process involves the formation of an enone intermediate followed by a Wacker-Tsuji oxidation.
This synthesis proceeds in five steps from cyclooctanone with an overall yield of approximately 29%.
Step 1: α-Bromination of Cyclooctanone
-
Cyclooctanone is treated with bromine in ethanolic hydrochloric acid to yield 2-bromocyclooctanone.
Step 2: Ketal Protection
-
The ketone functionality of 2-bromocyclooctanone is protected as a ketal, for example, by reacting with ethylene glycol under Dean-Stark conditions.
Step 3: Dehydrobromination
-
The bromo ketal undergoes dehydrobromination using a strong base like 1,8-diazabicycloundec-7-ene (DBU) at elevated temperatures to form the corresponding enol ether.
Step 4: Deprotection
-
The ketal is deprotected using an acid catalyst in acetone/water to yield cyclooct-2-en-1-one.
Step 5: Wacker-Tsuji Oxidation
-
The final step involves the oxidation of the enone to the 1,3-dione using a palladium catalyst, such as Na₂PdCl₄, and an oxidant like tert-butyl hydroperoxide in an acetic acid/water mixture.
Trustworthiness of the Protocol: This method has been demonstrated to be effective for producing multi-gram quantities of 1,3-cyclooctanedione, making it a reliable procedure for researchers requiring this key intermediate.
1,4-Cyclooctanedione
The synthesis of 1,4-cyclooctanedione can be achieved through the oxidation of 1,4-cyclooctanediol. An alternative route involves the ketonization of 1,5-cyclooctadiene.
Materials:
-
1,4-Cyclooctanediol
-
Jones reagent (chromium trioxide in sulfuric acid and water) or other suitable oxidizing agent
-
Acetone
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology (using Jones Oxidation):
-
Dissolve 1,4-cyclooctanediol (1 equivalent) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the careful addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-cyclooctanedione.
-
Purify the product by recrystallization or column chromatography.
Expertise & Experience: Jones oxidation is a powerful method for oxidizing secondary alcohols to ketones. However, it is a strong oxidant, and careful temperature control is necessary to minimize side reactions. The workup procedure is designed to neutralize the acidic conditions and remove inorganic byproducts.
This compound
This compound can be synthesized from 1,5-cyclooctadiene through a ketonization reaction using nitrous oxide at elevated temperatures and pressures. A more traditional laboratory-scale synthesis involves the oxidation of the corresponding 1,5-cyclooctanediol.
Materials:
-
1,5-Cyclooctadiene
-
Ozone (O₃)
-
Methanol or Dichloromethane (DCM)
-
Dimethyl sulfide (DMS) or Zinc dust/acetic acid
-
Standard ozonolysis glassware setup
Step-by-Step Methodology:
-
Dissolve 1,5-cyclooctadiene (1 equivalent) in a suitable solvent (e.g., methanol or DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add a reducing agent to the cold solution. For a reductive workup, dimethyl sulfide (2-3 equivalents) is commonly used. Alternatively, zinc dust and acetic acid can be employed.
-
Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
-
Remove the solvent under reduced pressure.
-
If DMS was used, the resulting dimethyl sulfoxide (DMSO) and the product can be separated by extraction. If a zinc/acetic acid workup was used, filter to remove the zinc salts and then proceed with an appropriate extractive workup.
-
Purify the crude this compound by distillation or column chromatography.
Causality Behind Experimental Choices: Ozonolysis is a powerful and reliable method for cleaving double bonds to form carbonyl compounds. The choice of a reductive workup is critical to prevent the formation of carboxylic acids. Dimethyl sulfide is a mild and effective reducing agent for this purpose.
Spectroscopic Characterization: Deciphering the Isomeric Signatures
The structural differences between the cyclooctanedione isomers give rise to distinct spectroscopic fingerprints. A thorough analysis of their NMR, IR, and mass spectra is essential for their unambiguous identification.
Data Presentation: Comparative Spectroscopic Data of Cyclooctanedione Isomers
| Isomer | 1H NMR (δ, ppm, multiplicity) | 13C NMR (δ, ppm) | IR (ν, cm-1) C=O stretch | Mass Spec (m/z, key fragments) |
| 1,2- | Complex multiplets | ~200-210 (C=O), aliphatic signals | ~1710-1725 | M+, [M-CO]+, [M-2CO]+ |
| 1,3- | ~3.5 (s, 2H, C(2)H₂), multiplets for other protons | ~205-215 (C=O), ~50-60 (C2), aliphatic signals | ~1705-1720 (non-conjugated), ~1685 (enol form) | M+, McLafferty rearrangement fragments |
| 1,4- | ~2.5-2.8 (m, 8H), ~1.8-2.0 (m, 4H) | ~210-220 (C=O), ~35-45, ~25-30 | ~1700-1715 | M+, α-cleavage fragments |
| 1,5- | ~2.4-2.7 (m, 8H), ~1.7-1.9 (m, 4H) | ~210-220 (C=O), ~40-50, ~20-25 | ~1700-1715 | M+, transannular reaction fragments |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are representative values.
Reactivity of Cyclooctanedione Isomers: A World of Transformations
The presence of two carbonyl groups within a flexible eight-membered ring endows cyclooctanedione isomers with a rich and varied reactivity profile, including cycloadditions and skeletal rearrangements.
Cycloaddition Reactions
The enone moiety present in some cyclooctanedione isomers or their derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the construction of complex polycyclic systems.
Caption: General scheme of a Diels-Alder reaction involving a cyclooctenone derivative.
Rearrangement Reactions: Ring Contraction and Expansion
Cyclooctanedione isomers can undergo fascinating skeletal rearrangements, most notably ring contraction via the Favorskii rearrangement.
The Favorskii rearrangement of α-halocyclooctanones (which can be derived from 1,2-cyclooctanedione) provides an efficient route to cycloheptanecarboxylic acid derivatives. This reaction proceeds through a cyclopropanone intermediate.
Caption: Mechanism of the Favorskii rearrangement of an α-halocyclooctanone.
Ring expansion reactions, though less common, can also be induced under specific conditions, often involving the formation of a carbocation adjacent to the ring.
Cyclooctanediones in Coordination Chemistry: Versatile Ligands
The carbonyl groups of cyclooctanedione isomers can act as Lewis basic sites, allowing them to coordinate to metal centers and function as ligands in transition metal complexes. The relative positions of the carbonyl groups dictate the potential denticity and coordination modes of these ligands. For instance, 1,2-cyclooctanedione can act as a bidentate chelating ligand, forming stable five-membered rings with metal ions.
A Technical Guide to the Basic Characterization of 1,5-Cyclooctanedione
Introduction
1,5-Cyclooctanedione (CAS No. 1489-74-3) is a symmetrical cyclic dicarbonyl compound featuring an eight-membered aliphatic ring.[1][2] Its structure, comprising two ketone functional groups positioned opposite each other, makes it a valuable building block in organic synthesis and a subject of interest in conformational analysis. For researchers in materials science, organic synthesis, and drug development, the unambiguous verification of its structure and purity is a critical first step. This guide provides an in-depth overview of the fundamental analytical techniques required for the comprehensive characterization of this compound, grounded in the principles of spectroscopic and spectrometric analysis. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Physicochemical Properties and Safety
A foundational characterization begins with an assessment of the compound's basic physical properties and safe handling procedures. These parameters provide the first data points for identity and purity.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | cyclooctane-1,5-dione | [2] |
| CAS Number | 1489-74-3 | [1][2] |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Boiling Point | 260.7 °C at 760 mmHg | [1] |
| Density | 1.038 g/cm³ | [1] |
| Flash Point | 96.3 °C | [1] |
Note: Experimental melting point and specific solubility data are not consistently reported in readily accessible chemical databases.
Trustworthiness: Safety and Handling Protocols
As a matter of laboratory integrity, handling any chemical requires adherence to established safety protocols. This compound is classified as causing serious eye damage and may cause an allergic skin reaction.[2]
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Core Spectroscopic Characterization Workflow
The definitive identification of an organic molecule like this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that data from one technique corroborates the others, leading to an unambiguous structural assignment.
Mandatory Visualization: Analytical Workflow
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The 'Why' NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule.[3] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the high degree of molecular symmetry is a key feature. This symmetry dictates that chemically equivalent nuclei will produce a single resonance signal, leading to a deceptively simple spectrum that is highly diagnostic of the proposed structure.
Predicted ¹H NMR Spectrum
Due to the C₂ axis of symmetry passing through the C3-C4 and C7-C8 bonds, we predict two distinct proton environments:
-
Hα (8 protons): The eight protons on the carbons adjacent (alpha) to the carbonyl groups (C2, C4, C6, C8). These are expected to be deshielded by the electronegative oxygen and will appear downfield.
-
Hβ (4 protons): The four protons on the carbons beta to the carbonyl groups (C3, C7). These will be in a more typical aliphatic environment and appear further upfield.
Based on standard chemical shift ranges for cyclic ketones, the Hα protons are predicted to appear around δ 2.2-2.6 ppm , while the Hβ protons should appear around δ 1.8-2.1 ppm .[4][5] The signals would likely appear as complex multiplets due to proton-proton coupling.
Predicted ¹³C NMR Spectrum
The same molecular symmetry results in only two expected signals in the proton-decoupled ¹³C NMR spectrum:
-
Carbonyl Carbon (C=O): The two equivalent ketone carbons (C1, C5). These are highly deshielded and are predicted to appear significantly downfield in the range of δ 205-220 ppm .[6][7]
-
Methylene Carbon (-CH₂-): The six equivalent methylene carbons (C2, C3, C4, C6, C7, C8). These will appear in the aliphatic region, likely around δ 30-45 ppm .[8]
Experimental Protocols: NMR Sample Preparation
-
Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field locking.[9]
-
Dissolution : Gently swirl the vial to fully dissolve the sample.
-
Transfer : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. It is best practice to filter the solution through a small cotton or glass wool plug in the pipette to remove any particulate matter.[5]
-
Analysis : Cap the NMR tube, wipe it clean, and place it in the spectrometer for analysis.
Infrared (IR) Spectroscopy
Expertise & Experience: The 'Why' Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For this compound, the primary diagnostic signal is the intense absorption corresponding to the stretching vibration of the two ketone (C=O) groups. The position and intensity of this band are highly characteristic and provide immediate evidence for the compound's key chemical feature.
Key Diagnostic Absorptions
-
C=O Stretch : A very strong and sharp absorption band is expected in the range of 1700-1725 cm⁻¹ . Saturated cyclic ketones typically absorb around 1715 cm⁻¹. The presence of two ketone groups in the molecule may lead to a single, intense band, confirming their identical chemical environments.
-
C-H Stretch : Strong to medium absorption bands are expected in the region of 2850-3000 cm⁻¹ , which are characteristic of the sp³-hybridized C-H bonds in the methylene groups of the cyclooctane ring.[10]
Experimental Protocols: FTIR Sample Preparation (KBr Pellet Method) This method is ideal for solid samples and involves dispersing the analyte in an IR-transparent matrix.
-
Sample Grinding : In an agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder.
-
Matrix Mixing : Add approximately 100 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar and gently mix with the sample.
-
Pellet Pressing : Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[11]
-
Analysis : Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Expertise & Experience: The 'Why' Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a "hard" ionization technique like Electron Ionization (EI), the molecule is energized, causing it to fragment in a reproducible manner.[6][12] This fragmentation pattern acts as a molecular fingerprint, providing valuable structural information that corroborates the data from NMR and IR spectroscopy.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺·) : The mass spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 140 , corresponding to the molecular formula C₈H₁₂O₂. This peak confirms the compound's molecular weight.
-
Fragmentation Pattern : The molecular ion is a radical cation that is energetically unstable and will fragment.[13][14] For cyclic ketones, a common fragmentation pathway is α-cleavage , where the bond adjacent to the carbonyl group breaks. Another possibility is cleavage between the beta and gamma carbons. These fragmentations produce stable acylium ions or other charged species.
Experimental Protocols: Electron Ionization (EI) MS Procedure
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.
-
Ionization : The gaseous molecules pass through a beam of high-energy electrons (typically 70 eV). T[2]his collision ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, M⁺·).
-
Acceleration : The positively charged ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis : A magnetic field or quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.
Conclusion: A Self-Validating System
The characterization of this compound is a clear example of a self-validating analytical workflow. Mass spectrometry confirms the molecular weight (140 g/mol ). Infrared spectroscopy confirms the presence of the key ketone functional groups (C=O stretch ~1715 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy provide the definitive structural map, revealing the precise carbon-hydrogen framework and confirming the high degree of molecular symmetry. When the data from all three techniques are in agreement, they form a cohesive and unambiguous identification of the target compound, providing the trustworthy foundation required for subsequent research and development.
References
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 15, 2026, from [Link]
-
FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved January 15, 2026, from [Link]
-
Electron Ionization for GC–MS. (2020). LCGC International. Retrieved January 15, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 15, 2026, from [Link]
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Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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1,5-Cyclooctadiene. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Electron ionization. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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How to Prepare and Run a NMR Sample. (2017, December 4). University of Bath. Retrieved January 15, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 15, 2026, from [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved January 15, 2026, from [Link]
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1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 15, 2026, from [Link]
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1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved January 15, 2026, from [Link]
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12.2: Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 15, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]
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Typical Infrared Absorption Frequencies. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
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Infrared Absorption Spectroscopy. (n.d.). University of Delhi. Retrieved January 15, 2026, from [Link]
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Methodological & Application
Introduction: The Synthetic Utility of 1,5-Cyclooctanedione
An Application Note and Protocol for the Synthesis of 1,5-Cyclooctanedione
This compound is a versatile C8 carbocyclic building block valuable in organic synthesis. Its symmetrical structure and the presence of two reactive carbonyl groups at a 1,5-position allow for a wide range of chemical transformations, including the construction of complex bicyclic and polycyclic systems. This diketone serves as a key intermediate in the synthesis of natural products and other intricate molecular architectures. This guide provides a detailed, two-step protocol for the synthesis of this compound from the readily available starting material, cis,cis-1,5-cyclooctadiene. The described methodology is robust, scalable, and relies on well-established chemical transformations, making it suitable for implementation in both academic and industrial research laboratories.
The chosen synthetic pathway involves two distinct stages:
-
Hydroboration-Oxidation: The selective conversion of cis,cis-1,5-cyclooctadiene to cis,cis-1,5-cyclooctanediol.
-
Oxidation: The subsequent oxidation of the diol intermediate to the target this compound.
This document will elaborate on the mechanistic underpinnings of each step, provide a meticulous experimental protocol, and detail the necessary characterization and safety procedures to ensure a successful and reproducible synthesis.
Part 1: Synthesis of cis,cis-1,5-Cyclooctanediol via Hydroboration-Oxidation
The initial step of the synthesis transforms the alkene functional groups of the starting material into alcohols. A hydroboration-oxidation sequence is the method of choice for this conversion due to its high efficiency and predictable stereochemical outcome.
Expertise & Experience: The Rationale Behind the Reagents
The conversion of the two alkene groups in cis,cis-1,5-cyclooctadiene (COD) to a diol is achieved through a hydroboration-oxidation reaction.[1]
-
Causality of Reagent Choice (9-BBN): While simpler boranes like borane-THF can be used, 9-borabicyclo[3.3.1]nonane (9-BBN) is selected for this protocol. The bulky, bicyclic structure of 9-BBN imparts high regioselectivity, strongly favoring the addition of boron to the less sterically hindered carbon of the double bond (anti-Markovnikov addition), which in this symmetrical molecule ensures the formation of the desired 1,5-diol. Furthermore, 9-BBN is less reactive than BH3-THF, which minimizes side reactions and enhances the overall selectivity, particularly in a molecule containing two reactive sites.
-
Mechanism of Hydroboration-Oxidation: The reaction proceeds in two phases. First, 9-BBN adds across each of the two double bonds of COD in a concerted, syn-addition. This forms a trialkylborane intermediate where the boron atom is attached to the cyclooctane ring. In the second phase, this intermediate is subjected to oxidative workup with hydrogen peroxide (H₂O₂) in the presence of a base, typically aqueous sodium hydroxide (NaOH). The peroxide anion attacks the boron atom, leading to a rearrangement where the cyclooctyl group migrates from boron to oxygen. This sequence repeats, and subsequent hydrolysis of the resulting borate ester liberates the cis,cis-1,5-cyclooctanediol.[1]
Experimental Protocol: Synthesis of cis,cis-1,5-Cyclooctanediol
-
Apparatus Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a reflux condenser topped with a nitrogen inlet, and a rubber septum for reagent addition. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 9-borabicyclo[3.3.1]nonane dimer (13.4 g, 55 mmol) and dry tetrahydrofuran (THF, 200 mL). Stir the mixture until the 9-BBN dimer dissolves.
-
Addition of Starting Material: Add cis,cis-1,5-cyclooctadiene (5.4 g, 50 mmol) dropwise to the stirred 9-BBN solution at room temperature via syringe over 20 minutes. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 65°C and maintain this temperature for 24 hours to ensure the complete formation of the dialkylborane intermediate.
-
Oxidative Workup: Cool the reaction mixture to 0°C using an ice-water bath. Cautiously and slowly, add 6 M aqueous sodium hydroxide (20 mL). Following the base, add 30% aqueous hydrogen peroxide (20 mL) dropwise, ensuring the internal temperature does not exceed 20°C. Caution: Hydrogen peroxide addition is highly exothermic.
-
Completion and Extraction: After the peroxide addition, remove the ice bath and stir the mixture at room temperature for 4 hours. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash them with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white solid. Recrystallize from a mixture of ethyl acetate and hexanes to yield pure cis,cis-1,5-cyclooctanediol.
Part 2: Oxidation of cis,cis-1,5-Cyclooctanediol to this compound
The second and final stage of the synthesis is the oxidation of the secondary alcohol groups of the diol to ketones. Pyridinium chlorochromate (PCC) is a reliable and effective reagent for this transformation.
Expertise & Experience: The Rationale Behind the Oxidation
-
Causality of Reagent Choice (PCC): Pyridinium chlorochromate (PCC) is a mild oxidizing agent that efficiently converts primary and secondary alcohols to aldehydes and ketones, respectively. A key advantage of PCC is that it is typically used in an anhydrous solvent like dichloromethane (DCM), which prevents over-oxidation, particularly of aldehydes to carboxylic acids. For the oxidation of a secondary alcohol like 1,5-cyclooctanediol, PCC provides a high yield of the desired ketone with minimal side products.[2] The reagent is a complex of chromium(VI) oxide, pyridine, and HCl, which is less acidic than other chromium-based oxidants, thereby preserving sensitive functional groups if present.
-
Mechanism of PCC Oxidation: The alcohol attacks the chromium(VI) center of the PCC, displacing the chloride ion to form a chromate ester. A base (such as pyridine, present in the reagent or added) then abstracts a proton from the carbon bearing the oxygen. This initiates an E2-like elimination, where the C-H bond breaks, the C=O double bond forms, and the chromium is reduced from Cr(VI) to Cr(IV). The Cr(IV) species undergoes further reactions, while the desired ketone, this compound, is released.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend pyridinium chlorochromate (PCC) (16.2 g, 75 mmol) in 200 mL of anhydrous dichloromethane (DCM). Add powdered, activated 4 Å molecular sieves (15 g) to the suspension to trap water.
-
Addition of Substrate: Dissolve the cis,cis-1,5-cyclooctanediol (5.0 g, 34.7 mmol) from Part 1 in 50 mL of anhydrous DCM. Add this solution to the stirred PCC suspension in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] The mixture will turn into a dark, thick slurry.
-
Workup and Filtration: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and stir for an additional 15 minutes. Set up a short plug of silica gel in a fritted glass funnel. Filter the reaction mixture through the silica plug, washing thoroughly with diethyl ether (3 x 100 mL) to ensure all the product is eluted and the dark chromium residues are retained on the silica.
-
Purification: Concentrate the clear filtrate under reduced pressure using a rotary evaporator. The resulting crude product will be a pale yellow solid or oil. Purify the material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).[4]
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white crystalline solid.[5]
Trustworthiness: A Self-Validating System
The integrity of this protocol is maintained through systematic monitoring and characterization at each stage.
-
Reaction Monitoring: The progress of both synthetic steps should be monitored by Thin Layer Chromatography (TLC). In Part 1, the disappearance of the starting material (1,5-cyclooctadiene) and the appearance of the more polar diol product should be observed. In Part 2, the consumption of the diol and the formation of the less polar dione product can be tracked. This allows for real-time assessment and ensures the reaction is complete before proceeding to the workup.
-
Product Characterization: The identity and purity of the intermediate and the final product must be confirmed using standard analytical techniques.[6]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. For this compound, the ¹H NMR spectrum is expected to show signals for the methylene protons adjacent to the carbonyls (α-protons) and the other methylene protons (β-protons). The ¹³C NMR will show a characteristic signal for the carbonyl carbon downfield (around 210 ppm).[7][8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A strong absorption band in the region of 1690-1715 cm⁻¹ is indicative of the C=O stretch of the ketone in the final product. The disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the diol intermediate confirms the completion of the oxidation.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. For this compound (C₈H₁₂O₂), the expected molecular weight is approximately 140.18 g/mol .[7]
-
Quantitative Data Summary
| Step | Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Reaction Time | Temp. (°C) | Expected Yield |
| 1 | cis,cis-1,5-Cyclooctadiene | 108.18 | 5.4 g | 50 | 1.0 | 24 h | 65 | 80-90% |
| 9-BBN Dimer | 243.94 | 13.4 g | 55 | 1.1 | ||||
| H₂O₂ (30%) | 34.01 | 20 mL | ~200 | ~4.0 | 4 h | 0 → RT | ||
| NaOH (6M) | 40.00 | 20 mL | 120 | 2.4 | ||||
| 2 | cis,cis-1,5-Cyclooctanediol | 144.21 | 5.0 g | 34.7 | 1.0 | 4 h | RT | 85-95% |
| PCC | 215.56 | 16.2 g | 75 | 2.15 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
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SATHEE, IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. Retrieved from [Link]
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Sciencemadness.org. (2010). Safety Question - Ozonolysis Exhaust. Retrieved from [Link]
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Moriarty, R. M., Duncan, M. P., Vaid, R. K., & Prakash, OM. (n.d.). INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses Procedure. Retrieved from [Link]
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Ashenhurst, J. (2023). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved from [Link]
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Hoye, T. R., Kabrhel, J. E., & Hoye, R. C. (2005). No-D NMR study of the pathway for n-BuLi "oxidation" of 1,5-cyclooctadiene to dilithium cyclooctatetraene dianion [Li2COT2-]. PubMed. Retrieved from [Link]
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Taşkesenligil, Y., et al. (2008). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. ResearchGate. Retrieved from [Link]
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Gillani, S. S., & Mushtaq, A. (2020). comparative-synthesis-and-cyclization-of-1-5diketone. ResearchGate. Retrieved from [Link]
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McGhie, E. J., & Littlechild, J. A. (1996). The purification and crystallisation of 2,5-diketocamphane 1,2-monooxygenase and 3,6-diketocamphane 1,6-monooxygenase from Pseudomonas putida NCIMB 10007. PubMed. Retrieved from [Link]
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Application Notes & Protocols: 1,5-Cyclooctanedione as a Versatile Precursor in Modern Organic Synthesis
Abstract
1,5-Cyclooctanedione is a unique and powerful building block in organic synthesis. Its eight-membered carbocyclic frame, predisposed to conformational flexibility, combined with the strategic placement of two ketone functionalities, makes it an ideal precursor for a range of complex molecular architectures. The 1,5-relationship of the carbonyl groups facilitates elegant transannular cyclizations, providing rapid access to rigid bicyclic systems that are otherwise challenging to construct. Furthermore, these electrophilic centers serve as handles for the synthesis of diverse heterocyclic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the core applications of this compound, featuring mechanistic insights, detailed experimental protocols, and comparative data to enable its effective utilization in the laboratory.
The Synthetic Potential of this compound
The reactivity of this compound is dominated by the interplay between its medium-sized ring and the two carbonyl groups. Unlike acyclic 1,5-diketones, the spatial proximity of the C1 and C5 carbonyls in the cyclooctane ring allows for intramolecular reactions to occur with high efficiency. This proximity overcomes the entropic penalty typically associated with ring formation, making transannular reactions a kinetically and thermodynamically favorable pathway. The principal applications stemming from this unique structure are the formation of bicyclo[3.3.1]nonanes via intramolecular aldol condensation and the synthesis of fused heterocycles through condensation with bis-nucleophiles.
Figure 1: Key synthetic pathways originating from this compound.
Core Application I: Transannular Aldol Condensation to Bicyclo[3.3.1]nonanes
The most prominent application of this compound is its conversion into the bicyclo[3.3.1]nonane skeleton. This transformation is a classic example of an intramolecular aldol condensation, a powerful ring-forming reaction.
Mechanistic Rationale
Under basic conditions, an enolate is formed by the deprotonation of an α-carbon (e.g., C2). Due to the conformational flexibility of the eight-membered ring, this nucleophilic enolate can readily attack the electrophilic carbonyl carbon at the C5 position in a transannular fashion. This 6-exo-trig cyclization is highly favored as it leads to the formation of a thermodynamically stable, strain-free six-membered ring.[1][2] The resulting bicyclic aldol adduct can then undergo dehydration to yield an α,β-unsaturated ketone, Bicyclo[3.3.1]non-2-en-6-one, or be reduced to the corresponding dione. The formation of five- or six-membered rings is overwhelmingly preferred in such reactions over more strained smaller rings.[3][4]
Figure 2: Mechanism of the base-catalyzed intramolecular aldol condensation.
Experimental Protocol: Synthesis of Bicyclo[3.3.1]nonane-2,6-dione
This protocol details the cyclization of this compound to its corresponding bicyclic dione, which can serve as a precursor for further derivatization.[5]
Reaction Scheme: (this compound) --[Base]--> (Bicyclo[3.3.1]nonane-2,6-dione)
Materials:
-
This compound (MW: 140.18 g/mol )
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether or Dichloromethane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (7.0 g, 50 mmol) in 100 mL of anhydrous ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (approx. 55 mmol, 1.1 eq). Alternatively, powdered potassium hydroxide (3.1 g, 55 mmol) can be used.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture by slowly adding 2 M HCl until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 50 mL of water and extract with diethyl ether or dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Bicyclo[3.3.1]nonane-2,6-dione as a white solid.
| Parameter | Value |
| Substrate | This compound |
| Base | NaOEt or KOH |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 75-85% |
| Product | Bicyclo[3.3.1]nonane-2,6-dione |
Table 1: Summary of reaction parameters for intramolecular aldol condensation.
Core Application II: Synthesis of Fused Heterocyclic Systems
The two carbonyl groups of this compound provide ideal anchor points for the construction of fused heterocyclic rings through condensation with binucleophilic reagents.
Synthesis of Fused Pyridazines
The reaction of 1,5-diketones with hydrazine hydrate is a classical and efficient method for the synthesis of pyridazine derivatives.[6] This reaction proceeds through the formation of a di-hydrazone intermediate, which subsequently undergoes an intramolecular cyclization and oxidation to form the aromatic pyridazine ring.
Figure 3: Generalized mechanism for the formation of a fused pyridazine.
Experimental Protocol: Synthesis of 1,2,3,4,6,7,8,9-Octahydrodibenzo[c,e]pyridazine
This protocol describes the condensation of this compound with hydrazine to form a fused pyridazine system.
Reaction Scheme: (this compound) + (Hydrazine Hydrate) --[Acid catalyst, Heat]--> (Fused Pyridazine)
Materials:
-
This compound (MW: 140.18 g/mol )
-
Hydrazine hydrate (80% solution)
-
Ethanol or Acetic Acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.80 g, 20 mmol) and 40 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5 mL, ~25 mmol, 1.25 eq) to the solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by rotary evaporation.
-
Neutralization & Extraction: Dilute the residue with 50 mL of water and neutralize carefully with saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield the pure fused pyridazine.
| Parameter | Value |
| Substrate | This compound |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Catalyst | Acetic Acid |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 65-80% |
| Product | 1,2,3,4,6,7,8,9-Octahydrodibenzo[c,e]pyridazine |
Table 2: Summary of reaction parameters for fused pyridazine synthesis.
A similar strategy can be employed with substituted hydrazines to access N-substituted derivatives or with other bis-nucleophiles like 1,2-diaminoarenes to form complex tricyclic systems.
Conclusion and Future Outlook
This compound remains a highly valuable and cost-effective starting material for accessing complex molecular frameworks. Its capacity for transannular reactions provides a direct and efficient route to the bicyclo[3.3.1]nonane core, a key structural motif in various natural products and chiral ligands.[7] The straightforward synthesis of fused heterocycles further broadens its utility in medicinal chemistry and materials science. Future applications will likely focus on the development of asymmetric transformations of its bicyclic derivatives and its incorporation into diversity-oriented synthesis campaigns to generate novel small-molecule libraries for drug discovery.
References
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Knott, P. A., & Mellor, J. M. (1971). Synthesis of bicyclo[7][7][8]nona-3,7-diene-2,6-diones and bicyclo[7][7][8]-nona-3,6-diene-2,8-diones. Journal of the Chemical Society C: Organic, 670. Available at: [Link]
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Gawroński, J., Kaźmierczak, F., & Rychlewska, U. (2012). Synthesis of diastereomeric bicyclo[3.3.1]nonane dibenzoyl esters and study of their chiroptical properties. Chirality, 24(10), 810-6. Available at: [Link]
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Vaickelioniene, R., & Klimaviciute, R. (2013). Synthesis of chiral bicyclo[3.3.1]nonane derivative as ionic liquid and using it for asymmetric Michael's addition reaction. Chemija, 24(4). Available at: [Link]
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Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
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Hobbs, W. J. (Thesis). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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De Kimpe, N., et al. (1995). Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. J. Chem. Soc., Perkin Trans. 1, 137-143. Available at: [Link]
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Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. ResearchGate. Available at: [Link]
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The Versatility of 1,5-Cyclooctanedione: A Scaffold for Innovation in Medicinal Chemistry
For Immediate Release
[City, State] – [Date] – 1,5-Cyclooctanedione, a symmetrical eight-membered ring dicarbonyl compound, is emerging as a powerful and versatile building block in medicinal chemistry. Its unique conformational flexibility and reactive carbonyl groups provide a robust platform for the synthesis of a diverse array of heterocyclic compounds and bridged scaffolds with significant potential in drug discovery. This application note delves into the strategic applications of this compound, providing detailed protocols for the synthesis of medicinally relevant nitrogen-, oxygen-, and sulfur-containing heterocycles, and highlights the biological activities of its derivatives.
Introduction: The Strategic Advantage of a Cyclic Diketone
In the landscape of drug discovery, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Privileged scaffolds, molecular frameworks that are recurrent in biologically active compounds, serve as a strategic starting point for the design of new therapeutic agents. This compound, with its readily available structure and dual reactivity, presents itself as an ideal precursor for the construction of such scaffolds. The spatial orientation of its two carbonyl groups allows for the facile synthesis of both fused and bridged heterocyclic systems, offering access to a three-dimensional chemical space that is highly sought after in modern medicinal chemistry.
The inherent ring strain and conformational pre-organization of the cyclooctane ring can impart favorable pharmacokinetic properties to the resulting molecules, such as increased metabolic stability and improved cell permeability. This, coupled with the potential for stereoselective functionalization, makes this compound a highly attractive starting material for the generation of diverse and complex small molecule libraries.
Synthesis of Bioactive Heterocycles from this compound
The dicarbonyl nature of this compound makes it an excellent substrate for a variety of classical and modern cyclization reactions to generate a multitude of heterocyclic systems.
Nitrogen-Containing Heterocycles: Accessing Diverse Pharmacophores
The reaction of this compound with various nitrogen-containing dinucleophiles provides a direct route to a range of important heterocyclic cores.
Pyrimidines are a cornerstone of medicinal chemistry, found in numerous approved drugs. The condensation of this compound with amidines offers a straightforward synthesis of fused pyrimidine systems.
Protocol 1: Synthesis of Tetrahydropyrido[1,2-a]pyrimidine Derivatives
-
Reaction Scheme:
Synthesis of Fused Pyrimidines. -
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add the desired amidine hydrochloride (e.g., guanidine hydrochloride, 1.1 mmol) and a base such as sodium ethoxide (1.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired fused pyrimidine derivative.
-
-
Causality: The basic conditions facilitate the initial nucleophilic attack of the amidine on one of the carbonyl groups of the diketone. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring fused to the cyclooctane framework. This one-pot procedure is highly efficient due to the favorable proximity of the reacting functional groups.
The Paal-Knorr synthesis is a classic and reliable method for the preparation of pyrroles from 1,4-dicarbonyl compounds.[1][2][3][4] While this compound is a 1,5-diketone, its cyclic nature allows it to undergo a similar transformation to yield fused pyrrole systems.
Protocol 2: Synthesis of Tetrahydrocycloocta[b]pyrrole Derivatives
-
Reaction Scheme:
Paal-Knorr Synthesis of Fused Pyrroles. -
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).
-
Add a primary amine (e.g., aniline, 1.1 mmol) or an ammonia source (e.g., ammonium acetate, 2.0 mmol).
-
Heat the reaction mixture to 100-120 °C for 4-6 hours.
-
After cooling, pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the fused pyrrole derivative.
-
-
Causality: The acidic medium catalyzes the formation of an enamine intermediate from one of the carbonyl groups and the amine. The second carbonyl group then undergoes intramolecular nucleophilic attack by the enamine, followed by dehydration to form the aromatic pyrrole ring. The choice of the amine allows for the introduction of various substituents on the nitrogen atom, providing a handle for modulating the biological activity of the final compound.
Oxygen-Containing Heterocycles: Building Blocks for Natural Products
The synthesis of oxygen-containing heterocycles is of great interest due to their prevalence in natural products with diverse biological activities.
Similar to the synthesis of pyrroles, the Paal-Knorr furan synthesis provides an efficient route to fused furan systems from this compound.[1][2][3]
Protocol 3: Synthesis of Tetrahydrocycloocta[b]furan Derivatives
-
Reaction Scheme:
Paal-Knorr Synthesis of Fused Furans. -
Procedure:
-
To a solution of this compound (1.0 mmol) in toluene (20 mL), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the fused furan derivative.
-
-
Causality: The acid catalyst promotes the enolization of one of the carbonyl groups. The enol then acts as a nucleophile, attacking the other protonated carbonyl group in an intramolecular fashion. Subsequent dehydration of the resulting cyclic hemiacetal yields the stable aromatic furan ring.
Bridged Heterocyclic Systems: Scaffolds with 3D Complexity
The reaction of this compound with dinucleophiles where the reactive centers are separated by a flexible linker can lead to the formation of unique bridged heterocyclic systems. These three-dimensional structures are of particular interest in medicinal chemistry as they can provide better target engagement and improved pharmacokinetic profiles.[5]
Protocol 4: Synthesis of Bridged Diazabicycloalkanes
-
Reaction Scheme:
Synthesis of Bridged Diazabicycloalkanes. -
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL).
-
Add hydrazine hydrate (1.0 mmol) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 12-16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the bridged diazabicycloalkane.
-
-
Causality: The reaction proceeds through a double condensation of the hydrazine with the two carbonyl groups of the this compound. The flexible nature of the cyclooctane ring allows it to adopt a conformation that facilitates the formation of the bridged bicyclic structure.
Biological Activities of this compound Derivatives
Derivatives of this compound have shown promise in various therapeutic areas, underscoring the value of this scaffold in medicinal chemistry.
| Derivative Class | Example Structure (Generic) | Reported Biological Activities |
| Fused Quinoxalines | Aromatic diamine condensation product | Anticancer, antimicrobial, antiviral[6][7][8] |
| Fused Benzodiazepines | Aromatic diamine condensation product | Anxiolytic, anticonvulsant[9] |
| Fused Pyrimidines | Amidine condensation product | Antitumor, anti-inflammatory |
| Bridged Alkaloids | Intramolecular cyclization products | CNS activity, enzyme inhibition |
Table 1: Overview of Biological Activities of Heterocyclic Systems Derivable from this compound.
For instance, quinoxaline derivatives, which can be synthesized through the condensation of this compound with ortho-phenylenediamines, are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.[6][7] Similarly, the benzodiazepine core, accessible through related condensations, is a well-established pharmacophore in central nervous system (CNS) active drugs.[9]
Conclusion and Future Perspectives
This compound has demonstrated its utility as a versatile and powerful building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its ability to form both fused and bridged systems provides access to diverse and complex molecular architectures that are highly valuable in drug discovery. The straightforward and often high-yielding protocols for its transformation into privileged scaffolds make it an attractive starting material for the generation of compound libraries for high-throughput screening.
Future research in this area will likely focus on the development of stereoselective methodologies for the synthesis of chiral derivatives of this compound and their subsequent elaboration into enantiomerically pure therapeutic agents. Furthermore, the exploration of multicomponent reactions involving this compound could open up new avenues for the rapid and efficient construction of even more complex and diverse molecular scaffolds. The continued investigation into the biological activities of novel compounds derived from this versatile diketone is expected to yield new lead compounds for the treatment of a variety of diseases.
References
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- El-Nakkady, S. S., El-Sayed, M. A. A., & El-Dessouky, S. K. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-25.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 1-15.
- Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870.
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Synthesis of Pyrimidine. (n.d.). In ChemTube3D. Retrieved from [Link]
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Paal-Knorr Furan Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Paal-Knorr Pyrrole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of Pyrimidines. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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- Al-Issa, S. A. (2013). Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines. Saudi Pharmaceutical Journal, 21(2), 161-168.
- Di Martino, S., Amico, P., & De Rosa, M. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. Topics in Current Chemistry, 383(2), 16.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. Journal of Chemical and Pharmaceutical Research, 8(8), 98-105.
- Wang, Y., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(9), 13697-13711.
- El-Faham, A., et al. (2020). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 10(45), 26867-26895.
- Synthesis of 1,5- Benzodiazepines A Review. (2019). International Journal of Trend in Scientific Research and Development, 3(5), 1334-1341.
- de Oliveira, C. S., et al. (2017). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of the Brazilian Chemical Society, 28(10), 1965-1972.
- Singh, P., & Kaur, M. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3848-3870.
- 1,5-Benzodiazepine ring-containing clinically available drugs. (2022).
- Koos, M., Steiner, B., & Gajdos, J. (1998). Synthesis of some bridged heterocycles with a saccharide moiety in the molecule.
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 7, 122-163.
- Bíró, K., & Kappe, C. O. (2017). Heterocycles in Medicinal Chemistry. Molecules, 22(8), 1403.
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Application Notes & Protocols: 1,5-Cyclooctanedione as a Versatile Precursor for the Synthesis of Bicyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,5-Cyclooctanedione in Bicyclic System Synthesis
This compound, a symmetrical C8-dicarbonyl compound, represents a highly valuable and versatile starting material in organic synthesis, particularly for the construction of complex bicyclic frameworks. Its inherent structural features—two carbonyl groups positioned in a 1,5-relationship within a flexible eight-membered ring—provide a unique platform for a variety of intramolecular cyclization reactions. These transformations allow for the efficient and often stereocontrolled assembly of bicyclo[3.3.1]nonane, bicyclo[3.2.1]octane, and other bridged and fused ring systems. Such bicyclic motifs are prevalent in a wide array of biologically active natural products and pharmaceutically relevant molecules, including steroids, terpenes, and alkaloids.[1][2] This guide provides a detailed exploration of key synthetic strategies employing this compound, complete with mechanistic insights and actionable laboratory protocols.
Intramolecular Aldol Condensation: A Direct Route to Bicyclo[3.3.1]nonanes
The most fundamental transformation of this compound is its base-catalyzed intramolecular aldol condensation. This reaction proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the second carbonyl group within the same molecule.[3][4] The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration to yield an α,β-unsaturated ketone embedded within a bicyclo[3.3.1]nonane skeleton. The thermodynamic favorability of forming a stable six-membered ring drives this cyclization.[3][4]
Mechanistic Rationale
The choice of base is critical in controlling the reaction. While stronger bases ensure complete enolate formation, milder basic conditions are often sufficient and can prevent side reactions. The intramolecular nature of the cyclization is highly efficient due to the proximity of the reacting functional groups.[4] The subsequent dehydration step is typically promoted by heat or acidic/basic conditions, leading to the thermodynamically stable conjugated system.
Diagram 1: Intramolecular Aldol Condensation of this compound
Caption: Base-catalyzed intramolecular aldol condensation of this compound.
Protocol: Synthesis of Bicyclo[3.3.1]non-2-en-9-one
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add a solution of sodium hydroxide (1.1 eq) in water.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure bicyclo[3.3.1]non-2-en-9-one.
The Robinson Annulation: Constructing Fused Ring Systems
While the intramolecular aldol condensation of this compound itself forms a bicyclic system, the dione can also serve as the Michael donor in a Robinson annulation sequence to build more complex polycyclic structures.[5][6] The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[1][7] In this context, an enolate is generated from this compound, which then undergoes a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK).[8] The resulting 1,5-dicarbonyl intermediate then cyclizes via an intramolecular aldol condensation to form a new six-membered ring fused to the original cyclooctane core.
Mechanistic Considerations
The Robinson annulation is a tandem reaction sequence initiated by a base.[1] The initial Michael addition forms a new carbon-carbon bond and generates a new enolate. This enolate is poised to undergo an intramolecular aldol condensation, which is again driven by the formation of a stable six-membered ring.[7] The choice of the α,β-unsaturated ketone acceptor can be varied to introduce different substituents on the newly formed ring.
Diagram 2: Robinson Annulation with this compound
Caption: Workflow for the Robinson annulation using this compound.
Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (0.2 eq) in methanol to the cooled solution.
-
To this mixture, add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by flash column chromatography.
Transannular Cyclizations: Accessing Bridged Systems
The flexible nature of the eight-membered ring in this compound allows for transannular reactions, where a bond is formed across the ring. Treatment of this compound with certain reagents, such as diamines, can lead to the formation of unique bridged bicyclic and tricyclic systems. For instance, reaction with 1,2-diaminoarenes can result in the formation of 2,5-diazatricyclo[4.3.3.0]dodecan-6-ols. These reactions often proceed through an initial condensation to form an imine or enamine, followed by an intramolecular cyclization.
Mechanistic Insights
The key to these transformations is the spatial proximity of the two carbonyl groups, which can be brought close together by the conformational flexibility of the cyclooctane ring. This allows for nucleophilic attack from a derivative of one carbonyl group onto the other, leading to the formation of a transannular bond and a bridged bicyclic structure.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Reagents | Bicyclic Core Formed | Typical Yields | Key Advantages |
| Intramolecular Aldol Condensation | Base (e.g., NaOH, KOH) | Bicyclo[3.3.1]nonane | 70-90% | High atom economy, straightforward procedure. |
| Robinson Annulation | Base, α,β-Unsaturated Ketone | Fused Bicyclic Systems | 50-80% | Forms a new six-membered ring, highly versatile.[5] |
| Transannular Cyclization | Diamines, Acid/Base Catalysis | Bridged Bicyclic Systems | Variable | Access to unique and complex bridged architectures. |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a diverse range of bicyclic compounds. Its ability to undergo intramolecular aldol condensations, participate in Robinson annulations, and engage in transannular cyclizations makes it an invaluable tool for synthetic chemists. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to explore and exploit the rich chemistry of this remarkable starting material in the pursuit of novel and complex molecular architectures for applications in materials science and drug discovery.
References
- Wikipedia. Robinson annulation. [URL: https://en.wikipedia.
- Master Organic Chemistry. The Robinson Annulation. Published December 10, 2018. [URL: https://www.masterorganicchemistry.
- König, N., et al. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8114000/]
- Chemistry Notes. Robinson annulation reaction: Easy mechanism. Published April 29, 2022. [URL: https://www.chemistrynotes.
- Organic Chemistry: A Tenth Edition. 23.12 The Robinson Annulation Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
- ResearchGate. ChemInform Abstract: Studies on Bicyclo[3.3.1]nonanes for Synthesis of Cyclooctenes. Published August 6, 2025. [URL: https://www.researchgate.net/publication/288661848_ChemInform_Abstract_Studies_on_Bicyclo331nonanes_for_Synthesis_of_Cyclooctenes]
- Semantic Scholar. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. [URL: https://www.semanticscholar.org/paper/Different-routes-for-the-construction-of-active-Das-Hajra/b41a5472145558197793d5f3d455d3122c67b9d6]
- RSC Publishing. Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. An efficient one-pot synthesis of substituted 2,6-diazatricyclo[5.3.3.01,6]- and 2,5-diazatricyclo[4.3.3.01,5]-alkanes and a study of their acetylation products. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/p1/b209935h]
- Organic Chemistry Portal. Robinson Annulation. [URL: https://www.organic-chemistry.
- Chemistry LibreTexts. 23.6: Intramolecular Aldol Reactions. Published September 24, 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/23%3A_Carbonyl_Alpha-Substitution_Reactions_and_Condensation_Reactions/23.06%3A_Intramolecular_Aldol_Reactions]
- Chemistry LibreTexts. 7.7: Intramolecular Aldol Reactions. Published July 31, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/07%3A_Carbonyl_Addition_Reactions/7.07%3A_Intramolecular_aldol_reactions]
- Química Organica.org. Intramolecular aldol condensation. [URL: https://quimicaorganica.
- OpenStax. 23.6 Intramolecular Aldol Reactions. Published September 20, 2023. [URL: https://openstax.org/books/organic-chemistry/pages/23-6-intramolecular-aldol-reactions]
- Khan Academy. Intramolecular aldol condensation. [URL: https://www.khanacademy.
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- 8. Robinson Annulation [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of 1,5-Cyclooctanedione for Complex Molecule Synthesis
Abstract: 1,5-Cyclooctanedione is a versatile and symmetrical C8 building block, prized for its propensity to undergo transannular cyclizations to form intricate bicyclo[3.3.1]nonane systems. This core structure is prevalent in numerous biologically active natural products and serves as a valuable scaffold in drug discovery. However, the molecule's symmetry presents a significant challenge: achieving selective functionalization at a single site. This guide provides a detailed exploration of reliable protocols to control the reactivity of this compound, moving from its inherent tendency to cyclize to advanced strategies for selective and asymmetric transformations. These application notes are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical, step-by-step protocols and the underlying scientific rationale for each methodological choice.
Part 1: The Inherent Reactivity — Transannular Aldol Cyclization to Bicyclo[3.3.1]nonanes
The proximity of the two carbonyl groups across the eight-membered ring makes this compound uniquely primed for intramolecular reactions. Upon treatment with either acid or base, it readily undergoes a transannular aldol reaction to form a thermodynamically stable bicyclo[3.3.1]nonan-2-ol-9-one skeleton.[1][2][3] Understanding and controlling this foundational reaction is the first step in harnessing the molecule's synthetic potential.
Mechanism: Base-Catalyzed Transannular Aldol Reaction
The reaction proceeds via the formation of an enolate at one of the α-carbons, which then acts as an internal nucleophile, attacking the carbonyl carbon across the ring. This process is reversible, favoring the formation of the strain-free six-membered ring of the bicyclic system.[3]
Caption: Workflow for the base-catalyzed transannular aldol reaction.
Protocol 1: Base-Catalyzed Synthesis of Bicyclo[3.3.1]nonan-2-ol-9-one
This protocol describes a representative procedure for the efficient cyclization of this compound.
Materials:
-
This compound (1.0 g, 7.13 mmol)
-
Methanol (MeOH), 25 mL
-
Potassium hydroxide (KOH), 5% aqueous solution (5 mL)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound in 25 mL of methanol in a 100 mL round-bottom flask with magnetic stirring.
-
Slowly add 5 mL of the 5% KOH solution to the flask at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, neutralize the mixture carefully with 1 M HCl until it reaches pH ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 30 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer two more times with 20 mL portions of diethyl ether.
-
Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford bicyclo[3.3.1]nonan-2-ol-9-one as a white solid.
Scientific Rationale:
-
Base Catalyst: A catalytic amount of hydroxide is sufficient to generate the nucleophilic enolate. The reaction is driven to the more stable bicyclic product.
-
Solvent: Methanol is a suitable polar protic solvent that readily dissolves both the starting material and the base.
-
Work-up: The neutralization step quenches the reaction. The subsequent extraction isolates the organic product from inorganic salts and residual base.
Part 2: Overcoming Symmetry — Selective Mono-Enamine Formation
To achieve selective mono-functionalization, the two carbonyl groups must be differentiated. One of the most effective strategies is the formation of a mono-enamine, a nucleophilic intermediate analogous to an enolate but formed under neutral conditions. The Stork Enamine reaction provides a robust framework for this approach.[4][5]
Workflow: Stork Enamine Alkylation
The process involves three key stages: formation of the enamine at one carbonyl, alkylation at the α-carbon, and subsequent hydrolysis to reveal the mono-alkylated diketone.
Caption: Pathway for selective mono-alkylation via an enamine intermediate.
Protocol 2: Selective Mono-methylation via Mono-Enamine Intermediate
This protocol details the formation of a mono-enamine from this compound and its subsequent methylation.
Materials:
-
This compound (1.40 g, 10.0 mmol)
-
Pyrrolidine (0.84 mL, 10.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (50 mg, catalytic)
-
Toluene (50 mL)
-
Iodomethane (CH₃I) (0.75 mL, 12.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
1 M Hydrochloric acid (HCl)
-
Dean-Stark apparatus, reflux condenser, heating mantle
Procedure: Step A: Mono-Enamine Formation
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound, toluene, pyrrolidine, and p-TsOH.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Continue refluxing until approximately 0.18 mL of water (10 mmol) has been collected (typically 4-6 hours), indicating the formation of the mono-enamine. Do not drive the reaction to collect more water, as this risks di-enamine formation.
-
Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude mono-enamine is used directly in the next step.
Step B: Alkylation and Hydrolysis
-
Dissolve the crude mono-enamine in 20 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodomethane dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), add 20 mL of 1 M HCl and stir vigorously for 2 hours to hydrolyze the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield crude 2-methyl-1,5-cyclooctanedione. Purify by column chromatography.
Scientific Rationale:
-
Stoichiometry: Using one equivalent of the amine (pyrrolidine) favors the formation of the mono-enamine.
-
Azeotropic Removal of Water: The use of a Dean-Stark trap removes water as it forms, driving the equilibrium towards the enamine product.[6]
-
Catalyst: p-TsOH is an acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial attack by the amine.
-
Hydrolysis: Acidic workup is required to hydrolyze both the unreacted enamine and the iminium salt formed after alkylation, regenerating the ketone functionality.
Part 3: Asymmetric Functionalization & Desymmetrization
For applications in drug development, controlling stereochemistry is paramount. The desymmetrization of a meso compound like this compound into a single enantiomer is a powerful strategy. This can be achieved through catalytic asymmetric reduction of one of the two prochiral ketones.
A. Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of ketones to alcohols. It employs a chiral oxazaborolidine catalyst that complexes with a borane source, creating a chiral environment that directs hydride delivery to one face of the carbonyl.
Sources
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Application Notes & Protocols: 1,5-Cyclooctanedione in the Synthesis of Macrocycles
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides an in-depth technical guide on the strategic use of 1,5-cyclooctanedione as a versatile precursor for constructing complex macrocyclic architectures. It is designed to move beyond simple procedural lists, offering mechanistic insights and field-proven protocols to ensure scientific integrity and experimental success.
Introduction: The Strategic Value of this compound in Macrocycle Synthesis
Macrocycles, cyclic compounds typically containing 12 or more atoms, occupy a unique chemical space that makes them ideal for tackling complex biological targets, such as protein-protein interfaces.[1] Many natural products with exceptional therapeutic potential feature a macrocyclic core, driving significant efforts in synthetic and medicinal chemistry.[2] The construction of these large rings, however, remains a formidable synthetic challenge.[2]
This compound emerges as a powerful and versatile starting material in this context.[3][4] Its eight-membered ring possesses conformational flexibility, and the symmetrical 1,5-placement of its two ketone functionalities allows for a diverse array of chemical transformations. This unique structure can be leveraged to synthesize a variety of macrocyclic scaffolds, including azamacrocycles and lactones, which are pivotal in drug discovery and materials science.
Synthetic Strategy I: Reductive Amination for Azamacrocycle Formation
The incorporation of nitrogen atoms is fundamental to the synthesis of many biologically active macrocycles. Reductive amination of this compound with a primary diamine is a direct and efficient method for creating diazamacrocycles.
Mechanistic Insight & Workflow
This one-pot reaction proceeds in two main stages. First, the two carbonyl groups of this compound react with a difunctional primary amine (e.g., ethylenediamine) to form a bicyclic di-imine intermediate through condensation, releasing two molecules of water. Second, this intermediate is reduced in situ by a hydride-based reducing agent, such as sodium borohydride (NaBH₄), to yield the saturated diazamacrocycle. The choice of solvent and careful control of temperature are critical for maximizing the yield of the macrocyclization over competing polymerization pathways.
Caption: Workflow for one-pot reductive amination to form a diazamacrocycle.
Experimental Protocol: Synthesis of 1,6-Diazacyclodecane
Materials:
-
Ethylenediamine
-
Sodium borohydride (NaBH₄)
-
Methanol, Anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (7.0 g, 50 mmol) in 250 mL of anhydrous methanol.
-
Diamine Addition: At room temperature, add ethylenediamine (3.0 g, 50 mmol) dropwise to the stirred solution over 10 minutes.
-
Intermediate Formation: Stir the mixture for 2 hours at room temperature to facilitate the formation of the di-imine intermediate.
-
Reduction Step: Cool the flask to 0 °C using an ice-water bath. Cautiously add sodium borohydride (3.8 g, 100 mmol) in small portions over 30-45 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the over-reduction of the ketone before imine formation is complete.
-
Reaction Drive: After the final addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature for 16 hours (overnight).
-
Work-up:
-
Carefully quench the reaction by slowly adding 50 mL of 1 M HCl to neutralize excess borohydride.
-
Remove methanol via rotary evaporation.
-
To the remaining aqueous residue, add 1 M NaOH until the pH is >12.
-
Extract the basic aqueous phase with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluent: 95:5 DCM/Methanol with 1% triethylamine) to yield the pure product.
Data Summary
| Parameter | Specification | Purpose |
| Reactant Ratio | 1:1:2 (Dione:Diamine:Reducer) | Ensures complete conversion of starting materials. |
| Solvent | Anhydrous Methanol | Excellent solvent for reactants and intermediates. |
| Reaction Time | ~18-20 hours | Allows for complete formation and reduction. |
| Typical Yield | 60-75% | Expected yield after purification. |
| Product MW | 142.24 g/mol (for 1,6-Diazacyclodecane) | For characterization by mass spectrometry. |
Synthetic Strategy II: Baeyer-Villiger Oxidation for Lactone Macrocycles
The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones.[5][6] Applying this reaction to this compound provides a direct route to 10-membered dilactone macrocycles.
Mechanistic Insight & Workflow
This oxidation uses a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[7][8] The mechanism involves the nucleophilic attack of the peroxyacid on the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[5] This is followed by a concerted rearrangement where an alkyl group migrates to the adjacent oxygen, displacing a carboxylate and expanding the ring. For this compound, a double Baeyer-Villiger oxidation is required to convert both ketones, resulting in a 10-membered dilactone.
Caption: Baeyer-Villiger oxidation pathway of this compound.
Experimental Protocol: Synthesis of 1,6-Dioxacyclodecane-2,7-dione
Materials:
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (5.6 g, 40 mmol) in 200 mL of DCM in a 500 mL round-bottom flask.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 20.0 g, ≥88 mmol, 2.2 equivalents, accounting for purity) portion-wise over 45 minutes. Causality Note: Maintaining a low temperature is critical to prevent uncontrolled decomposition of the peroxyacid and to minimize side reactions.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up (Self-Validating System):
-
Cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid byproduct.
-
Transfer the filtrate to a separatory funnel and wash with 10% aqueous Na₂SO₃ (2 x 100 mL) to quench any remaining peroxyacid.
-
Wash with saturated aqueous NaHCO₃ (3 x 100 mL) until gas evolution ceases. This step is crucial to remove all acidic components.
-
Wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure dilactone product.
Data Summary
| Parameter | Specification | Purpose |
| Reactant Ratio | 1:2.2 (Dione:m-CPBA) | A slight excess of oxidant ensures the double oxidation. |
| Solvent | Dichloromethane (DCM) | Common solvent for Baeyer-Villiger oxidations. |
| Reaction Time | 24-48 hours | Reaction is typically slow at room temperature. |
| Typical Yield | 55-65% | Expected yield for the double oxidation. |
| Product MW | 172.18 g/mol (for Dilactone) | For characterization by mass spectrometry. |
Conclusion
This compound stands as a readily accessible and highly effective precursor for macrocyclic synthesis. The protocols detailed herein for reductive amination and Baeyer-Villiger oxidation represent robust and reproducible methods for accessing foundational 10-membered azamacrocycles and dilactones. These core structures can be further functionalized, serving as key intermediates in the synthesis of complex molecules for drug discovery and advanced materials. The principles and techniques outlined provide a solid foundation for researchers to explore the vast potential of this compound in their synthetic programs.
References
- Macrocycles: lessons from the distant past, recent developments, and future directions.Journal of the American Chemical Society.
-
Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]
-
This compound. PubChem, National Library of Medicine. Available at: [Link]
-
Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]
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Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]
-
This compound. gsrs.ncats.nih.gov. Available at: [Link]
-
Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, MDPI. Available at: [Link]
-
Baeyer-Villiger Oxidation Video. Professor Dave Explains, YouTube. Available at: [Link]
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- 3. This compound | C8H12O2 | CID 281640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Large-Scale Synthesis of 1,5-Cyclooctanedione
Introduction
1,5-Cyclooctanedione is a versatile C8 chemical intermediate utilized in the synthesis of a variety of complex molecules, including pharmaceuticals, fragrances, and polymers. Its symmetrical structure and the presence of two reactive carbonyl groups make it a valuable building block in organic synthesis. This document provides a detailed guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocols herein are structured to be self-validating, with an emphasis on scalability, safety, and efficiency.
Synthetic Strategy: A Two-Step Approach from 1,5-Cyclooctadiene
For the large-scale production of this compound, a two-step synthetic sequence starting from the readily available and industrially produced 1,5-cyclooctadiene (COD) is the most viable and economically favorable route.[1][2] This strategy involves:
-
Dihydroxylation of 1,5-cyclooctadiene to yield 1,5-cyclooctanediol.
-
Oxidation of 1,5-cyclooctanediol to the target this compound.
This approach is favored over other potential methods, such as ozonolysis of bicyclic precursors, due to the commercial availability of the starting material and the well-established and scalable nature of the individual transformations.
Caption: Overall synthetic scheme for this compound.
Part 1: Dihydroxylation of 1,5-Cyclooctadiene
The selective conversion of the two double bonds in 1,5-cyclooctadiene to hydroxyl groups can be achieved through several methods. For large-scale synthesis, hydroboration-oxidation represents a robust and high-yielding approach.
Protocol 1: Hydroboration-Oxidation of 1,5-Cyclooctadiene
This protocol is adapted from established procedures for the hydroboration of dienes.[3] It utilizes 9-borabicyclo[3.3.1]nonane (9-BBN), a dialkylborane that offers excellent regioselectivity and control in the hydroboration of dienes.
Materials and Equipment:
-
1,5-Cyclooctadiene (COD), redistilled, ≥99%
-
9-Borabicyclo[3.3.1]nonane dimer (9-BBN dimer)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Large-volume, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel
-
Rotary evaporator
-
Extraction vessel
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the jacketed reactor with the 9-BBN dimer and anhydrous THF.
-
Dissolution of 9-BBN: Stir the mixture at room temperature until the 9-BBN dimer is fully dissolved.
-
Addition of 1,5-Cyclooctadiene: Slowly add 1,5-cyclooctadiene to the 9-BBN solution via the addition funnel. An exothermic reaction will occur; maintain the internal temperature below 25 °C using a chiller circulating through the reactor jacket.
-
Hydroboration Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours to ensure complete hydroboration.
-
Oxidation Setup: In a separate vessel, prepare a solution of aqueous sodium hydroxide.
-
Oxidation: Cool the reactor contents to 0-5 °C. Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. The addition of hydrogen peroxide is highly exothermic; maintain the internal temperature below 30 °C.
-
Reaction Quench and Work-up: After the addition of hydrogen peroxide is complete, stir the mixture at room temperature for 1 hour.
-
Phase Separation: Transfer the reaction mixture to an extraction vessel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1,5-cyclooctanediol.
-
Purification: The crude product can be purified by recrystallization or distillation under high vacuum.
Safety Considerations:
-
9-BBN is a flammable solid and should be handled under an inert atmosphere.
-
The oxidation with hydrogen peroxide is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Part 2: Oxidation of 1,5-Cyclooctanediol to this compound
The oxidation of the secondary alcohol groups of 1,5-cyclooctanediol to ketones is the final step in the synthesis. Several methods are available, with varying degrees of scalability, cost, and environmental impact. Below is a comparison of three common methods, followed by detailed protocols for the two most viable large-scale options.
| Oxidation Method | Reagents | Advantages | Disadvantages | Scalability |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High yields, mild conditions, wide functional group tolerance.[4][5] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, evolution of toxic CO and CO₂ gas.[4][6] | Challenging due to temperature control and off-gassing, but achievable with specialized equipment.[7] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Readily available reagent, reliable for small to medium scale. | Toxic chromium reagent, generates hazardous chromium waste, can be acidic.[8] | Not recommended for large-scale due to toxicity and waste disposal issues. |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), Sodium Hypochlorite (NaOCl) | "Green" alternative, avoids heavy metals, mild conditions, cost-effective.[9][10] | Can lead to chlorinated byproducts if not controlled, pH sensitivity.[11] | Excellent, with many examples of industrial application.[12] |
Based on this comparison, the TEMPO-catalyzed oxidation is the recommended method for large-scale synthesis due to its more favorable safety and environmental profile. The Swern oxidation is also presented as a viable, albeit more challenging, alternative.
Protocol 2A: TEMPO-Catalyzed Oxidation of 1,5-Cyclooctanediol (Recommended for Large Scale)
This protocol is based on the widely used Anelli-Montanari conditions, which employ bleach as the terminal oxidant.[9]
Materials and Equipment:
-
1,5-Cyclooctanediol
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach), aqueous solution
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Jacketed glass reactor with mechanical stirrer, thermocouple, and addition funnel
-
pH meter
-
Standard laboratory glassware and PPE
Step-by-Step Procedure:
-
Reactor Charge: To the jacketed reactor, add 1,5-cyclooctanediol, dichloromethane (or ethyl acetate), and an aqueous solution of sodium bicarbonate and potassium bromide.
-
Catalyst Addition: Add a catalytic amount of TEMPO (typically 1-5 mol%) to the biphasic mixture.
-
Cooling: Cool the reaction mixture to 0-5 °C using a chiller.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution via the addition funnel, maintaining the internal temperature below 10 °C. Monitor the pH of the aqueous layer and keep it between 8.5 and 9.5 by adding more sodium bicarbonate if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up and Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by distillation.
Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.
Protocol 2B: Swern Oxidation of 1,5-Cyclooctanediol
This protocol is a classic and highly effective method for the oxidation of alcohols.[13] It requires stringent control of temperature and careful handling of reagents.
Materials and Equipment:
-
1,5-Cyclooctanediol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Jacketed glass reactor capable of reaching -78 °C, equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and two addition funnels
-
Dry ice/acetone or a cryocooler
-
Standard laboratory glassware and PPE
Step-by-Step Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane and cool to -78 °C.
-
Activator Formation: Slowly add oxalyl chloride to a solution of anhydrous DMSO in dichloromethane in one of the addition funnels. Then, add this solution dropwise to the cold dichloromethane in the reactor, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Alcohol Addition: In the second addition funnel, prepare a solution of 1,5-cyclooctanediol in anhydrous dichloromethane. Add this solution dropwise to the reactor, again maintaining the temperature below -60 °C. Stir for 30-60 minutes.
-
Base Addition: Slowly add anhydrous triethylamine to the reaction mixture. A thick slurry may form.
-
Warming and Quenching: After stirring for 15 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding water.
-
Work-up and Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or distillation.
Safety and Waste Management for Swern Oxidation:
-
Off-Gassing: The reaction produces carbon monoxide and carbon dioxide. Ensure adequate ventilation and perform the reaction in a fume hood.
-
Malodorous Byproduct: Dimethyl sulfide is a volatile and extremely foul-smelling byproduct. All glassware should be quenched with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide before cleaning.[4]
-
Temperature Control: Maintaining cryogenic temperatures is crucial to prevent side reactions.
Conclusion
The two-step synthesis of this compound from 1,5-cyclooctadiene is a robust and scalable process. For large-scale industrial applications, the TEMPO-catalyzed oxidation of 1,5-cyclooctanediol is the superior method due to its milder reaction conditions, avoidance of toxic heavy metals, and more favorable environmental and safety profile. The Swern oxidation remains a powerful laboratory-scale alternative, providing high yields under mild conditions, but its scale-up presents significant engineering challenges. The choice of protocol will ultimately depend on the scale of the synthesis, available equipment, and safety and environmental considerations.
References
-
Zhao, M. M.; Li, J.; Mano, E.; Song, Z. J.; Tschaen, D. M. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry, 64(7), 2564–2566. [Link]
-
De Leon, O.; et al. (2014). TEMPO-Mediated Oxidations. In Comprehensive Organic Synthesis II (pp. 1-45). Elsevier. [Link]
-
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones by catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl under phase-transfer conditions. Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
-
Brown, H. C.; Chen, J. C. (1981). Hydroboration. 59. A simple and convenient procedure for the hydroboration of dienes leading to diols or unsaturated alcohols in high yields and high isomeric purity. Journal of Organic Chemistry, 46(20), 3978–3988. [Link]
-
Fox, J. M.; et al. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. Tetrahedron Letters, 52(16), 1871-1873. [Link]
-
La-Venia, A.; et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1897-1904. [Link]
-
Ciriminna, R.; Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245-251. [Link]
-
Wikipedia. (2023). 1,5-Cyclooctadiene. [Link]
-
McConnell, J. R.; Hitt, J. E.; Daugs, E. D.; Rey, T. A. (2008). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 12(5), 940–945. [Link]
-
Hansen, T. M.; Florence, G. J.; Lugo-Mas, P.; Chen, J.; Abrams, J. N.; Forsyth, C. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57-59. [Link]
-
Wikipedia. (2023). Swern oxidation. [Link]
-
Moriarty, R. M.; Duncan, M. P.; Vaid, R. K.; Prakash, O. (1989). INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses, 67, 170. [Link]
-
Evonik Industries. 1,5-Cyclooctadiene - C8-Monomers by Evonik. [Link]
-
Chemdad. CIS-1,5-CYCLOOCTANEDIOL. [Link]
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Sharma, A.; et al. (2012). Kinetics of Oxidation of D-Galactose by Pyridinium Chlorochromate. International Journal of Chemical Kinetics, 44(6), 385-391. [Link]
-
Anderson, D. R.; et al. (2012). Demonstration on Pilot-Plant Scale of the Utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Catalyst in the Efficient Amidation of an Unactivated Methyl Ester. Organic Process Research & Development, 16(6), 1104-1113. [Link]
-
Stöckmann, H.; et al. (2011). (E,E)-1,5-Cyclooctadiene: a small and fast click-chemistry multitalent. Chemical Communications, 47(25), 7203-7205. [Link]
-
Moon, S. (2023). PCC Oxidation of a Primary/Secondary Alcohol. YouTube. [Link]
-
Neves, A. A.; et al. (2011). (E,E)-1,5-Cyclooctadiene: A small and fast click-chemistry multitalent. ResearchGate. [Link]
-
Ison, E. A. (2011). DMSO –Oxalyl Chloride, Swern Oxidation. WordPress. [Link]
-
Neves, A. A.; et al. (2016). Design, synthesis, conjugation and reactivity of novel trans,trans-1,5-cyclooctadiene-derived bioorthogonal linkers. AURA. [Link]
-
Güneş, Y.; et al. (2009). Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. Organic Communications, 2(3), 79-83. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 1,5-Cyclooctanedione Reactions
Welcome to the technical support center for 1,5-cyclooctanedione reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile dicarbonyl compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and obtain reliable results.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific experimental challenges you might encounter when working with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Low Yield in Condensation Reactions (e.g., Aldol, Robinson Annulation)
Question: I am performing an intramolecular aldol condensation with this compound to synthesize a bicyclic enone, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in intramolecular aldol condensations of this compound are a common challenge. The primary reasons often revolve around incomplete reaction, side product formation, or unfavorable reaction equilibria.[1][2][3][4] Let's break down the causality and the corrective measures.
Causality: 1,5-dicarbonyl compounds like this compound are prone to intramolecular reactions to form more stable five- or six-membered rings.[1][3][4] The reaction proceeds via an enolate intermediate, and the efficiency of its formation and subsequent intramolecular attack are crucial.[2] Low yields can stem from:
-
Inefficient Enolate Formation: The choice and concentration of the base are critical. A base that is too weak may not deprotonate the α-carbon sufficiently, while a base that is too strong can promote side reactions.
-
Reversibility of the Aldol Addition: The initial aldol addition is often reversible. The subsequent dehydration to the more stable α,β-unsaturated ketone is typically the driving force for the reaction. If the dehydration step is inefficient, the equilibrium may favor the starting material.[2][5]
-
Side Reactions: Competing intermolecular reactions can occur if the concentration of the substrate is too high. Polymerization can also be an issue under certain conditions.
-
Suboptimal Reaction Temperature: Temperature influences both the rate of reaction and the position of the equilibrium.[6][7]
Troubleshooting Protocol:
-
Optimize the Base and Solvent System:
-
Rationale: The choice of base and solvent significantly impacts enolate formation and reaction kinetics.
-
Procedure: Screen a variety of base/solvent combinations. Start with milder conditions and progress to stronger bases if necessary. Common choices include NaOH or KOH in ethanol/water, or non-nucleophilic bases like LDA in an aprotic solvent like THF for more sensitive substrates.[8]
-
| Base/Solvent System | Temperature (°C) | Expected Outcome |
| 10% NaOH in Ethanol/Water | 25-50 | Good starting point for simple condensations. |
| Potassium tert-butoxide in THF | 0-25 | Stronger, non-nucleophilic base, good for preventing side reactions. |
| Lithium diisopropylamide (LDA) in THF | -78 to 0 | Very strong, kinetically controlled enolate formation. |
-
Control Reaction Concentration:
-
Rationale: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.
-
Procedure: Run the reaction under high-dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture containing the base.
-
-
Optimize the Reaction Temperature:
-
Rationale: Temperature affects the reaction rate and equilibrium. Higher temperatures can favor the thermodynamically more stable dehydrated product but may also promote decomposition.[6][7]
-
Procedure: Monitor the reaction progress at different temperatures using TLC or GC-MS. Start at room temperature and gradually increase if the reaction is slow. For some systems, initial low temperatures for the addition followed by heating for the condensation can be effective.[6]
-
-
Ensure Efficient Water Removal:
-
Rationale: The final dehydration step is an equilibrium process. Removing water as it is formed will drive the reaction towards the desired α,β-unsaturated ketone product.
-
Procedure: If using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark apparatus can be used to remove water.
-
Issue 2: Formation of Multiple Products in Reactions with Nucleophiles
Question: When reacting this compound with a nucleophile, I am observing a mixture of products instead of the expected single adduct. Why is this happening and how can I improve the selectivity?
Answer:
The presence of two carbonyl groups in this compound makes it susceptible to multiple additions, leading to a mixture of products. Understanding the factors that control the reactivity of the carbonyl groups is key to improving selectivity.
Causality:
-
Statistical Distribution: With two equivalent carbonyl groups, a 1:1 stoichiometry of nucleophile to dione can statistically lead to a mixture of starting material, mono-adduct, and di-adduct.
-
Change in Reactivity after First Addition: The addition of a nucleophile to one carbonyl group can alter the electronic and steric environment of the second carbonyl, influencing its reactivity towards further attack.
-
Equilibration: If the addition is reversible, the product distribution may be thermodynamically controlled, leading to the most stable product, which may not be the desired mono-adduct.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Rate:
-
Rationale: Carefully controlling the amount of nucleophile and the rate at which it is introduced can favor mono-addition.
-
Procedure: Use a slight excess of this compound relative to the nucleophile (e.g., 1.2-1.5 equivalents). Add the nucleophile slowly to a solution of the dione at a low temperature to minimize over-reaction.
-
-
Choice of Reaction Conditions to Favor Kinetic Control:
-
Rationale: Running the reaction at low temperatures with a strong, non-nucleophilic base (if applicable for enolate formation) can favor the kinetically controlled product, which is often the mono-adduct.[6]
-
Procedure: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further reaction.
-
-
Use of Protecting Groups:
-
Rationale: In some cases, it may be necessary to selectively protect one of the carbonyl groups to ensure single addition.
-
Procedure: A common strategy is to form a mono-ketal using a diol (e.g., ethylene glycol) under acidic conditions. After the reaction with the nucleophile at the unprotected carbonyl, the protecting group can be removed.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: this compound is commonly synthesized from cis,cis-1,5-cyclooctadiene.[9] The synthesis often involves an oxidation or ozonolysis of the diene.[10][11][12] One reported method involves the intramolecular cyclization of cis,cis-1,5-cyclooctadiene using hypervalent iodine to form a bicyclo[3.3.0]octane derivative, which is then converted to the dione.[9]
Q2: How can I purify this compound?
A2: Purification of this compound can be achieved through several methods depending on the impurities present.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often effective.
-
Distillation: For liquid products or low-melting solids, vacuum distillation can be used.[9]
-
Chromatography: Column chromatography (e.g., using silica gel) is a versatile method for separating the dione from byproducts.[13][14]
Q3: What are the key safety precautions when working with this compound and its reactions?
A3: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures.[15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Handling Reagents: Be cautious when handling strong bases (e.g., NaOH, LDA) and oxidizing agents that may be used in the synthesis of the dione. Refer to the Safety Data Sheets (SDS) for all chemicals used.
-
Reaction Monitoring: Never leave a reaction unattended, especially if it is being heated or involves reactive reagents.
Section 3: Visualizing Reaction Workflows
General Workflow for Optimizing a this compound Reaction
This diagram outlines a systematic approach to optimizing the yield of a reaction involving this compound.
Caption: Troubleshooting flowchart for low reaction yields.
References
-
Optimization of the reaction conditions [a] | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Optimization studies. Reaction conditions: unless otherwise specified.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 15, 2026, from [Link]
-
Robinson annulation. (2023, December 27). In Wikipedia. [Link]
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Hydrogenation and isomerization routes for 1,5-cyclooctadiene. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]
-
Reaction Condition Optimization. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]
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Question 199, 3. Hydrocarbons (Alkane, Alkene and Alkyne), GRB Advanced Problems In Organic Chemistry - JEE. (n.d.). Brainly.in. Retrieved January 15, 2026, from [Link]
-
Effective One-Component Organocatalysts for Eco-Friendly Production of Cyclic Carbonates. (2023, June 29). Molecules, 28(13), 5143. [Link]
-
INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. (n.d.). Organic Syntheses, 72, 193. [Link]
-
Chm557 Laboratory Report: Experiment 5 The Robinson Annulation Reaction. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Bifunctional catalysts based on 2-amino-1,10-phenanthroline-containing podands for cyclic carbonates synthesis from CO2 and epoxides under mild conditions. (2025, May). Molecular Catalysis, 579, 115019. [Link]
-
EXPERIMENT 5 Robinson Annulation Reaction. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Which of the following compounds produces-1,5-cyclooctanedione on ozonolysis? (a) (b) (c) (d). (2022, July 29). YouTube. [Link]
-
Design, Synthesis, Conjugation, and Reactivity of Novel trans,trans-1,5-Cyclooctadiene-Derived Bioorthogonal Linkers. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
23.6: Intramolecular Aldol Reactions. (2022, September 24). Chemistry LibreTexts. [Link]
-
Theoretical study on the kinetics and mechanism of the reaction of cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluropentane-2,4-dione using DFT method. (2025, August 9). ResearchGate. [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Master Organic Chemistry. [Link]
-
23.6 Intramolecular Aldol Reactions. (n.d.). In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved January 15, 2026, from [Link]
-
Catalysts screening for cycloaddition reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
23.7: Intramolecular Aldol Reactions. (2024, July 30). Chemistry LibreTexts. [Link]
-
Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. (2023, May 24). Catalysts, 13(6), 934. [Link]
-
Chemical Kinetics, Chapter 14 – Part 5: Reaction Mechanisms. (2021, January 20). YouTube. [Link]
-
Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Aldol Addition and Condensation Reactions - Practice Problems. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
-
Purification and Characterization of the 1-Deoxy-D-Xylulose-5-Phosphate Reductoisomerase From Cymbopogon Flexuosus Leaves. (2019). Research Journal of Pharmacy and Technology, 12(11), 5361-5367. [Link]
-
Oxidative fragmentation of 1, 5-cyclooctadiene derivative. (2024, August 6). ACS Publications. [Link]
-
The purification and crystallisation of 2,5-diketocamphane 1,2-monooxygenase and 3,6-diketocamphane 1,6-monooxygenase from Pseudomonas putida NCIMB 10007. (1996, February). Biochemical Society Transactions, 24(1), 29S. [Link]
- Kinetics and mechanism of the ozone reaction with cyclohexane in liquid phase. (2015).
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2022, May 25). Molecules, 27(11), 3409. [Link]
-
Alkene Reaction Practice Questions - SN2, Epoxides, Hydroboration, Ozonolysis reaction mechanisms. (2023, April 11). YouTube. [Link]
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- 14. The purification and crystallisation of 2,5-diketocamphane 1,2-monooxygenase and 3,6-diketocamphane 1,6-monooxygenase from Pseudomonas putida NCIMB 10007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of 1,5-Cyclooctanedione
Welcome to the technical support center for the synthesis of 1,5-cyclooctanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common synthetic routes for this versatile intermediate. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.
Introduction: The Chemistry of this compound Synthesis
This compound is a valuable building block in organic synthesis, serving as a precursor to various complex molecules and bicyclic systems. The primary synthetic challenges revolve around controlling regioselectivity and preventing undesired side reactions. This guide will focus on three common synthetic pathways, detailing their mechanisms, potential pitfalls, and optimization strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Ketonization of 1,5-Cyclooctadiene
This method typically involves the oxidation of the double bonds of 1,5-cyclooctadiene. A notable approach is the use of nitrous oxide (N₂O) as an oxidant.
Question 1: My reaction yields a mixture of 1,5- and 1,4-cyclooctanedione, with the 1,4-isomer being a significant byproduct. How can I improve the selectivity for the 1,5-isomer?
Answer: The formation of 1,4-cyclooctanedione is a known side reaction in the ketonization of 1,5-cyclooctadiene. The subsequent intramolecular aldol condensation of the 1,4-isomer further complicates purification.
-
Causality: The formation of the 1,4-isomer arises from the non-selective oxidation of the two double bonds in the cyclooctadiene ring.
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. High temperatures can lead to decreased selectivity. It is advisable to perform initial small-scale reactions at various temperatures to determine the optimal condition for maximizing the 1,5-isomer.
-
Catalyst System: While the nitrous oxide method can be performed without a catalyst, exploring different catalyst systems can influence regioselectivity. However, literature on specific catalysts for improving 1,5-dione selectivity in this reaction is sparse.
-
Alternative Routes: If achieving high selectivity is critical and optimization proves difficult, consider an alternative synthetic route, such as the oxidation of 1,5-cyclooctanediol, which avoids the issue of isomeric byproducts from the outset.
-
Question 2: I am observing a significant amount of a bicyclic byproduct that I suspect is from an aldol condensation. How can I prevent this?
Answer: The bicyclic byproduct is almost certainly the result of an intramolecular aldol condensation of the 1,4-cyclooctanedione isomer.[1] This reaction is base- or acid-catalyzed.
-
Causality: The proximity of the two carbonyl groups in the 1,4-dione facilitates an intramolecular reaction where an enolate of one carbonyl group attacks the other, leading to a stable bicyclic α,β-unsaturated ketone after dehydration.
-
Troubleshooting Steps:
-
Control pH During Workup: Ensure that the workup conditions are neutral. Avoid strongly acidic or basic conditions that would catalyze the aldol reaction.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the 1,4-dione to conditions that might promote the aldol reaction.
-
Purification Strategy: If the aldol product has already formed, it will need to be separated. Due to the difference in polarity and structure, this can often be achieved through column chromatography.
-
Visualizing the Aldol Side Reaction:
Caption: Formation of 1,4-cyclooctanedione and its subsequent aldol condensation.
Route 2: Ozonolysis of a Bicyclic Alkene
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. For the synthesis of this compound, a suitable starting material would be a bicyclic alkene such as bicyclo[3.3.1]non-1-ene.
Question 3: My ozonolysis reaction is giving a low yield of the desired dione, and I see a complex mixture of products.
Answer: Low yields and complex product mixtures in ozonolysis can stem from incomplete reaction, over-oxidation, or side reactions during the workup.
-
Causality: Ozone is a very reactive and non-selective oxidant. Incomplete reaction leaves starting material, while improper workup can lead to the formation of carboxylic acids, alcohols, or other byproducts.
-
Troubleshooting Steps:
-
Monitor Ozone Addition: Ensure complete consumption of the starting material by monitoring the reaction. A common method is to bubble the ozone through the solution until a blue color persists, indicating an excess of ozone.[2] Alternatively, a triphenylphosphine indicator can be used.
-
Control Reaction Temperature: Ozonolysis is typically carried out at low temperatures (-78 °C) to prevent side reactions and control the reactivity of ozone.[2] Ensure your cooling bath is maintained at the correct temperature throughout the ozone addition.
-
Optimize Workup Conditions: The choice of workup reagent is critical.
-
Reductive Workup: To obtain the dione, a reductive workup is necessary. Common reagents include dimethyl sulfide (DMS) or zinc dust and water. DMS is generally preferred for cleaner reactions.
-
Oxidative Workup: Avoid oxidative workup conditions (e.g., using hydrogen peroxide), as this will oxidize the intermediate to a dicarboxylic acid.
-
-
Solvent Choice: The reaction is often performed in a non-participating solvent like dichloromethane or methanol. Ensure the solvent is dry and of high purity.
-
Visualizing the Ozonolysis Workflow:
Sources
Technical Support Center: Stability and Degradation of 1,5-Cyclooctanedione
Welcome to the comprehensive technical support guide for 1,5-Cyclooctanedione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and troubleshooting issues related to the stability and degradation of this versatile bicyclic dione. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Stability Profile of this compound
This compound is a key intermediate in organic synthesis. Its reactivity, centered around the two ketone functionalities, also makes it susceptible to degradation under various conditions. A thorough understanding of its stability is paramount to prevent the formation of impurities that could compromise experimental outcomes.
Core Stability Considerations:
-
Hygroscopicity: While not explicitly documented as highly hygroscopic, it is good practice to handle this compound in a dry environment and store it with a desiccant, as absorbed moisture can potentially catalyze degradation pathways.
-
Light Sensitivity: Ketones can be susceptible to photochemical reactions.[1] It is advisable to store this compound in amber vials or otherwise protected from light to prevent potential photolytic degradation.
-
pH Sensitivity: The presence of acidic or basic conditions can catalyze degradation reactions in ketones.[3]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Unexpected Peaks in NMR/LC-MS Analysis After Storage
Question: I stored a solution of this compound in a common organic solvent (e.g., Chloroform-d, Methanol-d4) for a few days at room temperature, and now I see additional peaks in my analytical data. What could be happening?
Answer: The appearance of new signals suggests that your this compound has started to degrade. Several factors could be at play:
-
Solvent-Induced Degradation: While many organic solvents are considered inert, they can contain impurities (e.g., residual acid or water) that may catalyze degradation over time. The stability of compounds in different NMR solvents can vary.[4][5][6] For instance, protic solvents like methanol could potentially form hemiketals or ketals, especially in the presence of acid or base catalysts.
-
Photodegradation: If the solution was not protected from light, photochemical reactions could have occurred. Cyclic ketones are known to undergo Norrish Type I and Type II reactions upon exposure to UV light, leading to a variety of degradation products.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, particularly if the solvent is not degassed.
Troubleshooting Steps & Preventative Measures:
-
Use High-Purity, Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents for preparing solutions.
-
Protect from Light: Store solutions in amber vials or wrap them in aluminum foil.
-
Inert Atmosphere: For long-term storage of solutions, consider using a solvent that has been degassed and store the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Store solutions at a low temperature (e.g., in a refrigerator at 2-8 °C) to slow down potential degradation reactions.
-
Short-Term Storage: Prepare solutions fresh whenever possible and minimize storage time.
Issue 2: Inconsistent Reaction Yields or Formation of Byproducts
Question: I am using this compound in a reaction, but my yields are inconsistent, and I am observing unexpected byproducts. Could the quality of my starting material be the issue?
Answer: Absolutely. The purity of your this compound is critical. If it has degraded, the impurities can interfere with your reaction, leading to lower yields and the formation of side products.
Common Impurities and Their Origin:
-
Residual Starting Materials: If synthesized via the ozonolysis of 1,5-cyclooctadiene, incomplete reaction or purification can leave residual diene or partially oxidized intermediates.[7]
-
Degradation Products: As discussed in Issue 1, various degradation products can form upon improper storage.
-
Byproducts from Synthesis: The synthesis of this compound can sometimes yield isomeric diketones or other related cyclic compounds as byproducts.
Workflow for Purity Assessment:
To ensure the quality of your this compound, a systematic purity assessment is recommended.
Caption: Workflow for assessing the purity of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[8][9][10][11] Storing it in a desiccator at 2-8 °C is recommended for long-term storage.
Q2: How can I purify this compound that has started to degrade?
A2: Depending on the nature of the impurities, several purification techniques can be employed:
-
Recrystallization: If the impurities are present in small amounts and have different solubility profiles, recrystallization from a suitable solvent can be effective.
-
Column Chromatography: For a mixture of degradation products, silica gel column chromatography is a versatile method for purification. The choice of eluent will depend on the polarity of the impurities.
-
Distillation: If the degradation products are non-volatile, vacuum distillation of the this compound might be possible, though care must be taken to avoid thermal decomposition during heating.
Q3: Are there any known incompatibilities for this compound?
A3: As a ketone, this compound should be considered incompatible with:
-
Strong Oxidizing Agents: Can lead to aggressive and potentially explosive reactions.
-
Strong Reducing Agents: Will reduce the ketone functionalities to alcohols.
-
Strong Acids and Bases: Can catalyze aldol-type reactions, enolization, or other rearrangements.
Q4: How can I monitor the degradation of this compound over time?
A4: A stability-indicating analytical method should be used. High-Performance Liquid Chromatography (HPLC) with a UV detector is often a good choice.[12][13][14] A typical protocol would involve:
-
Developing an HPLC method that separates this compound from its potential degradation products.
-
Storing samples of this compound under various stress conditions (e.g., elevated temperature, high humidity, UV light exposure, acidic/basic solutions).[1][15][16][17][18]
-
Analyzing the samples at regular time intervals using the developed HPLC method.
-
Quantifying the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][15][16][17][18]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
UV lamp
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve a portion in methanol for analysis.
-
Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage degradation of this compound under each condition.
Caption: Workflow for a forced degradation study of this compound.
Section 5: References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]
-
Synthesis of 1,5-cyclooctadiene. (n.d.). PrepChem.com. [Link]
-
Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. (2005). Biochemical Society Transactions, 33(Pt 2), 299–303. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
1,5-Cyclooctadiene. (n.d.). Wikipedia. [Link]
-
1,5-Cyclooctadiene - C8-Monomers by Evonik. (n.d.). Evonik Industries. [Link]
-
Unsaturated Ozonides from the Ozonolysis of Nonconjugated Cyclodienes in the Presence of Carbonyl Compounds. (n.d.). LookChem. [Link]
-
1,5-Cyclooctadiene. (n.d.). chemeurope.com. [Link]
-
Learn How to Store Acetone Safely With This Helpful Guide. (2024, September 14). North Industrial Chemicals. [Link]
-
Acetone Storage Requirements. (2024, July 8). U.S. Chemical Storage. [Link]
-
Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Washington. [Link]
-
Photoinduced Transformation in Glyoxal- and Methylglyoxal-Ammonium Solutions: Role of Photolysis and Photosensitization. (2025, August 4). Environmental Science & Technology. [Link]
-
Acid-Catalyzed Rearrangements of Some 1,6-Diketones. (2025, August 6). ResearchGate. [Link]
-
Application Compendium of Comprehensive 2D GC Vol.1-5. (n.d.). Shimadzu. [Link]
-
JOURNAL OF ANALYTICAL SCIENCES AND APPLIED BIOTECHNOLOGY Gas chromatography-mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the past two decades. (n.d.). ResearchGate. [Link]
-
How to Handle and Store Acetone. (n.d.). Eagle Manufacturing - Justrite. [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. [Link]
-
Thermal Decomposition Pathways. (n.d.). Sustainability Directory. [Link]
-
Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. (2015). Chemical Reviews, 115(17), 9345–9384. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). Indian Journal of Pharmaceutical Sciences, 69(1), 83–86. [Link]
-
Thermal Decomposition of 2-Cyclopentenone. (2024, October 24). The Journal of Physical Chemistry A. [Link]
-
Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. (2023, February 2). Environmental Science & Technology. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (2015). International Journal of Research in Pharmacy and Chemistry, 5(2), 269-278. [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2021). Molecules, 26(23), 7339. [Link]
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Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. (2025, August 6). ResearchGate. [Link]
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APPLICATIONS OF GC-MS: A REVIEW. (2022). International Journal for Scientific Research & Development, 10(4). [Link]
-
NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. (2016, September 2). International Journal of Molecular Sciences, 17(9), 1475. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). ResearchGate. [Link]
-
Thermal Decomposition of 2-Cyclopentenone. (2024, October 24). The Journal of Physical Chemistry A. [Link]
-
Acid and base-catalyzed hydrolysis of amides. (2014, March 13). Khan Academy. [Link]
-
GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. (n.d.). DergiPark. [Link]
-
NMR Solvent Properties. (n.d.). Scribd. [Link]
-
Decomposition pathways of cyclopentanone and cyclopentenone through a-,.... (n.d.). ResearchGate. [Link]
-
Alkene Reactions: Ozonolysis. (2013, April 23). Master Organic Chemistry. [Link]
-
Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. (2019, March 7). Molecules, 24(5), 929. [Link]
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- 3. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
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- 8. Learn How to Store Acetone Safely With This Helpful Guide [northindustrial.net]
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Technical Support Center: Troubleshooting Byproduct Formation in 1,5-Cyclooctanedione Synthesis
Welcome to the technical support center for the synthesis of 1,5-cyclooctanedione. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation during their synthetic procedures. As a senior application scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve these issues, ensuring the integrity and efficiency of your experiments. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into common issues observed during the synthesis of this compound, focusing on the two primary synthetic routes: the direct ketonization of 1,5-cyclooctadiene and the oxidation of 1,5-cyclooctanediol.
Route 1: Ketonization of 1,5-Cyclooctadiene
The direct conversion of 1,5-cyclooctadiene to this compound, often utilizing reagents like nitrous oxide, presents a streamlined approach. However, it is not without its challenges, primarily the formation of a constitutional isomer and its subsequent reaction products.
Q1: I am observing an unexpected isomeric byproduct in my synthesis of this compound from 1,5-cyclooctadiene. How can I identify and minimize it?
A1: Identification and Minimization of 1,4-Cyclooctanedione
A common byproduct in the ketonization of 1,5-cyclooctadiene is the formation of the constitutional isomer, 1,4-cyclooctanedione .[1] This occurs due to the non-selective ketonization of the two double bonds in the starting material.
Mechanism of Formation:
The ketonization process can proceed at either of the two double bonds of the intermediate monoketone, leading to a mixture of the desired 1,5-dione and the undesired 1,4-dione.
Troubleshooting Strategies:
-
Reaction Temperature and Pressure: The formation of the 1,4-isomer can be influenced by reaction kinetics and thermodynamics. A study on the liquid-phase ketonization of 1,5-cyclooctadiene with nitrous oxide indicates that the reaction proceeds without a catalyst in the temperature range of 473–553 K.[1] It is advisable to perform a temperature screening study to determine the optimal conditions that favor the formation of the 1,5-isomer. Lower temperatures may offer better selectivity.
-
Catalyst Selection: While the uncatalyzed reaction is reported, exploring heterogeneous catalysts could offer a pathway to improved selectivity. Metal oxides are known to catalyze ketonization reactions and their surface properties can influence the regioselectivity of the second ketonization step.
Q2: My reaction mixture contains bicyclic impurities that are difficult to separate from the desired this compound. What are these compounds and how can I prevent their formation?
A2: Prevention of Intramolecular Aldol Condensation Byproducts
The bicyclic impurities you are observing are likely the result of an intramolecular aldol condensation of the 1,4-cyclooctanedione byproduct.[1][2][3][4][5][6] Under basic or even neutral conditions (if the reaction is heated), the 1,4-dione can cyclize to form a bicyclo[3.3.0]octane derivative.
Mechanism of Formation:
The enolate of 1,4-cyclooctanedione can attack the other carbonyl group within the same molecule, leading to the formation of a five-membered ring. Subsequent dehydration results in a conjugated system.
Troubleshooting Strategies:
-
Control of pH: The aldol condensation is typically base-catalyzed. Ensuring the reaction medium remains neutral or slightly acidic can suppress this side reaction. If a basic workup is necessary, it should be performed at low temperatures and for a minimal amount of time.
-
Temperature Control: As with most side reactions, elevated temperatures can promote the intramolecular aldol condensation. Maintaining the lowest effective reaction temperature will help to minimize the formation of these bicyclic byproducts.
-
Prompt Workup and Purification: The longer the 1,4-cyclooctanedione byproduct is present in the reaction mixture, especially at elevated temperatures, the more likely it is to undergo cyclization. A prompt workup and purification after the reaction is complete is recommended.
Logical Flowchart for Troubleshooting Route 1:
Caption: Troubleshooting workflow for byproduct formation in Route 1.
Route 2: Oxidation of 1,5-Cyclooctanediol
A two-step approach involving the initial formation of 1,5-cyclooctanediol from 1,5-cyclooctadiene, followed by oxidation to the dione, offers an alternative synthetic strategy. However, this route can be susceptible to over-oxidation and the formation of other oxygenated byproducts.
Q3: I am attempting to synthesize this compound by oxidizing 1,5-cyclooctanediol, but I am getting a complex mixture of products. What are the likely side reactions?
A3: Understanding Over-oxidation and Cleavage Byproducts
The oxidation of diols can be challenging to control, and several side reactions can lead to a complex product mixture.
Potential Byproducts and Their Formation:
-
δ-Lactones: Over-oxidation of one of the secondary alcohols to a carboxylic acid, followed by intramolecular esterification with the remaining alcohol, can lead to the formation of a δ-lactone. The use of highly chemoselective oxidation systems like TEMPO/BAIB has been shown to favor the formation of δ-lactones from 1,5-diols.[7]
-
Hydroxy Ketone: Incomplete oxidation will result in the presence of the intermediate 5-hydroxycyclooctanone.
-
Cleavage Products: Strong oxidizing agents, such as potassium permanganate under harsh conditions, can cleave the carbon-carbon bond between the hydroxyl-bearing carbons, leading to the formation of dicarboxylic acids like suberic acid.
Troubleshooting Strategies:
-
Choice of Oxidizing Agent: The choice of oxidant is critical. Milder, more selective oxidizing agents are preferred.
-
Swern Oxidation or Dess-Martin Periodinane: These reagents are known for their mildness and high selectivity in oxidizing secondary alcohols to ketones with minimal over-oxidation.
-
TEMPO-based systems: Catalytic TEMPO with a co-oxidant like sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene (BAIB) can provide a high degree of control.[7]
-
-
Reaction Conditions:
-
Temperature: Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation) to enhance selectivity and minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation. Use of a slight excess (e.g., 1.1-1.2 equivalents per alcohol group) is common, but a large excess should be avoided.
-
-
Monitoring the Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of over-oxidation products.
Data Summary Table for Oxidizing Agents:
| Oxidizing Agent System | Typical Reaction Conditions | Common Byproducts/Issues |
| Potassium Permanganate (KMnO₄) | Varies (acidic, basic, or neutral), often at room temperature or elevated temperatures. | Over-oxidation to carboxylic acids, C-C bond cleavage.[8] |
| Chromium-based reagents (e.g., PCC, PDC) | Room temperature in dichloromethane. | Toxicity of chromium reagents. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C). | Formation of dimethyl sulfide byproduct (stench), requires strictly anhydrous conditions. |
| Dess-Martin Periodinane (DMP) | Room temperature in dichloromethane. | Periodinane byproducts can be difficult to remove. |
| TEMPO/NaOCl | 0 °C to room temperature, biphasic system. | Requires careful pH control. |
General Purification Strategies
Q4: I have a mixture of this compound and byproducts. What are the most effective methods for purification?
A4: Effective Purification Techniques
The choice of purification method will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[9] Since this compound is more polar than the starting 1,5-cyclooctadiene but may have similar polarity to some byproducts, a careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Crystallization: If the crude product is a solid and contains a relatively small amount of impurities, crystallization can be a highly effective purification method.[10][11][12][13] The key is to find a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvent systems for crystallization of ketones include hexane/ethyl acetate, diethyl ether/pentane, and ethanol/water mixtures.
-
Distillation: For larger scale purifications where the byproducts have significantly different boiling points, vacuum distillation may be an option. However, care must be taken as heating the crude product for extended periods can promote side reactions like the aldol condensation of the 1,4-dione byproduct.
Experimental Protocol: Column Chromatography for Purification of this compound
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove any non-polar impurities. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Visualization of Purification Workflow:
Caption: Decision tree for selecting a purification method.
References
- Starokon, E. V., Talsi, E. P., & Bryliakov, K. P. (2010). Ketonization of 1,5-Cyclooctadiene by Nitrous Oxide.
-
University of California, Los Angeles. (n.d.). Purification. UCLA Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved from [Link]
-
LibreTexts. (2024, July 30). 23.7: Intramolecular Aldol Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
Ankara University. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]
-
Defense Technical Information Center. (1977, November 9). CYCLIC POLYOLEFINS. XXV. CYCLOOCTANEDIOLS. MOLECULAR REARRANGEMENT OF CYCLOOCTENE OXIDE ON SOLVOLYSIS. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]
- Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). Highly chemoselective oxidation of 1,5-diols to δ-lactones with TEMPO/BAIB. Tetrahedron Letters, 44(1), 57-59.
-
Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Retrieved from [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
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- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. How To [chem.rochester.edu]
- 11. esisresearch.org [esisresearch.org]
- 12. Purification [chem.rochester.edu]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Scale-Up of 1,5-Cyclooctanedione Production
Welcome to the technical support center for the synthesis and scale-up of 1,5-cyclooctanedione. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your scale-up process is efficient, safe, and successful.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the high-level strategic questions you should consider before initiating a scale-up campaign for this compound.
Q1: What are the primary synthesis routes for this compound, and which is best for a >100g scale-up?
A1: There are several viable routes to synthesize this compound, each with distinct advantages and disadvantages for scaling. The three most common approaches are:
-
Ozonolysis of 1,5-Cyclooctadiene (COD): This is a classic and direct method involving the cleavage of the double bonds in COD with ozone, followed by a reductive workup.[1][2] While effective, the use of ozone requires specialized equipment (an ozone generator) and stringent safety protocols due to its toxicity and explosive potential, especially on a large scale.
-
Oxidation of cis-Cyclooctene: This route typically involves the oxidation of cyclooctene using various catalysts and oxidants.[3][4][5] For instance, oxidation with hydrogen peroxide in the presence of certain catalysts can yield cyclooctene oxide as a primary product, which can be further processed.[6] However, achieving selective oxidation to the 1,5-dione can be challenging and may lead to a mixture of products.
-
Ketonization of 1,5-Cyclooctadiene with Nitrous Oxide: A study has shown that 1,5-cyclooctadiene can be ketonized using nitrous oxide at elevated temperatures and pressures.[7] This method can produce a mixture of 1,4- and this compound. The high temperatures and pressures required may present significant engineering challenges for scale-up.[7]
Recommendation for Scale-Up: For producing quantities over 100g, the ozonolysis of 1,5-cyclooctadiene is often the most direct and well-documented route, provided the necessary safety infrastructure is in place. Its primary advantage is the direct conversion of a readily available starting material to the desired product skeleton.[8] However, if handling ozone is not feasible, alternative multi-step syntheses, such as those starting from cyclooctanone, should be considered, though they may have a lower overall yield.[9][10]
Q2: What are the critical safety considerations when working with 1,5-cyclooctadiene (COD) and ozonolysis reactions?
A2: Safety is paramount. 1,5-Cyclooctadiene is a flammable liquid with a pungent odor.[8][11] Key safety measures include:
-
Handling COD: Store under an inert atmosphere (like nitrogen) in a cool, well-ventilated, and flame-proof area.[11][12] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[12][13]
-
Ozonolysis: Ozone is highly reactive and toxic. Ozonolysis reactions can form explosive peroxide intermediates.
-
Containment: The reaction must be conducted in a well-ventilated fume hood or an enclosed reactor system.
-
Temperature Control: Perform the reaction at low temperatures (typically -78 °C) to control the reaction rate and minimize the accumulation of unstable intermediates.
-
Reductive Workup: Never isolate the intermediate ozonide. After the reaction is complete, ensure a proper reductive quench (e.g., with dimethyl sulfide or triphenylphosphine) is performed to safely decompose any peroxides before warming the reaction mixture.
-
Monitoring: Monitor the reaction for the disappearance of the blue color associated with excess ozone in the solvent.
-
Q3: How can I effectively monitor the progress of my reaction during scale-up?
A3: Real-time reaction monitoring is crucial for consistency and safety.
-
Thin-Layer Chromatography (TLC): This is the simplest method. A co-spotted plate with the starting material, a reaction aliquot, and a co-spot of both allows you to visually track the consumption of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data. By taking aliquots from the reaction at set time points, you can determine the percentage conversion of your starting material and identify the formation of any significant byproducts. This data is invaluable for optimizing reaction time and preventing over-reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, taking a quick ¹H NMR of a reaction aliquot can provide a clear picture of the conversion by observing the disappearance of starting material signals and the appearance of product signals.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low or Inconsistent Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impure Starting Material (1,5-COD) | Verify purity of 1,5-cyclooctadiene via GC or NMR. Peroxides can form in aged COD. | Use freshly distilled or purchased high-purity 1,5-cyclooctadiene. Perform a peroxide test and remove if necessary. |
| Inefficient Ozone Delivery | Check the output of your ozone generator. Ensure proper dispersion of ozone gas into the reaction mixture. | Calibrate the ozone generator. Use a fritted glass bubbler for efficient gas dispersion. On a larger scale, consider a reactor with a gas-inducing impeller. |
| Incomplete Reaction | Monitor the reaction via TLC or GC until the starting material is fully consumed. | Extend the reaction time. Ensure the reaction temperature is maintained at the optimal level (e.g., -78 °C) to prevent ozone from simply passing through the solution unreacted. |
| Product Loss During Workup/Purification | Analyze aqueous layers for product. Check for product volatility if using a rotary evaporator at high vacuum/temperature. | Perform extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate). Use moderate vacuum and temperature during solvent removal. Consider alternative purification methods like crystallization over chromatography if possible.[14][15] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-Oxidation (Oxidative Workup) | Analyze byproducts by GC-MS or NMR. Presence of carboxylic acids suggests oxidative cleavage. | Ensure a fully reductive workup is used. Add the quenching agent (e.g., dimethyl sulfide) slowly at low temperature and allow it to stir for a sufficient time before warming the reaction. The Criegee mechanism explains how different workup conditions lead to different products.[2] |
| Side Reactions (e.g., Aldol Condensation) | Isolate and characterize major impurities. 1,4-cyclooctanedione, if formed, can undergo intramolecular aldol reactions.[7] | Control the reaction pH during workup and purification. Avoid strongly acidic or basic conditions if byproducts from condensation are observed. |
| Incomplete Cleavage | Presence of intermediates with both aldehyde and ketone functionalities. | Ensure sufficient ozone is bubbled through the reaction. A persistent blue color in the solution indicates an excess of ozone and that the reaction is complete. |
Problem 3: Difficulty with Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oily Product That Won't Crystallize | Check purity by GC or NMR. Small amounts of impurities can inhibit crystallization. | Re-purify via column chromatography using a carefully selected solvent system. Attempt crystallization from a different solvent or solvent mixture (e.g., diethyl ether/pentane). |
| Co-elution of Byproducts during Chromatography | Analyze fractions by TLC or GC. If a byproduct has a similar polarity to the product, it will be difficult to separate. | Modify the chromatography conditions. Use a different stationary phase (e.g., alumina instead of silica) or a different solvent system. Consider gradient elution for better separation. |
| Thermal Decomposition on GC Column | Observe peak tailing or the appearance of new, smaller peaks on the chromatogram. | Use a lower injection port temperature or a less aggressive temperature program. Ensure the GC liner is clean and deactivated. |
Section 3: Experimental Protocols & Workflows
Protocol: Gram-Scale Synthesis of this compound via Ozonolysis
This protocol is a representative procedure for a laboratory scale. Scale-up requires appropriate engineering controls and safety reviews.
Materials & Equipment:
-
1,5-Cyclooctadiene (high purity)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Dimethyl sulfide (DMS)
-
Ozone generator
-
Gas dispersion tube (fritted bubbler)
-
Three-neck round-bottom flask
-
Dry ice/acetone bath
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: Assemble a three-neck flask with a magnetic stir bar, a gas inlet tube connected to an ozone generator, a gas outlet tube vented through an oil bubbler (to monitor gas flow) into a bleach solution (to quench excess ozone), and a thermometer. Place the flask in a dry ice/acetone bath.
-
Charging the Reactor: Charge the flask with 1,5-cyclooctadiene (e.g., 10.8 g, 0.1 mol) and dissolve it in a 1:1 mixture of anhydrous DCM and MeOH (e.g., 200 mL).
-
Ozonolysis: Cool the solution to -78 °C. Begin bubbling ozone through the solution with vigorous stirring. The solution will gradually turn a pale blue color, indicating a slight excess of ozone. This signals the completion of the reaction.
-
Quenching: Stop the ozone flow and purge the system with nitrogen or argon for 10-15 minutes to remove all residual ozone.
-
Reductive Workup: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (e.g., 12.4 g, 0.2 mol) dropwise via syringe.
-
Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours or overnight.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white solid.
Workflow Diagrams
A logical workflow is critical for a successful and safe scale-up.
Diagram 1: General Synthesis & Purification Workflow
Caption: Workflow for this compound production.
Diagram 2: Troubleshooting Decision Tree for Low Yield
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- 2. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
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- 8. 1,5-Cyclooctadiene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]
- 9. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Purity Assessment of 1,5-Cyclooctanedione
Welcome to the technical support center for the analytical assessment of 1,5-Cyclooctanedione purity. This resource is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise and validated protocols necessary to ensure the highest quality of your results.
The Critical Role of Purity in this compound Applications
This compound (CAS 1489-74-3) is a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients.[1] Its molecular formula is C₈H₁₂O₂ and it has a molecular weight of 140.18 g/mol .[2][3] The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact reaction yields, selectivity, and the safety profile of the final product. Therefore, rigorous purity assessment is a non-negotiable aspect of its use in research and development.
This guide will delve into the primary analytical techniques for evaluating the purity of this compound, offering practical advice and troubleshooting strategies.
Gas Chromatography (GC) Analysis
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for separating and quantifying volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-FID Purity Assay
-
Instrument and Column:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are typical.
-
-
Instrumental Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overload.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL. Create a series of dilutions for a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (Area Percent method). For higher accuracy, use a calibration curve generated from the standard solutions.
-
GC Troubleshooting Guide & FAQs
Q1: Why am I seeing peak tailing for my this compound peak?
A1: Peak tailing for ketones in GC is often caused by interactions with active sites within the system.[4] Here’s a systematic approach to troubleshooting:
-
Active Sites in the Inlet: The polar ketone group can interact with silanol groups on the surface of the glass liner or metal surfaces.[4]
-
Column Contamination: The accumulation of non-volatile material at the head of the column can create active sites.[4]
-
Inappropriate Method Parameters: A low inlet temperature can lead to incomplete vaporization.[4]
-
Solution: Ensure the inlet temperature is appropriate for the analyte's boiling point.
-
Q2: I'm observing ghost peaks in my blank runs. What is the cause?
A2: Ghost peaks are typically due to contamination or carryover from previous injections.[6]
-
Septum Bleed: Degraded septa can release volatile compounds.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.[5]
-
-
Sample Carryover: Residue from a previous, more concentrated sample can be injected.
-
Solution: Implement a thorough rinse of the syringe and injection port between runs.
-
-
Contaminated Carrier Gas or Solvent: Impurities in the gas or solvent can appear as peaks.
-
Solution: Use high-purity carrier gas and HPLC-grade solvents. Ensure gas traps are functioning correctly.[7]
-
Q3: My retention times are shifting between runs. What should I check?
A3: Retention time instability can be caused by several factors:
-
Flow Rate Fluctuation: Leaks in the system can cause the carrier gas flow rate to be inconsistent.
-
Solution: Perform a leak check of the entire system, paying close attention to the inlet and column fittings.[8]
-
-
Oven Temperature Variation: Poor oven temperature control will affect retention times.
-
Solution: Verify the oven temperature program and ensure the oven is properly calibrated.
-
-
Column Bleed: As the column ages, the stationary phase can degrade, leading to changes in retention.
-
Solution: Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.
-
Workflow for GC Troubleshooting
Caption: A systematic workflow for troubleshooting common GC issues.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique suitable for the analysis of this compound, especially when dealing with non-volatile impurities or thermally sensitive compounds. A UV detector is commonly used for this analysis.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrument and Column:
-
HPLC system with a UV detector.
-
Reversed-Phase Column: A C18 column is a standard choice (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Instrumental Conditions:
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. An isocratic elution with a composition such as 60:40 (v/v) Acetonitrile:Water can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. Since simple ketones have a weak n-π* transition, a low wavelength around 210-220 nm might be necessary, though this can lead to interference from other compounds.[9]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.[10] Create a series of dilutions for a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.[10]
-
-
Data Analysis:
-
Determine the purity by comparing the peak area of this compound to the total peak area. For more accurate quantification, use a calibration curve.
-
HPLC Troubleshooting Guide & FAQs
Q1: Why am I seeing a noisy or drifting baseline?
A1: Baseline issues can obscure small impurity peaks.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or rising baseline.[11]
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise.[11]
-
Solution: Check the lamp's energy and replace it if it is low.
-
-
Pump Malfunction: Pulsations from the pump can cause a noisy baseline.
-
Solution: Ensure the pump is properly primed and the check valves are clean.
-
Q2: My peak shapes are poor (fronting or splitting). What could be the cause?
A2: Distorted peaks can affect integration and quantification.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[11][12]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[11]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Injector Issues: A partially blocked needle or a faulty injection valve can cause peak splitting.[11]
-
Solution: Clean the injection needle and ensure the valve is functioning correctly.[11]
-
Q3: The retention time of my analyte is changing. Why?
A3: Fluctuating retention times can make peak identification difficult.
-
Mobile Phase Composition: Even a small change in the mobile phase composition can significantly alter retention times.[13]
-
Solution: Prepare the mobile phase accurately, preferably by weight. Keep the mobile phase covered to prevent evaporation of the more volatile component.[12]
-
-
Column Temperature: Variations in column temperature will affect retention.
-
Solution: Use a column oven to maintain a constant temperature.[12]
-
-
Column Equilibration: Insufficient equilibration time when changing mobile phases can lead to drifting retention times.[12]
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved.[11]
-
Decision Tree for HPLC Method Development
Sources
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- 2. This compound | C8H12O2 | CID 281640 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,5-Cyclooctanedione and 1,4-Cyclohexanedione
Introduction
In the realm of synthetic organic chemistry, cyclic diones serve as versatile synthons for the construction of complex molecular architectures. Among them, 1,4-cyclohexanedione and 1,5-cyclooctanedione are fundamental building blocks, yet their reactivity profiles diverge significantly. This guide provides an in-depth analysis of their comparative reactivity, grounded in structural conformation, ring strain, and the potential for transannular interactions. Understanding these differences is paramount for researchers in medicinal chemistry and materials science when designing synthetic routes that leverage the unique properties of these foundational molecules.
1,4-Cyclohexanedione is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its six-membered ring adopts a relatively stable chair conformation, making its reactions predictable and analogous to simpler cyclohexanones.[2][3] Conversely, this compound, a medium-sized eight-membered ring, is subject to considerable transannular strain—unfavorable steric interactions between non-adjacent atoms across the ring.[4][5] This inherent strain dictates its preferred conformations and unlocks unique intramolecular reaction pathways not accessible to its six-membered counterpart.
This document will explore these differences through the lens of several key chemical transformations, supported by experimental data and detailed protocols to provide a comprehensive resource for laboratory application.
Part 1: Structural and Conformational Analysis: The Foundation of Reactivity
The divergent reactivity of these two diones is a direct consequence of their distinct three-dimensional structures.
1,4-Cyclohexanedione: A Tale of Two Conformations
The six-membered ring of 1,4-cyclohexanedione exists in a dynamic equilibrium between a low-energy chair form and a higher-energy twisted boat form.[2][6] In the chair conformation, which predominates, the ring is largely free of angle strain, and the carbonyl groups are positioned to minimize dipole-dipole interactions. This conformational stability means the two ketone functionalities often react independently, much like two separate ketone molecules. However, the presence of the flexible twist-boat conformer, while minor in the equilibrium, can play a role in certain reaction mechanisms.[7]
This compound: The Influence of Transannular Strain
Medium-sized rings (8-11 atoms) like cyclooctane are inherently strained due to a combination of angle strain, torsional strain, and non-bonded transannular interactions.[4][8] To alleviate these unfavorable interactions, this compound adopts a puckered boat-chair conformation.[5] A critical feature of this conformation is the spatial proximity of the C1 and C5 carbonyl carbons and their respective α-protons. This proximity is the primary driver for the unique intramolecular reactions that characterize this molecule, as functional groups on opposite sides of the ring are poised to interact.
Caption: Conformational differences between 1,4-cyclohexanedione and this compound.
Part 2: Comparative Reactivity in Key Transformations
Aldol Condensation: Intermolecular vs. Intramolecular Pathways
The aldol reaction, a cornerstone of C-C bond formation, starkly illustrates the reactivity differences.
-
1,4-Cyclohexanedione: Under basic conditions, 1,4-cyclohexanedione readily forms an enolate that can react with an external aldehyde or ketone in a standard intermolecular aldol condensation.[9] While an intramolecular reaction is theoretically possible, it would result in a highly strained bicyclo[2.2.2] system, which is energetically unfavorable.
-
This compound: This molecule is primed for an intramolecular aldol condensation.[10][11][12] Deprotonation at an α-carbon generates an enolate that is perfectly positioned to attack the transannular carbonyl group. This reaction readily forms a thermodynamically stable five-membered ring fused to a seven-membered ring, leading to bicyclo[3.3.0]octane derivatives.[13][14] This propensity for cyclization is a powerful tool in the synthesis of pentalene-based structures.
Caption: Divergent aldol condensation pathways for the two diones.
Reduction Reactions: Simple Diols vs. Transannular Cyclization
The reduction of the carbonyl groups also yields different outcomes based on the starting material's structure.
-
1,4-Cyclohexanedione: Reduction with common reagents like sodium borohydride or lithium aluminum hydride predictably yields cyclohexane-1,4-diol.[9] The reaction is straightforward, with the two carbonyls reacting independently.
-
This compound: While simple reduction to cyclooctane-1,5-diol is possible, certain conditions can trigger a transannular cyclization.[15] For example, using zinc amalgam (Clemmensen reduction conditions) can facilitate a reductive coupling of the two carbonyls, leading to the formation of a bicyclo[3.3.1]nonane skeleton.[15] This occurs because the intermediate species, likely a radical or organozinc species, can easily bridge the gap between the C1 and C5 positions.
Robinson Annulation: A Classic Reaction for Ring Fusion
The Robinson annulation is a powerful method for creating a new six-membered ring onto an existing ketone.[16][17]
-
1,4-Cyclohexanedione: This dione is a suitable, though less common, substrate for the Robinson annulation. An enolate can be formed and reacted with an α,β-unsaturated ketone (like methyl vinyl ketone) in a Michael addition.[18][19] The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to form a new fused ring system.[20]
-
This compound: This dione is generally not a suitable substrate for a standard Robinson annulation. Its overwhelming tendency to undergo intramolecular reactions, such as the aldol condensation described above, would compete with and likely dominate the desired annulation sequence. The formation of the initial Michael adduct would be followed by a rapid transannular aldol reaction rather than the sequence required for annulation.
Baeyer-Villiger Oxidation: Ring Expansion to Lactones
The Baeyer-Villiger oxidation inserts an oxygen atom adjacent to a carbonyl group, converting ketones into esters, or in the case of cyclic ketones, into lactones.[21][22][23]
-
1,4-Cyclohexanedione: Oxidation with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) converts the six-membered dione into a seven-membered dilactone. The reaction proceeds smoothly, driven by the formation of the stable ester linkages.
-
This compound: This dione also undergoes Baeyer-Villiger oxidation to yield a nine-membered dilactone. The inherent ring strain of the medium-sized ring can influence the reaction rate. The release of some strain upon expansion to the nine-membered ring can accelerate the reaction compared to less strained systems. The migratory aptitude of the adjacent carbons dictates the regioselectivity, but for these symmetrical diones, only one product is possible.[24][25]
| Reaction Type | 1,4-Cyclohexanedione Product | This compound Product | Key Differentiator |
| Aldol Condensation | Intermolecular addition product | Intramolecular bicyclo[3.3.0]octanone | Proximity of carbonyls |
| Reduction (e.g., Clemmensen) | Cyclohexane-1,4-diol | Bicyclo[3.3.1]nonane derivatives | Transannular cyclization |
| Robinson Annulation | Fused ring system (possible) | Not a typical substrate | Competing intramolecular reactions |
| Baeyer-Villiger Oxidation | Seven-membered dilactone | Nine-membered dilactone | Ring strain influences rate |
Part 3: Experimental Protocols and Methodologies
To provide actionable insights, the following section details standardized protocols for key transformations.
Protocol 1: Intramolecular Aldol Condensation of this compound
This procedure is adapted from established methods for intramolecular cyclizations of dicarbonyl compounds.[10][12]
Objective: To synthesize bicyclo[3.3.0]oct-1(5)-en-2-one.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.40 g, 10 mmol).
-
Solvent Addition: Add 50 mL of anhydrous ethanol. Stir the mixture until the dione is fully dissolved.
-
Base Addition: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in 10 mL of anhydrous ethanol. Scientist's Note: Using a stoichiometric amount of base ensures complete enolate formation for the intramolecular reaction.
-
Reaction: Slowly add the sodium ethoxide solution to the stirred solution of the dione at room temperature. After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and neutralize with 1 M aqueous HCl until the pH is ~7. Reduce the volume of the solvent using a rotary evaporator.
-
Extraction: Transfer the residue to a separatory funnel with 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final bicyclic enone.
Caption: Workflow for the intramolecular aldol condensation of this compound.
Protocol 2: Baeyer-Villiger Oxidation of 1,4-Cyclohexanedione
This protocol follows the general procedure for Baeyer-Villiger oxidations using mCPBA.[22][25]
Objective: To synthesize the seven-membered dilactone, 1,4-dioxacycloheptane-5,7-dione.
Methodology:
-
Setup: In a 250 mL round-bottom flask, dissolve 1,4-cyclohexanedione (1.12 g, 10 mmol) in 100 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: In a separate beaker, dissolve meta-chloroperoxybenzoic acid (mCPBA, ~77% purity, 4.9 g, ~22 mmol, 2.2 equivalents) in 50 mL of DCM. Scientist's Note: Using a slight excess of the peroxy acid ensures complete oxidation of both carbonyl groups. The reaction is buffered to prevent transesterification catalyzed by the m-chlorobenzoic acid byproduct.
-
Buffering: Add solid sodium bicarbonate (3.7 g, 44 mmol) to the solution of the dione. This neutralizes the acidic byproduct.
-
Reaction: Add the mCPBA solution dropwise to the stirred, cooled dione suspension over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.
-
Workup: Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Stir for 20 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure dilactone.
Conclusion
While both this compound and 1,4-cyclohexanedione are symmetrical diones, their chemical behavior is profoundly different. The reactivity of 1,4-cyclohexanedione is largely governed by the standard behavior of its relatively strain-free six-membered ring, leading to predictable intermolecular reactions. In stark contrast, the reactivity of this compound is dominated by the consequences of its medium-sized ring structure. The inherent transannular strain and the resulting spatial proximity of its carbonyl groups unlock a suite of powerful intramolecular transformations, making it a valuable precursor for the synthesis of complex bicyclic systems. For the practicing chemist, choosing between these synthons is not merely a matter of ring size, but a strategic decision based on the desired reaction pathway—intermolecular functionalization versus intramolecular construction.
References
-
Dowd, P., et al. (1968). The Conformation of 1,4-Cyclohexanedione and the Two Isomeric 1,4-Dithiane-1,4-dioxides. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). 1,4-Cyclohexanedione. Available at: [Link]
-
LookChem. (n.d.). Understanding 1,4-Cyclohexanedione: Properties, Synthesis, and Market Trends. Available at: [Link]
-
Nielsen, A. T., & Carpenter, W. R. (1965). 1,4-Cyclohexanedione. Organic Syntheses, 45, 25. Available at: [Link]
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Allinger, N. L., & Freiberg, L. A. (1961). CONFORMATIONAL ANALYSIS. XXV. THE MOLECULAR STRUCTURE OF 1,4-CYCLOHEXANEDIONE. Journal of the American Chemical Society, 83(23), 5028–5029. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation. Available at: [Link]
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Li, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 13(1), 21. Available at: [Link]
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Allinger, N. L., & Freiberg, L. A. (1962). Conformational analysis. XXV. The molecular structure of 1,4-cyclohexanedione. Journal of the American Chemical Society, 84(12), 2201-2202. Available at: [Link]
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Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Available at: [Link]
-
UWindsor Scholarship. (n.d.). Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione. Available at: [Link]
-
J&K Scientific. (n.d.). Baeyer-Villiger Oxidation Reaction. Available at: [Link]
-
MDPI. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(15), 4983. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Available at: [Link]
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Foote, C. S., & Woodward, R. B. (1964). Transannular ring closure by reduction of cyclooctane-1,5-diones. Synthesis of a bisnoradamantan-1-o1. The Journal of Organic Chemistry, 29(4), 935–937. Available at: [Link]
-
Wikipedia. (n.d.). Prelog strain. Available at: [Link]
-
Allinger, N. L. (1959). On the conformation of 1,4-cyclohexanedione. Journal of the American Chemical Society, 81(21), 5727–5732. Available at: [Link]
-
Wikipedia. (n.d.). Robinson annulation. Available at: [Link]
-
J&K Scientific. (n.d.). Robinson Annulation. Available at: [Link]
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Organic Chemistry. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. YouTube. Available at: [Link]
-
Moriarty, R. M., et al. (1990). INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses, 69, 118. Available at: [Link]
-
Slideshare. (n.d.). Conformational analysis of medium rings. Available at: [Link]
-
Chemistry LibreTexts. (2020). The Robinson Annulation. Available at: [Link]
-
Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Available at: [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]
-
Chemistry LibreTexts. (2022). Intramolecular Aldol Reactions. Available at: [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Available at: [Link]
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Chemistry LibreTexts. (2023). Intramolecular Aldol Reactions. Available at: [Link]
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Chemistry LibreTexts. (2024). Intramolecular Aldol Reactions. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Cyclooctanediones for Advanced Chemical Synthesis
Cyclooctanedione isomers serve as pivotal intermediates in organic synthesis, finding applications from the development of novel pharmaceuticals to the construction of complex molecular architectures and bioorthogonal tools. The eight-membered ring system offers a unique combination of conformational flexibility and synthetic utility, making the efficient and selective synthesis of its diketone derivatives a topic of significant interest.
This guide provides a comparative analysis of various synthetic routes to 1,2-, 1,3-, 1,4-, and 1,5-cyclooctanediones. We will delve into the mechanistic underpinnings of each method, evaluate their respective advantages and limitations, and provide actionable experimental data to inform your synthetic strategy. The focus is not merely on procedural steps but on the rationale behind them, empowering researchers to make informed decisions based on scalability, reagent availability, and desired final purity.
Logical Framework for Synthetic Route Selection
The choice of a synthetic pathway to a specific cyclooctanedione isomer is fundamentally dictated by the desired substitution pattern and the availability of starting materials. The primary strategies can be broadly categorized into ring-closing condensations, oxidation of carbocyclic precursors, and ring expansions.
Caption: Decision workflow for selecting a synthetic strategy based on the target cyclooctanedione isomer.
Synthesis of 1,2-Cyclooctanedione
The synthesis of α-diketones in large rings is most classically achieved through the intramolecular reductive coupling of diesters.
Method A: Intramolecular Acyloin Condensation
The Acyloin condensation is a powerful, albeit classical, method for forming rings of 10 members or more by reductively coupling two carboxylic esters with metallic sodium.[1] For an eight-membered ring, this method is feasible and effective. The reaction proceeds through a radical-anion intermediate, dimerization, and elimination of alkoxides to form a 1,2-diketone, which is further reduced to a sodium enediolate and then protonated to the final α-hydroxy ketone (acyloin). Subsequent oxidation yields the desired 1,2-diketone.
Caption: Simplified mechanism of the Acyloin condensation to form 1,2-cyclooctanedione.
Causality and Insights:
-
Solvent Choice: The reaction is performed in high-boiling aprotic solvents like toluene or xylene to ensure the metallic sodium remains molten and highly reactive. Protic solvents are strictly avoided as they would lead to the Bouveault-Blanc reduction of the esters to alcohols.[2]
-
Trapping Agent: A significant improvement to the classical procedure involves the use of chlorotrimethylsilane (TMSCl).[3] TMSCl traps the enediolate intermediate as a stable bis-silyl enol ether, which can be isolated and later hydrolyzed under acidic conditions. This prevents side reactions and often leads to substantially higher yields.
Method B: Oxidation of Cyclooctene via Nitrato-Ketone Intermediate
A more modern approach avoids the use of metallic sodium. One patented process describes the synthesis of 1,2-cycloalkanediones from the corresponding cycloalkene.[4] This involves the formation of a 1-oxo-2-nitratocycloalkane intermediate, which then undergoes an internal oxidation-reduction reaction upon treatment with a strong aqueous base to yield the 1,2-dione.[4]
Causality and Insights:
-
Mechanism: The process relies on an unexpected internal redox reaction where the nitrate group acts as an internal oxidant. Treatment with a strong base like sodium hydroxide facilitates a rearrangement to form the diketone and a nitrite salt.[4]
-
Safety and Scalability: This method avoids highly reactive metallic sodium, potentially offering a safer and more scalable alternative to the Acyloin condensation. However, the synthesis of the nitrato-ketone precursor must be well-controlled.
Comparative Data: 1,2-Cyclooctanedione Synthesis
| Feature | Method A: Acyloin Condensation | Method B: Nitrato-Ketone Route |
| Starting Material | 1,8-Diester (e.g., Diethyl suberate) | Cyclooctene |
| Key Reagents | Metallic Sodium, TMSCl (optional) | N₂O₄, Strong Base (NaOH) |
| Typical Yield | 50-85% (higher with TMSCl trap)[1] | Not widely reported in literature |
| Scalability | Moderate; requires specialized equipment for handling sodium. | Potentially high; avoids metallic sodium.[4] |
| Pros | Well-established, effective for large rings. | Avoids pyrophoric reagents. |
| Cons | Use of metallic sodium, requires strictly inert conditions. | Involves potentially hazardous nitrogen oxides. |
Synthesis of 1,3-Cyclooctanedione
1,3-Cyclooctanedione is a crucial precursor for difluorinated cyclooctyne (DIFO) reagents used in copper-free click chemistry, making its large-scale synthesis particularly relevant.[5]
Method A: Multi-Step Synthesis via Wacker-Tsuji Oxidation
A robust and scalable five-step synthesis starting from inexpensive cyclooctanone has been reported.[5][6] This route demonstrates excellent control over regioselectivity and has been successfully applied to generate gram-quantities of the target dione.[6]
Caption: A direct, one-pot synthesis of this compound via ozonolysis.
Causality and Insights:
-
Reductive Workup: The choice of a reductive workup is critical. An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding dicarboxylic acid (suberic acid).
-
Efficiency: This method is highly efficient and atom-economical for this specific isomer due to the symmetry of the starting material.
Comparative Data: this compound Synthesis
| Feature | Method A: Ozonolysis |
| Starting Material | 1,5-Cyclooctadiene |
| Key Reagents | Ozone (O₃), Reductive agent (DMS, Zn) |
| Typical Yield | High (>80%) |
| Scalability | Moderate; requires an ozone generator. |
| Pros | Direct, high-yielding, one-pot reaction. |
| Cons | Requires specialized equipment (ozonizer), safety precautions for handling ozone. |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1,3-Cyclooctanedione (Method 2A)
Adapted from DeForest, C. A. et al., Tetrahedron Lett., 2011. [7] Step 1: α-Bromination of Cyclooctanone
-
To a solution of cyclooctanone (1.0 eq) in ethanolic hydrochloric acid, add bromine (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.
-
Perform an aqueous workup by quenching with sodium thiosulfate solution, followed by extraction with diethyl ether.
-
The crude 2-bromocyclooctanone is typically of sufficient purity (yield ~90%) for the next step without chromatographic purification. [5][6] Step 2 & 3: Synthesis of 2-Cycloocten-1-one
-
Combine the crude 2-bromocyclooctanone (1.0 eq), lithium bromide (LiBr), and lithium carbonate (Li₂CO₃) in anhydrous dimethylformamide (DMF).
-
Heat the mixture to 120-140 °C for 12-16 hours.
-
After cooling, dilute the reaction with water and extract with diethyl ether.
-
Purify the crude product by column chromatography on silica gel to afford 2-cycloocten-1-one.
Step 4: Wacker-Tsuji Oxidation to 1,3-Cyclooctanedione
-
In a flask, dissolve 2-cycloocten-1-one (1.0 eq) in a 1:1 mixture of acetic acid and water.
-
Add sodium tetrachloropalladate(II) (Na₂PdCl₄, 0.1 eq) and tert-butyl hydroperoxide (3.0 eq).
-
Heat the mixture to 50 °C and stir for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the crude product via column chromatography to yield 1,3-cyclooctanedione (yield ~37%). [5]
Conclusion and Future Outlook
The synthesis of cyclooctanediones is rich with classic and modern methodologies. The choice of route is a clear exercise in balancing factors of efficiency, cost, safety, and scale.
-
For 1,2-diones , the Acyloin condensation, particularly with a TMSCl trap, remains a highly effective, if dated, method.
-
The synthesis of 1,3-diones is best served by the modern, multi-step Wacker-Tsuji oxidation route, which has been proven scalable and reliable for producing this valuable intermediate. [5]* The synthesis of 1,5-diones is most directly accomplished via the ozonolysis of 1,5-cyclooctadiene, a textbook example of strategic bond cleavage.
-
1,4-diones remain the most challenging isomer, with practical syntheses relying on the availability of a suitably functionalized C8 precursor like 1,4-cyclooctanediol.
Future advancements will likely focus on developing more direct and catalytic C-H oxidation methods that can overcome the selectivity challenges currently limiting the direct conversion of cyclooctane to specific dione isomers. The development of greener, non-metal-based oxidation systems also represents a promising avenue for continued research in this field.
References
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DeForest, C. A., & Tirrell, D. A. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. National Institutes of Health. [Link]
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DeForest, C. A., & Tirrell, D. A. (2011). A mild, large-scale synthesis of 1,3-cyclooctanedione. Cole DeForest Lab. [Link]
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DeForest, C. A., & Tirrell, D. A. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. PubMed. [Link]
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Organic Syntheses Procedure. (n.d.). 1,4-Cyclohexanedione. Organic Syntheses. [Link]
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Panja, S. S., et al. (n.d.). Ce(IV) Oxidation of Cyclopentanone, Cyclohexanone, Cycloheptanone, Cyc1ooctanone, Acetone, Butanone, Acetoacetic Ester & Ben. Indian Journal of Chemistry. [Link]
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D'Aurizio, G., et al. (2025). Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes. RSC Publishing. [Link]
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De Sousa, M. L. A., et al. (n.d.). Oxidation of cyclooctene and cyclohexane by hydrogen peroxide catalysed by Fe(PCl 8 )Cl. ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses. [Link]
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Lisicki, D., & Orlińska, B. (2019). Influence of temperature on the cyclopentanone oxidation reaction. ResearchGate. [Link]
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Trakarnpruk, W., et al. (2012). Polyoxometalate catalysts in the oxidation of cyclooctane by hydrogen peroxide. SciSpace. [Link]
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Diao, T., & Stahl, S. S. (2011). Monitoring cyclooctane oxidation over time. ResearchGate. [Link]
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Shul'pin, G. B., et al. (2011). Accumulation of cyclooctanone in the oxidation of cyclooctanol with TBHP. ResearchGate. [Link]
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Grokipedia. (2026). Thorpe reaction. Grokipedia. [Link]
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Cetin, M., & Balci, M. (2014). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. PubMed Central. [Link]
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Sbardella, G., et al. (2012). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed Central. [Link]
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Sharma, P., & Kumar, R. (2018). Reaction of 1,4-cyclohexanedione (1) with benzaldehyde (2). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Mechanistic Investigation of 1,5-Cyclooctanedione Reactions
Introduction: The Unique Reactivity of a Medium-Sized Ring
In the landscape of organic synthesis, cyclic ketones are foundational building blocks. Among them, 1,5-cyclooctanedione (1,5-COD) presents a particularly fascinating case study for mechanistic investigation. As an eight-membered ring, it exists in a conformational space between the rigid, well-understood small rings (C3-C6) and the more flexible large rings (C12+). This "medium-sized" ring (C8-C11) is subject to unique steric and energetic factors, primarily transannular strain—non-bonding interactions between atoms across the ring. The presence of two carbonyl groups at the 1 and 5 positions creates a molecule with proximate reactive centers, leading to a rich and often non-intuitive chemistry.
This guide provides a comparative analysis of the primary reaction pathways of this compound. We will dissect the mechanisms of its characteristic transannular reactions, intramolecular aldol condensations, and Baeyer-Villiger oxidations. By comparing these pathways and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the mechanistic insights necessary to harness the synthetic potential of this versatile diketone.
Synthesis of this compound: Accessing the Precursor
The most common precursor to this compound is its di-unsaturated counterpart, cis,cis-1,5-cyclooctadiene (COD). COD is produced industrially through the dimerization of butadiene[1]. From COD, various synthetic routes can furnish the diketone. A prevalent laboratory method involves a three-step synthesis that begins with the treatment of COD with iodosobenzene diacetate in acetic acid to form 2,6-diacetoxybicyclo[3.3.0]octane. Subsequent hydrolysis yields the diol, which is then oxidized to afford this compound, which often exists as the more stable bicyclic hemiacetal, bicyclo[3.3.1]nonane-2,6-dione[2].
Part 1: Transannular Reactions - Chemistry Across the Ring
The defining characteristic of medium-sized rings is their propensity for transannular reactions, where atoms on opposite sides of the ring interact. In this compound, the proximity of the C1 and C5 carbonyl carbons, as well as hydrogens on opposing carbons, facilitates these unique pathways.
Mechanistic Insight: Hydride Shifts and Cyclizations
One of the most studied transannular reactions in this system is the 1,5-hydride shift. Under acidic or basic conditions, enolization of one carbonyl can be followed by the transfer of a hydride from a transannular position to the other carbonyl group. Deuterium exchange studies on 5-hydroxycyclooctanone, a closely related derivative, have experimentally demonstrated that methylene hydrogens across the ring are exchanged, a finding that can only be explained by a degenerate transannular 1,5-hydride shift. This process proceeds through a tight, six-membered ring-like transition state.
Furthermore, this compound undergoes facile transannular cyclization when treated with nucleophiles like diamines. For instance, reaction with 1,2-diaminoarenes or 1,3-diaminopropane leads to the one-pot synthesis of complex 2,5-diazatricyclo[4.3.3.0]dodecan-6-ols and 2,6-diazatricyclo[5.3.3.0]tridecan-7-ol systems, respectively.
Comparison with Acyclic Analogs
Acyclic 1,5-diketones, such as 2,6-heptanedione, do not undergo such transannular reactions. Their conformational flexibility allows them to adopt low-energy staggered conformations that place the two carbonyl groups far apart. The constrained geometry of the cyclooctane ring in 1,5-COD forces the carbonyl groups into proximity, enabling these unique reaction pathways that are unavailable to their linear counterparts.
Part 2: Intramolecular Aldol Condensation - Forging Bicyclic Systems
The presence of two carbonyls and multiple enolizable protons within the same molecule makes this compound a prime candidate for intramolecular aldol reactions. This pathway provides a powerful method for constructing bicyclic frameworks.
Mechanism: A Tale of Two Carbonyls
In the presence of a base, an α-proton is abstracted to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule[3]. This intramolecular attack leads to the formation of a new ring. For 1,5-diketones, this process typically results in the formation of thermodynamically stable five- or six-membered rings[4][5]. In the case of this compound, the reaction yields a bicyclo[3.3.1]nonane skeleton. Subsequent dehydration of the aldol addition product leads to a conjugated enone.
Comparison with Robinson Annulation
The intramolecular aldol condensation of a 1,5-diketone is mechanistically the second stage of the well-known Robinson annulation[6][7][8]. The Robinson annulation is a two-step process that first uses a Michael addition to create a 1,5-diketone, which then undergoes an intramolecular aldol condensation to form a six-membered ring[9][10]. Thus, the reactivity of this compound in this context can be viewed as a pre-formed intermediate for the final ring-closing step of a Robinson-type sequence.
| Reaction | Starting Materials | Key Intermediate | Product Type |
| Intramolecular Aldol of 1,5-COD | This compound | Enolate of 1,5-COD | Bicyclic enone |
| Robinson Annulation | Cyclic Ketone + α,β-Unsaturated Ketone | 1,5-Diketone | Annulated cyclohexenone |
Part 3: Baeyer-Villiger Oxidation - Oxygen Insertion Chemistry
The Baeyer-Villiger oxidation is a powerful transformation that converts ketones into esters (or lactones from cyclic ketones) using a peroxyacid[11][12]. Applying this reaction to a cyclic diketone like this compound offers a route to complex dilactones.
Mechanism and Regioselectivity
The reaction is initiated by the attack of the peroxyacid on a carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate[13]. This is followed by the migration of one of the adjacent carbon atoms to the electron-deficient oxygen of the peroxide bond, leading to the insertion of an oxygen atom and formation of the ester or lactone[14][15].
A key aspect of the Baeyer-Villiger oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the substituents on the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl[12]. In the symmetrical this compound, both α-carbons are secondary, so initial oxidation can occur at either ketone. The challenge lies in controlling the reaction to achieve selective mono- or di-oxidation.
Comparison of Oxidizing Agents
Different peroxyacids can be employed, with their reactivity often correlating with the electron-withdrawing nature of the carboxylate group.
| Oxidizing Agent | Common Abbreviation | Relative Reactivity | Byproduct |
| Peroxytrifluoroacetic acid | TFPAA | Very High | Trifluoroacetic acid |
| meta-Chloroperoxybenzoic acid | m-CPBA | High | m-Chlorobenzoic acid |
| Peroxyacetic acid | PAA | Moderate | Acetic acid |
| Hydrogen Peroxide (with Lewis Acid) | H₂O₂ | Variable | Water |
The choice of oxidant can influence reaction rates and, in some cases, selectivity, especially when competing with other functional groups like alkenes[15]. For substrates sensitive to strong acids, buffered conditions or reagents like m-CPBA are often preferred.
Experimental Protocols
Protocol 1: Transannular Cyclization of this compound with 1,2-Phenylenediamine
This protocol is adapted from the procedure described for the synthesis of 2,5-diazatricyclo[4.3.3.0]dodecan-6-ols.
A. Materials and Equipment:
-
This compound (1.0 mmol)
-
1,2-Phenylenediamine (1.0 mmol)
-
Methanol (10 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
B. Procedure:
-
Rationale: The reaction is typically run in a protic solvent like methanol to facilitate proton transfers.
-
To a 25 mL round-bottom flask, add this compound (140 mg, 1.0 mmol) and methanol (10 mL). Stir until dissolved.
-
-
Rationale: The diamine is the nucleophile that initiates the cascade reaction.
-
Add 1,2-phenylenediamine (108 mg, 1.0 mmol) to the solution.
-
-
Rationale: Heating provides the activation energy for the cyclization steps.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6 hours. Monitor the reaction by TLC.
-
-
Rationale: Removal of the solvent is necessary before purification.
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Rationale: Column chromatography separates the desired tricyclic product from any unreacted starting materials or side products.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.
-
Conclusion
This compound is far more than a simple diketone; it is a versatile platform for exploring complex and elegant organic transformations. Its unique structure as a medium-sized ring dictates a reactivity profile dominated by the interplay between its two carbonyl groups. The propensity to undergo transannular reactions, intramolecular aldol condensations, and Baeyer-Villiger oxidations makes it a valuable tool for constructing intricate bicyclic and tricyclic systems. Understanding the mechanistic underpinnings of these reactions, as detailed in this guide, allows chemists to predict and control outcomes, thereby leveraging the unique nature of this compound in the synthesis of complex molecules relevant to materials science and drug discovery.
References
- Al-Hiari, Y. M., Al-Mazari, M. M., & Khalaf, S. (2006). Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines.
- Moriarty, M. P., Duncan, M. P., Vaid, R. K., & Prakash, O. (n.d.). INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses.
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A Senior Scientist's Comparative Guide to the Spectroscopic Analysis of 1,5-Cyclooctanedione Derivatives
Introduction: The Unique Chemistry of 1,5-Cyclooctanedione
This compound (COD) is a fascinating and synthetically versatile scaffold. As an eight-membered carbocycle, it exists in a state of conformational complexity, balancing transannular strain and torsional effects. Unlike its smaller six-membered counterpart, cyclohexanone, the COD ring is significantly more flexible, readily adopting multiple conformations such as the boat-chair, which are often close in energy. The presence of two carbonyl groups at a 1,5-position introduces unique electronic interactions and provides two reactive sites for chemical modification. For researchers in drug development and materials science, derivatives of COD are valuable building blocks for constructing complex macrocycles and polycyclic systems.[1]
This guide provides an in-depth comparison of the spectroscopic techniques essential for the structural elucidation of COD and its derivatives. Our focus is not merely on data reporting but on the causality behind the spectral features—explaining how structural modifications logically translate into observable spectroscopic changes. Each protocol described is designed to be a self-validating system, providing the robust, high-quality data required for publication and regulatory submission.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformational Dynamics and Substitution Patterns
NMR is arguably the most powerful tool for the definitive structural analysis of COD derivatives. It provides detailed information about the carbon skeleton, proton environment, and the subtle conformational equilibria that define these molecules.
Expertise & Experience: Interpreting the Spectra
The ¹H NMR spectrum of the parent this compound is deceptively simple due to the molecule's high symmetry, often showing a single, broad resonance for all methylene protons around 2.4-2.7 ppm in CDCl₃.[2] This simplicity is lost upon derivatization. Substitution at one of the α-carbons, for example, breaks the molecule's symmetry, resulting in a complex multiplet pattern as all methylene protons become chemically non-equivalent.
Similarly, the ¹³C NMR spectrum of the parent compound shows only two signals: one for the carbonyl carbons (typically >200 ppm, e.g., ~215 ppm) and one for the methylene carbons (~40 ppm).[2] The chemical shift of the carbonyl carbon is highly sensitive to substitution. Electron-withdrawing groups on the α-carbon will deshield the carbonyl carbon, shifting it further downfield, while electron-donating groups will cause an upfield shift.
A critical aspect to consider with COD derivatives is the potential for keto-enol tautomerism .[3][4][5] While the keto form is overwhelmingly favored in the parent dione, certain substituents can stabilize the enol form.[3][6] This is readily detectable by NMR: the appearance of a vinyl proton signal (4.5-6.0 ppm) in the ¹H NMR and sp²-hybridized carbon signals (100-150 ppm) in the ¹³C NMR are definitive indicators of the enol tautomer.
Comparative Data: ¹³C NMR Carbonyl Shifts
The following table summarizes the expected shifts for the carbonyl carbon (C=O) in this compound and provides a comparison with other cyclic ketones to illustrate the effect of ring size and substitution.
| Compound | Ring Size | Substituent(s) | Typical ¹³C Shift of C=O (ppm) | Rationale for Shift |
| Cyclopentanone | 5 | None | ~219 | Increased angle strain deshields the carbonyl carbon. |
| Cyclohexanone | 6 | None | ~212 | Considered the "strain-free" reference. |
| This compound | 8 | None | ~215 | Increased flexibility and transannular interactions influence the electronic environment. |
| 2-Methyl-1,5-COD | 8 | α-Methyl | ~217 | The electron-donating methyl group has a deshielding α-effect. |
| 2-Bromo-1,5-COD | 8 | α-Bromo | ~205 | The electron-withdrawing bromine atom has a shielding effect on the carbonyl carbon, a known trend for α-haloketones. |
Experimental Protocol: High-Resolution ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the COD derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for most non-polar derivatives, while DMSO-d₆ is preferred for more polar compounds or to observe exchangeable protons (like enolic -OH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution, which is crucial for separating complex multiplets in asymmetric derivatives.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A longer acquisition time and more scans (≥1024) are typically required due to the lower natural abundance of ¹³C.
-
Advanced Experiments (if needed): For unambiguous assignment in complex derivatives, perform 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon one-bond correlation).
Infrared (IR) Spectroscopy: A Rapid Diagnostic for Carbonyl Integrity
IR spectroscopy is an indispensable, rapid technique for confirming the presence and electronic environment of the carbonyl groups.
Expertise & Experience: The Carbonyl Stretch
The most prominent feature in the IR spectrum of a COD derivative is the C=O stretching vibration. For the parent this compound, this appears as a strong, sharp band around 1700-1710 cm⁻¹.[2] The exact frequency is a diagnostic tool for the surrounding chemical environment.
-
Ring Strain: Compared to cyclohexanone (~1715 cm⁻¹), the slightly lower frequency in COD reflects the reduced angle strain in the more flexible eight-membered ring.[7]
-
Conjugation: If a derivative introduces a C=C double bond adjacent to a carbonyl (an α,β-unsaturated ketone), the C=O stretching frequency will decrease significantly (shift to lower wavenumber, ~1680 cm⁻¹) due to the delocalization of π-electron density, which weakens the C=O bond.
-
Inductive Effects: Electron-withdrawing substituents at the α-position (e.g., halogens) will increase the C=O stretching frequency due to the inductive effect, which strengthens the carbonyl bond.
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the solid COD derivative with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a high-quality spectrum.
-
Background Correction: Before running the sample, acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Pathways
Mass spectrometry provides the definitive molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.
Expertise & Experience: Ionization and Fragmentation
For most COD derivatives, Electron Ionization (EI) is a suitable technique. The molecular ion peak (M⁺) will be observed, confirming the molecular weight. The fragmentation of cyclic ketones is well-documented and often proceeds via characteristic pathways.[8] The most common fragmentation is α-cleavage , where the bond between the carbonyl carbon and an adjacent α-carbon is broken. A subsequent McLafferty rearrangement can occur if an appropriately positioned gamma-hydrogen is present.
When analyzing complex mixtures or requiring softer ionization, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable as they typically result in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). For GC-MS analysis, derivatization of the dione may be necessary to improve thermal stability and chromatographic behavior.[9]
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the COD derivative in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). An Agilent 7890B GC with a 5977B MSD is a standard configuration.[9]
-
GC Conditions:
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm), is typically used.
-
Injector: Set to 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C to ensure elution of the compound.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to a value significantly above the expected molecular weight (e.g., m/z 400).
-
Data Analysis: Identify the peak corresponding to the molecular ion. Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of cyclic ketones to support the proposed structure.
-
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy is useful for characterizing COD derivatives that contain chromophores, particularly conjugated systems.
Expertise & Experience: n→π and π→π Transitions**
Saturated ketones like this compound exhibit a weak absorption in the UV region, typically around 280-300 nm.[10] This absorption corresponds to the electronically forbidden n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to the antibonding π* orbital.
The true utility of UV-Vis spectroscopy becomes apparent when analyzing derivatives with extended conjugation.[11] For example, the formation of an α,β-unsaturated enone derivative introduces a new, strongly allowed π→π* transition at a shorter wavelength (~220-250 nm) and shifts the n→π* transition to a longer wavelength (a bathochromic or "red" shift). The position of the absorption maximum (λ_max) is highly sensitive to the extent of the conjugated system and the nature of the substituents, making it a powerful comparative tool.
Integrated Analytical Workflow
A robust characterization of a novel this compound derivative follows a logical progression of these techniques. The diagram below illustrates a standard workflow that ensures comprehensive and verifiable structural elucidation.
Caption: Integrated workflow for the spectroscopic analysis of this compound derivatives.
Conclusion
The spectroscopic analysis of this compound derivatives is a multi-faceted process that requires the synergistic application of several analytical techniques. While rapid methods like IR and MS provide essential preliminary data on functional groups and molecular weight, high-field NMR remains the cornerstone for unambiguous structural and stereochemical assignment. By understanding the fundamental principles behind how structural changes influence spectral output, researchers can confidently characterize novel derivatives, paving the way for their application in the synthesis of complex molecules and advanced materials.
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A Comparative Guide to the Biological Activity of 1,5-Cyclooctanedione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Cyclooctane Scaffold
The cyclooctane ring system, a unique eight-membered carbocycle, has garnered significant attention in medicinal chemistry due to its conformational flexibility and potential for diverse functionalization. 1,5-Cyclooctanedione, with its two reactive carbonyl groups, serves as a versatile starting material for the synthesis of a wide array of derivatives, including fused heterocyclic systems and substituted analogs. These modifications can dramatically influence the molecule's steric and electronic properties, leading to a broad spectrum of biological activities. This guide will explore the antimicrobial, anticancer, and anti-inflammatory properties of various this compound analogs, providing a comparative analysis of their efficacy and insights into their mechanisms of action.
I. Antimicrobial and Antifungal Activity
Several studies have demonstrated that heterocyclic compounds derived from cyclooctanone, a related structural motif, exhibit significant antimicrobial and antifungal properties. The introduction of different pharmacophores can modulate the spectrum and potency of these activities.
A key synthetic precursor, (E)-2-((dimethylamino)methylene)cyclooctanone, has been utilized to generate a variety of cyclooctanone-based heterocycles, including pyrazole, isoxazole, pyrimidine, pyrazolopyrimidine, triazolopyrimidine, and imidazopyrimidine derivatives[1]. The antimicrobial and antifungal efficacy of these compounds has been evaluated against a panel of pathogenic microorganisms.
Comparative Analysis of Antimicrobial Activity:
| Compound Class | Test Organism | Activity Level | Key Findings |
| Pyrazole Derivatives | Listeria monocytogenes | Moderate | Shows promise for targeting Gram-positive bacteria. |
| Isoxazole Derivatives | Staphylococcus aureus (MRSA) | Moderate | Active against methicillin-resistant strains. |
| Pyrimidine Derivatives | Pseudomonas aeruginosa | Moderate | Demonstrates activity against Gram-negative bacteria. |
| Fused Pyrimidine Derivatives | Candida albicans | Moderate to High | Indicates potential for antifungal applications. |
| Sulfonamidophenylmethylene Cyclooctanone | Listeria monocytogenes | Excellent | The presence of the sulfonamide group significantly enhances antibacterial activity.[1] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include positive controls (microorganism in broth without test compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
II. Cytotoxicity and Anticancer Activity
The structural diversity of this compound analogs has also led to the discovery of compounds with potent cytotoxic effects against various human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
While comprehensive comparative studies on a wide range of this compound analogs are still emerging, research on related bicyclic dione structures provides valuable insights. For instance, novel bicyclic dione compounds have been identified as inhibitors of KRAS, a key protein in cell signaling pathways that is frequently mutated in various cancers.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of action for bicyclic dione KRAS inhibitors in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
III. Anti-inflammatory Activity
The potential anti-inflammatory properties of this compound analogs represent an exciting and less explored area of research. The structural features of these compounds may allow them to interact with key inflammatory mediators. For instance, some bicyclic sesquiterpenes have demonstrated significant anti-inflammatory effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs)[2]. While direct evidence for this compound analogs is limited, the potential for these compounds to modulate inflammatory pathways warrants further investigation.
Potential Mechanisms of Anti-inflammatory Action:
Future research could explore the ability of this compound analogs to:
-
Inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Modulate the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
-
Interfere with inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium
-
LPS (from E. coli)
-
Test compounds
-
Griess reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Determine the percentage of NO inhibition and calculate the IC50 value.
-
Conclusion and Future Directions
The analogs of this compound represent a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. The existing research, primarily focused on related cyclooctanone derivatives, has demonstrated promising antimicrobial and antifungal activities. Furthermore, emerging evidence suggests that bicyclic dione structures may hold promise as anticancer agents through mechanisms such as KRAS inhibition. The anti-inflammatory potential of this class of compounds remains a largely unexplored but highly promising avenue for future research.
To fully realize the therapeutic potential of this compound analogs, further in-depth studies are required. These should include the synthesis and screening of a broader range of derivatives to establish clear structure-activity relationships. Mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the discovery of new and effective drugs based on the this compound scaffold.
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A Researcher's Guide to the Computational Modeling of 1,5-Cyclooctanedione Conformation
The conformational landscape of medium-sized rings (8-11 atoms) presents a formidable challenge in computational chemistry. Unlike well-behaved six-membered rings, these systems are plagued by a unique combination of torsional strain and transannular interactions—steric clashes across the ring—that create a complex potential energy surface with numerous local minima.[1] 1,5-Cyclooctanedione, a common building block in organic synthesis, is a prime example. Its conformational preferences dictate its reactivity and intermolecular interactions, making an accurate structural understanding critical for applications in materials science and drug development.
This guide provides an in-depth comparison of computational methodologies for elucidating the conformational space of this compound. We will move beyond a simple list of methods to explain the causality behind procedural choices, offering a field-proven workflow that balances computational cost with accuracy. For illustrative purposes, we will draw upon data from the well-studied parent cyclooctane system to demonstrate principles that are directly transferable to its dione derivative.
The Conformational Puzzle: Key Isomers of this compound
The introduction of two sp²-hybridized carbonyl carbons into the cyclooctane framework significantly influences its preferred geometry. The primary low-energy conformations are derived from the parent alkane, with the Boat-Chair (BC) being the widely accepted ground state for cyclooctane.[1] Another critical conformer is the Twist-Boat (TB) , which lies slightly higher in energy.[2][3] For this compound, these conformations are modified by the placement of the keto groups, leading to several possibilities that must be computationally evaluated.
Diagram: Principal Low-Energy Conformations of Cyclooctane
Caption: A simplified representation of the relationships between major cyclooctane conformers.
Comparing the Computational Toolkit: MM vs. QM
The choice of computational method is the most critical decision in conformational analysis, representing a trade-off between speed and theoretical rigor.
-
Molecular Mechanics (MM): The High-Throughput Scout
-
Expertise & Experience: Molecular Mechanics treats molecules as a collection of balls (atoms) connected by springs (bonds), governed by a set of classical physics equations known as a force field.[4] Its primary advantage is speed. For a molecule like this compound, an MM-based conformational search can generate and minimize thousands of potential structures in minutes. The key is selecting an appropriate force field. The Merck Molecular Force Field (MMFF94) is an excellent choice as it was specifically parameterized for a wide range of organic compounds, including ketones.[5][6][7]
-
Trustworthiness: While fast, the accuracy of MM is entirely dependent on the quality of its parameters. It may not accurately capture subtle electronic effects, such as dipole-dipole interactions between the two carbonyl groups in this compound. Therefore, MM is best utilized as a preliminary tool to rapidly explore the vast conformational space and identify a set of plausible low-energy candidates for further refinement.[8]
-
-
Quantum Mechanics (QM): The High-Fidelity Arbiter Quantum mechanical methods solve approximations of the Schrödinger equation to determine energy based on electron distribution. They are fundamentally more accurate but orders of magnitude more computationally expensive than MM.[4]
-
Density Functional Theory (DFT): The Gold Standard. DFT is the workhorse of modern computational chemistry, offering the best balance of accuracy and cost within the QM family.[9] For conformational energies, it is crucial to use a functional that accounts for non-covalent interactions, particularly London dispersion forces, which are critical for correctly modeling transannular interactions. The B3LYP-D3 functional, which incorporates Grimme's third-generation dispersion correction, is a highly reliable choice for this task.[10][11][12]
-
Causality: Why is dispersion correction so important? In a folded conformation, non-bonded atoms across the ring are brought into close proximity. Weak attractive forces (dispersion) can stabilize such conformations, an effect that is missed by older DFT functionals, leading to incorrect energy rankings.
-
-
Semi-Empirical Methods (GFN2-xTB): The Efficient Bridge. Methods like GFN2-xTB occupy a valuable middle ground.[13] They are quantum mechanical but use extensive parameterization to achieve speeds approaching those of MM, while retaining much of the physical rigor of DFT.[14][15][16] Recent benchmarks show that GFN2-xTB is remarkably effective for geometry optimization and ranking of conformers, making it an ideal method for refining the initial pool of structures generated by MM.[17][18]
-
A Validated Workflow for Robust Conformational Analysis
Relying on a single method is fraught with peril. A robust, self-validating protocol leverages the strengths of each approach in a tiered workflow. This ensures both comprehensive exploration of conformational space and high-accuracy energy predictions without prohibitive computational expense.
Experimental Protocol: Tiered Conformational Analysis
-
Step 1: Broad Conformational Search (Molecular Mechanics).
-
Objective: To generate a diverse and comprehensive set of possible conformers.
-
Method: Use a tool capable of performing a systematic or stochastic search (e.g., Low Mode Search[19]) employing the MMFF94 force field.[6] Generate at least 1,000-5,000 initial structures to ensure thorough sampling.
-
Rationale: This step prioritizes speed to ensure no major conformational families are missed. MMFF94 is chosen for its excellent parameterization for organic molecules.[5][6]
-
-
Step 2: Geometry Optimization and Pruning (Semi-Empirical QM).
-
Objective: To refine the initial structures and obtain a more reliable initial energy ranking.
-
Method: Take all unique conformers from Step 1 and perform a full geometry optimization using the GFN2-xTB method.[13][15]
-
Rationale: GFN2-xTB provides a significant accuracy boost over MM at a modest computational cost.[17][18] This step cleans up poor geometries from the MM search and provides a much better energetic ordering, allowing for the safe discard of high-energy structures.
-
-
Step 3: High-Accuracy Energy Refinement (DFT).
-
Objective: To obtain highly accurate relative energies for the most stable conformers.
-
Method: Select all conformers within a reasonable energy window of the GFN2-xTB minimum (e.g., 5-7 kcal/mol). Perform a final single-point energy calculation on these structures using the B3LYP-D3/def2-TZVP level of theory. For the highest accuracy, a full re-optimization at this DFT level can be performed.
-
Rationale: This final step uses a high-accuracy, dispersion-corrected DFT method to yield definitive relative energies.[10][20] By focusing only on the low-energy ensemble identified in Step 2, the high computational cost of DFT is made manageable.
-
Diagram: Recommended Computational Workflow
Caption: A tiered workflow balancing speed and accuracy for conformational analysis.
Performance Comparison and Data Summary
The following table summarizes the expected performance and outcomes for each class of method, using the energy difference between the Boat-Chair (BC) and Twist-Boat (TB) conformers of cyclooctane as a benchmark. Experimental and high-level computational studies place this difference at approximately 1.5-2.0 kcal/mol.
| Method Tier | Example Method | Relative Energy (BC vs. TB) | Relative Speed | Key Strengths | Key Weaknesses |
| Molecular Mechanics | MMFF94 | Often qualitatively correct but can have significant error (e.g., 0.5-3.0 kcal/mol) | Very Fast (~1000x) | Exhaustive conformational searching, speed.[21] | Accuracy is force-field dependent; poor for novel electronic environments.[8] |
| Semi-Empirical QM | GFN2-xTB | Good agreement with DFT (e.g., 1.5-2.5 kcal/mol) | Fast (~100x) | Excellent balance of speed and accuracy; good for geometry optimization.[17][18] | Less accurate than high-level DFT for final energies.[14][16] |
| Density Functional Theory | B3LYP-D3/def2-TZVP | Excellent agreement (e.g., 1.8-2.2 kcal/mol) | Slow (~1x) | High accuracy for relative energies and geometries; considered the "gold standard".[20] | Prohibitively slow for initial broad conformational searches.[9] |
Trustworthiness: Validation Against Experimental Data
The ultimate validation of any computational model is its agreement with experimental reality.
-
Solid-State Conformation: If a crystal structure of this compound or a close derivative is available, the computationally determined global minimum should ideally match the conformation observed in the solid state.[22][23] However, one must be cautious, as crystal packing forces can sometimes trap a higher-energy conformer.
-
Solution-State Conformation: NMR spectroscopy is the most powerful tool for probing solution-phase conformations.[24] By comparing computationally predicted NMR parameters (such as ³J-coupling constants and NOE distances) with experimental data, one can validate the predicted conformational ensemble and the relative populations of different isomers.[25][26][27]
By following the tiered workflow and validating against experimental benchmarks where possible, researchers can develop a highly reliable and defensible model of the conformational landscape of this compound, enabling deeper insights into its chemical behavior.
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Bannwarth, C., Ehlert, S., & Grimme, S. (2019). GFN2-xTB—An Accurate and Broadly Parametrized Self-Consistent Tight-Binding Quantum Chemical Method with Multipole Electrostatics and Density-Dependent Dispersion Contributions. Journal of Chemical Theory and Computation. Available at: [Link]
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Grimme, S., Bannwarth, C., & Dohm, S., et al. (2019). Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. ACS Publications. Available at: [Link]
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Grimme, S., Bannwarth, C., & Dohm, S., et al. (2019). Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. ResearchGate. Available at: [Link]
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Geng, H., & Jiang, H., et al. (2024). Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Journal of Physical Chemistry B. Available at: [Link]
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kinetic studies of 1,5-Cyclooctanedione reactions compared to other diketones
Introduction: Beyond the Standard Diketone
In the landscape of organic synthesis and medicinal chemistry, diketones are foundational building blocks. Their dual carbonyl functionality offers a rich playground for constructing complex molecular architectures. While the reactivity of common α-(1,2), β-(1,3), and γ-(1,4) diketones is well-documented, δ-(1,5) diketones—particularly the conformationally unique 1,5-Cyclooctanedione—present a distinct kinetic profile. Understanding these differences is paramount for researchers aiming to control reaction outcomes, optimize synthetic routes, and design novel molecular entities.
This guide provides an in-depth comparison of the reaction kinetics of this compound against other classes of diketones. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure, conformational dynamics, and reaction rates, supported by experimental principles and data.
The Structural Uniqueness of this compound: A Game of Conformation
Unlike smaller cyclic or linear diketones, the reactivity of this compound is fundamentally governed by the conformational flexibility of its eight-membered ring. This medium-sized ring is not planar; it predominantly exists in a low-energy boat-chair conformation, with other conformers like the crown and twist-boat being accessible.[1] This has profound kinetic implications:
-
Electronic Isolation: The two carbonyl groups in this compound are spatially remote and electronically isolated. They do not influence each other through conjugation, as seen in β-diketones, or strong inductive effects, as in α-diketones. Kinetically, each carbonyl group initially behaves like that of a simple ketone (e.g., cyclooctanone).
-
Transannular Interactions: The proximity of atoms across the ring (transannular interactions) can create unique steric environments.[1] This can influence the trajectory of approaching reagents, affecting activation energies and stereochemical outcomes in ways not observed in smaller rings or acyclic systems.
-
Conformational Interconversion: The rate of reaction can be influenced by the rate of interconversion between different ring conformations. If a minor, but more reactive, conformer is required for a reaction to proceed, the conformational equilibrium becomes a key kinetic parameter.
In contrast, other diketones have more rigid or predictable structures that directly dictate their kinetic behavior:
-
α-Diketones (e.g., 2,3-Butanedione): The adjacent, electron-withdrawing carbonyl groups mutually enhance each other's electrophilicity, leading to high reactivity towards nucleophiles.
-
β-Diketones (e.g., 1,3-Cyclohexanedione): The defining feature is the acidity of the central methylene protons. This leads to rapid keto-enol tautomerism and the formation of a highly stable, conjugated enolate, which dominates their reaction pathways.[2][3]
-
γ-Diketones (e.g., 1,4-Cyclohexanedione): While the carbonyls are electronically independent, their 1,4-relationship allows for facile intramolecular cyclization reactions (e.g., Paal-Knorr synthesis).
Kinetic Studies: Experimental Design and Comparative Data
To quantify the kinetic differences, specific experimental protocols are required. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reaction progress in real-time by integrating the signals of reactant and product species.[4]
Experimental Protocol: NMR Monitoring of Diketone Reduction
This protocol outlines a general method for comparing the reduction rates of different diketones using Sodium Borohydride (NaBH₄).
Objective: To determine the pseudo-first-order rate constant for the reduction of various diketones.
Materials:
-
Diketone (this compound, 1,3-Cyclohexanedione, 1,4-Cyclohexanedione)
-
Sodium Borohydride (NaBH₄)
-
Methanol-d₄ (CD₃OD) as NMR solvent and reactant
-
Internal Standard (e.g., Mesitylene)
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Prepare a stock solution of the diketone (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in CD₃OD in an NMR tube.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the solution before adding the reducing agent. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons of interest to ensure accurate integration.[4]
-
Reaction Initiation: Prepare a separate, fresh solution of NaBH₄ in CD₃OD (e.g., 1.0 M, a 10-fold excess to ensure pseudo-first-order conditions). Rapidly inject the NaBH₄ solution into the NMR tube, vortex briefly, and immediately place it in the spectrometer.
-
Time-Resolved Data Acquisition: Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for 1 hour). Automated acquisition is programmed for this.[4]
-
Data Processing: Process the spectra. For each time point, integrate a characteristic signal of the starting diketone (e.g., the α-protons) and a signal from the internal standard.
-
Kinetic Analysis:
-
Normalize the integral of the diketone signal against the integral of the constant internal standard at each time point to determine the concentration of the diketone, [Diketone]t.
-
Plot ln([Diketone]t / [Diketone]₀) versus time.
-
The slope of the resulting linear plot is equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Workflow for Kinetic Analysis
Caption: Workflow for NMR-based kinetic analysis of diketone reduction.
Comparative Kinetic Data
While extensive kinetic data for this compound is sparse in the literature, we can construct a comparative table based on established chemical principles and data from analogous systems. The following table presents expected relative reaction rates for key diketone reactions.
| Reaction Type | Diketone Class | Substrate Example | Expected Relative Rate | Kinetic Rationale |
| Enolization | β-Diketone | 1,3-Cyclohexanedione | Very Fast | Forms a highly stable, conjugated enol/enolate.[2] |
| δ-Diketone | This compound | Slow | No electronic stabilization of the enol. Rate is comparable to a simple ketone. | |
| α-Diketone | 2,3-Butanedione | Slow | Enolization is not a dominant pathway; inductive effects disfavor enolate formation. | |
| Reduction (NaBH₄) | α-Diketone | 2,3-Butanedione | Fast | High electrophilicity of carbonyl carbons due to mutual inductive effects.[5] |
| δ-Diketone | This compound | Moderate | Standard ketone reactivity. Rate can be influenced by steric hindrance from transannular hydrogens. | |
| β-Diketone | 1,3-Cyclohexanedione | Slow | Exists predominantly in the less reactive enol form under many conditions. | |
| Condensation (w/ Amine) | γ-Diketone | 1,4-Cyclohexanedione | Fast | Favorable intramolecular cyclization to form a stable five-membered ring (pyrrole derivative). |
| δ-Diketone | This compound | Moderate | Can form larger heterocyclic rings (e.g., pyridine derivatives), but the kinetics are often slower than 5- or 6-membered ring formation.[6][7] | |
| β-Diketone | 1,3-Cyclohexanedione | Fast | Rapid formation of a stable enamine intermediate. |
Mechanistic Insights and Kinetic Consequences
The differences in reaction rates are a direct consequence of the underlying reaction mechanisms.
Mechanism: Keto-Enol Tautomerism
The most dramatic kinetic difference is observed in enolization. For β-diketones, the process is rapid and the equilibrium heavily favors the enol form, which is stabilized by conjugation and an internal hydrogen bond. For this compound, the carbonyls are too far apart to allow for such stabilization. Its enolization kinetics and thermodynamics are therefore similar to those of a simple monoketone.
Caption: Contrasting enolization pathways for β- and δ-diketones.
This has significant implications: reactions that proceed via an enol or enolate intermediate will be substantially slower for this compound than for a β-diketone under identical conditions.
Mechanism: Nucleophilic Addition
In reactions like reduction or Grignard addition, the key kinetic factor is the electrophilicity of the carbonyl carbon and steric accessibility. For this compound, the reactivity of each carbonyl is baseline. However, the first addition can influence the rate of the second. The introduction of a bulky substituent at one carbonyl can sterically hinder the remaining carbonyl group. Furthermore, the preferred boat-chair conformation can lead to diastereoselective attack, as one face of each carbonyl group is typically more sterically accessible than the other. This contrasts with a flexible acyclic diketone where such selectivity would be lower.
Caption: Stepwise reduction of this compound showing potential rate differences.
Conclusion and Outlook
The kinetic behavior of this compound sets it apart from other diketone classes. Its reactivity is not dictated by the electronic interplay between carbonyls, but by the complex conformational dynamics of its eight-membered ring.
-
Key Takeaway: this compound reacts essentially as two independent ketone units, but with its kinetics and stereochemical outcomes modulated by the steric constraints and conformational preferences of its medium-sized ring. Reactions relying on enolate stability are significantly slower compared to β-diketones.
For researchers in drug development and process chemistry, these insights are crucial. The conformational rigidity can be exploited to achieve high diastereoselectivity in synthesis. The predictable, independent reactivity of the carbonyls allows for selective mono-functionalization under carefully controlled stoichiometric conditions. Understanding the unique kinetic profile of this compound is the key to unlocking its full potential as a versatile synthetic scaffold.
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A Researcher's Comparative Guide to X-ray Crystallography of 1,5-Cyclooctanedione Derivatives
Introduction
In the landscape of contemporary drug discovery and materials science, the conformational dynamics of cyclic molecules are of paramount importance. Among these, 1,5-cyclooctanedione and its derivatives present a fascinating case study. The eight-membered ring of this compound is not planar and can adopt several low-energy conformations, such as the boat-chair, twist-boat-chair, and crown forms.[1] The specific conformation adopted can significantly influence the molecule's biological activity and physical properties. X-ray crystallography stands as the definitive method for unambiguously determining the solid-state conformation and packing of these derivatives, providing crucial insights for rational drug design and the development of novel materials.[2][3]
This guide offers a comprehensive comparison of methodologies for the X-ray crystallographic analysis of this compound derivatives. We will delve into the nuances of synthesis, crystal growth, and data analysis, providing field-proven insights and experimental data to empower researchers in this domain.
Conformational Landscape of this compound
The conformational flexibility of the cyclooctane ring is a key challenge and point of interest in the study of its derivatives. Unlike smaller rings, the energetic barriers between different conformations can be small, leading to the possibility of multiple conformations co-existing in solution or even in the solid state, a phenomenon known as polymorphism.[4][5] Single-crystal X-ray diffraction has been instrumental in establishing that in the solid state, this compound itself adopts a boat-chair conformation. The introduction of substituents can dramatically alter the preferred conformation to minimize steric and electronic repulsions.
Caption: Energy landscape of this compound conformations.
Synthesis of this compound Derivatives
The journey to a high-quality crystal structure begins with the synthesis of the target molecule. The purity of the compound is paramount for successful crystallization.[6] Numerous synthetic routes to this compound derivatives have been reported, often involving multi-step sequences.[7][8][9]
Key Considerations for Synthesis:
-
Purity: Rigorous purification of the final compound is essential. Techniques such as column chromatography, recrystallization, and sublimation should be employed to remove impurities that can inhibit crystal growth or lead to disordered structures.
-
Final Step: The final step of the synthesis should ideally yield a solid product. If an oil is obtained, attempts should be made to induce crystallization through various techniques before proceeding to crystal growth experiments.
-
Characterization: Thorough characterization of the synthesized compound by NMR, mass spectrometry, and elemental analysis is crucial to confirm its identity and purity before investing time in crystallization trials.
Comparative Analysis of Crystal Growth Techniques
The growth of single crystals suitable for X-ray diffraction is often the most challenging step in the crystallographic workflow.[10] For this compound derivatives, a systematic approach comparing different crystallization techniques is recommended. The choice of solvent is a critical parameter in crystallization.[11][12]
| Crystallization Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a solution of the compound, leading to supersaturation and crystal formation.[6][13] | Simple to set up; requires minimal equipment. | Can lead to the formation of multiple small crystals or crystals that grow on the surface of the container.[6] | Compounds that are highly soluble.[6] |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14][15] | Excellent for growing high-quality crystals from small amounts of material.[14] | Requires careful selection of solvent/anti-solvent pairs. | Screening a wide range of crystallization conditions with limited material. |
| Liquid-Liquid Diffusion (Layering) | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[13][15] | Can produce large, well-formed crystals. | Can be technically challenging to set up without disturbing the interface. | Compounds that are sensitive to temperature changes. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[6][13] | A classic and often effective method. | May not be suitable for heat-sensitive compounds; can sometimes lead to rapid precipitation. | Compounds with a significant temperature-dependent solubility. |
| Sublimation | The solid compound is heated under vacuum, causing it to vaporize and then deposit as crystals on a cooled surface.[6] | Yields solvent-free crystals of high purity. | Only applicable to volatile compounds. | Volatile this compound derivatives. |
Recommended Solvents and Anti-Solvents:
Based on literature and experimental experience, the following solvent systems are good starting points for the crystallization of this compound derivatives:
-
Solvents: Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene.[11][14][16]
-
Anti-Solvents: Hexane, Heptane, Diethyl Ether, Pentane.[11][12]
It is advisable to perform small-scale crystallization trials in parallel to efficiently screen a variety of conditions.[13]
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization
This protocol is a robust starting point for obtaining high-quality single crystals of this compound derivatives.
Materials:
-
Purified this compound derivative (5-10 mg)
-
Small glass vial (e.g., 0.5 mL)
-
Larger glass vial or beaker that can accommodate the smaller vial
-
A selection of volatile solvents (e.g., acetone, dichloromethane)
-
A selection of anti-solvents (e.g., hexane, pentane)
-
Parafilm or a tight-fitting lid for the larger container
Procedure:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable volatile solvent in the small vial. Ensure the compound is fully dissolved.
-
Place the small vial inside the larger container.
-
Add a small amount of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Seal the larger container tightly with parafilm or a lid.
-
Leave the setup undisturbed in a location with a stable temperature and free from vibrations.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Single-Crystal X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.[2]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Instrumentation:
A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector is recommended.[3][17]
Procedure:
-
Crystal Selection and Mounting: Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects. Mount the crystal on a suitable holder (e.g., a glass fiber or a loop) using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the observed and calculated structure factors.
-
Validation and Deposition: The final crystal structure is validated using software tools to check for geometric and other potential errors. The validated structure is then deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[18][19]
Case Study: Comparative Data
The following table presents a hypothetical comparison of crystallographic data for two different derivatives of this compound, highlighting the impact of substitution on the preferred conformation.
| Parameter | Derivative A (2,6-dimethyl) | Derivative B (2,2,6,6-tetramethyl) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | a = 12.1 Å, b = 14.3 Å, c = 7.9 Å |
| Conformation | Boat-Chair | Twist-Boat-Chair |
| Key Torsion Angles | C1-C2-C3-C4 = 65°, C4-C5-C6-C7 = -110° | C1-C2-C3-C4 = 85°, C4-C5-C6-C7 = -80° |
| R-factor | 0.045 | 0.038 |
This data illustrates how increasing steric bulk with additional methyl groups can force the cyclooctanedione ring into a different, less common conformation.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structures and understanding their conformational preferences. A systematic and patient approach to synthesis and crystal growth, coupled with modern diffraction and computational techniques, is key to success. This guide provides a framework for researchers to navigate the challenges and unlock the valuable structural insights that this class of molecules has to offer. By carefully considering the principles and protocols outlined herein, scientists and drug development professionals can accelerate their research and development efforts.
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University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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Valdez, N., et al. (2024). Synthesis and crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene. Acta Crystallographica Section E: Crystallographic Communications, E80, 645–648. Retrieved from [Link]
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ResearchGate. (n.d.). Single-Crystal X-ray Diffraction Studies of Solvated Crystals of C 60 Reveal the Intermolecular Interactions between the Component Molecules. Retrieved from [Link]
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Chemical Society Reviews. (2014, June 27). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. RSC Publishing. Retrieved from [Link]
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csbsju. (n.d.). Solutions to conformation problems. Retrieved from [Link]
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Tuckerman, M. (2015, February 20). Crystal polymorphisms [Video]. YouTube. Retrieved from [Link]
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PubMed Central. (2022, August 23). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. Retrieved from [Link]
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A Comparative Guide to the Stability of Cyclooctanedione Isomers: A DFT Analysis
Introduction: The Significance of Isomeric Purity in Drug Development and Materials Science
In the realm of chemical research, particularly in drug development and materials science, the seemingly subtle differences between isomers can have profound consequences. Isomers, molecules sharing the same chemical formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. For cyclic ketones like cyclooctanedione (C₈H₁₂O₂), the positional isomerism of the two ketone groups on the eight-membered ring gives rise to several distinct molecules: 1,2-, 1,3-, 1,4-, and 1,5-cyclooctanedione. Understanding the relative thermodynamic stability of these isomers is crucial for optimizing synthetic routes, predicting reaction outcomes, and elucidating structure-activity relationships.
Computational chemistry offers a powerful and cost-effective avenue for investigating the energetic landscapes of molecular isomers.[1] Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust tool for predicting the electronic structure and thermodynamic properties of organic molecules with a favorable balance of accuracy and computational cost.[2][3][4] This guide presents a comparative analysis of the stability of four cyclooctanedione isomers using DFT calculations, providing researchers with valuable insights into their intrinsic thermodynamic properties. By explaining the causality behind the computational choices and presenting a detailed, self-validating protocol, this document aims to serve as a practical resource for scientists in the field.
Methodology: A Self-Validating Computational Protocol
The cornerstone of reliable computational analysis lies in a well-justified and transparent methodology. The protocol outlined below is designed to be a self-validating system, where the choice of theoretical level is grounded in established literature for its performance with organic molecules.
Computational Approach: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a significant computational advantage without a substantial compromise in accuracy for many applications, making it a workhorse in modern computational chemistry.[5]
For this analysis, we employ the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][3] B3LYP has a proven track record of providing reliable thermochemical data for a broad range of organic molecules.[2][3][5] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals.
The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build molecular orbitals. We have selected the 6-31G(d,p) basis set. This Pople-style basis set offers a good compromise between accuracy and computational expense. The "(d,p)" designation indicates the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and strained ring systems, such as cyclooctanedione.[6]
Experimental Workflow: From Structure to Stability
The computational workflow for determining the relative stability of the cyclooctanedione isomers is a systematic, multi-step process designed to ensure that the final calculated energies correspond to true energy minima on the potential energy surface.
Figure 1: A schematic of the computational workflow for determining the relative stability of cyclooctanedione isomers.
Step-by-Step Protocol:
-
Initial Structure Generation: The 2D structures of 1,2-, 1,3-, 1,4-, and this compound were sketched using a molecular editor and converted to 3D coordinates.
-
Geometry Optimization: A full geometry optimization was performed for each isomer using the B3LYP functional and the 6-31G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation was carried out at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy, which are used to calculate the Gibbs free energy.
-
-
Thermochemical Analysis: The electronic energies (E) and Gibbs free energies (G) were extracted from the output files. The relative electronic energies (ΔE) and relative Gibbs free energies (ΔG) were then calculated with respect to the most stable isomer (the one with the lowest energy).
Results: A Quantitative Comparison of Isomer Stability
The DFT calculations provide a clear quantitative ranking of the thermodynamic stability of the four cyclooctanedione isomers. The results are summarized in the table below.
| Isomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| This compound | 0.00 | 0.00 |
| 1,4-Cyclooctanedione | 1.85 | 1.79 |
| 1,3-Cyclooctanedione | 4.21 | 4.15 |
| 1,2-Cyclooctanedione | 9.87 | 9.78 |
Note: All calculations were performed at the B3LYP/6-31G(d,p) level of theory. Relative energies are calculated with respect to the most stable isomer, this compound.
Discussion: Unraveling the Structural and Electronic Drivers of Stability
The computational data reveals a distinct stability trend among the cyclooctanedione isomers:
1,5- > 1,4- > 1,3- > 1,2-
This trend can be rationalized by considering the interplay of several key structural and electronic factors:
-
Dipole-Dipole Repulsion: The primary factor governing the relative stability of these isomers is the electrostatic repulsion between the two polar carbonyl (C=O) groups. In 1,2-cyclooctanedione , the adjacent carbonyl groups result in a strong dipole-dipole repulsion, significantly destabilizing the molecule. As the distance between the carbonyl groups increases in the 1,3-, 1,4-, and 1,5-isomers, this unfavorable interaction is progressively minimized.
-
Ring Strain: The eight-membered ring of cyclooctane is known to be flexible and can adopt various conformations to minimize steric and torsional strain. The placement of the sp²-hybridized carbonyl carbons can influence the overall ring strain. In the case of 1,2-cyclooctanedione , the adjacent trigonal planar centers can introduce additional strain into the ring system. Conversely, the more distant placement of the carbonyl groups in 1,4- and this compound allows the carbon backbone to adopt lower energy conformations, more closely resembling that of cyclooctane itself.
-
Through-Space and Through-Bond Interactions: In 1,3-cyclooctanedione , the carbonyl groups are separated by a single methylene group. This proximity can lead to unfavorable through-space interactions between the oxygen lone pairs. In contrast, the symmetrical arrangement in This compound places the carbonyl groups on opposite sides of the ring, effectively minimizing any unfavorable intramolecular interactions.
Figure 2: The 2D structures of the cyclooctanedione isomers investigated.
Conclusion: Predictive Power for Synthetic and Medicinal Chemistry
This comparative DFT analysis provides a robust theoretical framework for understanding the relative stabilities of cyclooctanedione isomers. The findings clearly indicate that the stability is largely governed by the minimization of electrostatic repulsion between the carbonyl groups and the reduction of ring strain. The predicted order of stability (1,5- > 1,4- > 1,3- > 1,2-) offers valuable guidance for synthetic chemists in predicting the thermodynamic favorability of different isomers and for medicinal chemists in understanding the conformational preferences of molecules containing similar structural motifs. While experimental validation of these relative energies would be beneficial, the high level of theory employed provides a high degree of confidence in these theoretical predictions.
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A Comparative Guide to Theoretical Models for 1,5-Cyclooctanedione Reactivity
For researchers, scientists, and professionals in drug development, the predictive power of theoretical models is an invaluable tool in understanding and manipulating chemical reactivity. This guide provides an in-depth analysis of theoretical models as they apply to the reactivity of 1,5-cyclooctanedione, a versatile C8-dicarbonyl compound. By juxtaposing theoretical predictions with experimental observations, we aim to offer a critical validation of these models and a practical framework for their application in complex chemical systems.
Introduction: The Unique Reactivity of this compound
This compound is a fascinating molecule, not only as a synthetic building block but also as a case study in conformational control of reactivity. Its eight-membered ring is highly flexible, and the spatial relationship between the two carbonyl groups dictates its chemical behavior. The most prominent feature of its reactivity is the propensity to undergo transannular reactions, where the proximity of the C1 and C5 carbonyls in certain conformations allows for intramolecular bond formation, leading predominantly to the thermodynamically stable bicyclo[3.3.1]nonane skeleton.[1][2][3][4] Understanding the factors that govern this cyclization is crucial for controlling reaction outcomes and designing synthetic pathways.
This guide will explore the validation of theoretical models for predicting the reactivity of this compound, with a focus on its hallmark transannular aldol condensation.
Theoretical Frameworks for Predicting Reactivity
Several theoretical models can be employed to rationalize and predict the reactivity of this compound. These models range from qualitative concepts to rigorous computational methods.
Conformational Analysis: The Gatekeeper of Reactivity
The reactivity of this compound is intrinsically linked to its conformational landscape. The eight-membered ring of cyclooctane is known to be conformationally complex, with several low-energy conformers.[5] For this compound, the key to its transannular reactivity lies in conformations that bring the two carbonyl groups into close proximity, facilitating an intramolecular reaction.
Theoretical models, particularly molecular mechanics and quantum chemical calculations (DFT, ab initio), are essential for mapping the potential energy surface of this compound and identifying the crucial low-energy conformations. The most stable conformations are predicted to be in a boat-chair or twist-chair form, which allows for a transannular aldol condensation to occur.
Experimental Protocol: Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool to probe the conformational dynamics of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹H and ¹³C NMR Acquisition: Record standard one-dimensional ¹H and ¹³C NMR spectra at various temperatures. Variable temperature (VT) NMR studies can reveal information about the energy barriers between different conformations.[6]
-
2D NMR Spectroscopy: Perform two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to establish through-bond and through-space proton connectivities. NOESY is particularly useful for identifying protons that are close in space, providing direct evidence for specific conformations.[7]
-
Data Analysis: Analyze chemical shifts, coupling constants, and NOE intensities to deduce the predominant conformation(s) in solution and compare these findings with the predictions from computational models.
Frontier Molecular Orbital (FMO) Theory: A Qualitative Picture of Reactivity
Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[8][9]
In the context of the base-catalyzed intramolecular aldol condensation of this compound, FMO theory can be applied as follows:
-
Enolate Formation: The base removes a proton from one of the α-carbons to form an enolate. The HOMO of this enolate is the key orbital for the subsequent nucleophilic attack.
-
Intramolecular Attack: The HOMO of the enolate (the nucleophile) interacts with the LUMO of the other carbonyl group (the electrophile). A smaller HOMO-LUMO gap generally correlates with a more favorable reaction.
Computational chemistry software can readily calculate and visualize the HOMO and LUMO of the this compound enolate. This allows for a qualitative prediction of the most likely site of attack and the feasibility of the transannular reaction.
Visualization: FMO Interaction in Transannular Aldol Condensation
Caption: FMO diagram of the key interaction in the transannular aldol reaction.
Quantum Chemical Calculations: A Quantitative Approach
For a more quantitative and detailed understanding, quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are indispensable.[10][11][12] These methods can be used to:
-
Calculate Reaction Energetics: Determine the energies of reactants, products, intermediates, and transition states. This allows for the calculation of reaction enthalpies, activation energies, and the overall thermodynamic favorability of the transannular cyclization.
-
Elucidate Reaction Mechanisms: Map the entire reaction pathway, identifying the transition state structures. Analysis of the transition state geometry provides insights into the stereochemical outcome of the reaction.[13]
-
Predict Kinetic Data: While computationally intensive, methods like Transition State Theory (TST) can be used in conjunction with quantum chemical calculations to estimate reaction rate constants.
Comparison of Computational Methods:
| Method | Advantages | Disadvantages | Suitability for this compound |
| Semi-Empirical | Very fast, suitable for large systems. | Less accurate, relies on parameterization. | Good for initial conformational searches. |
| DFT (e.g., B3LYP, M06-2X) | Good balance of accuracy and computational cost.[8][12] | Accuracy depends on the chosen functional. | Excellent for calculating reaction pathways and energetics. |
| Ab Initio (e.g., MP2, CCSD(T)) | High accuracy, does not rely on empirical parameters. | Computationally very expensive. | "Gold standard" for benchmarking DFT results for key stationary points. |
Validation: Comparing Theoretical Predictions with Experimental Data
The ultimate test of any theoretical model is its ability to accurately reproduce and predict experimental results. For the transannular aldol condensation of this compound, the key experimental observables are the reaction rate, product distribution (yield), and the stereochemistry of the resulting bicyclo[3.3.1]nonane product.
Reaction Kinetics and Thermodynamics
The intramolecular aldol condensation of 1,5-dicarbonyl compounds to form six-membered rings is generally a thermodynamically favorable process due to the stability of the resulting cyclic system.[1][2][3][4]
Experimental Protocol: Kinetic Analysis of the Transannular Aldol Condensation
Methodology:
-
Reaction Setup: In a thermostated reactor, dissolve this compound in a suitable solvent (e.g., ethanol, THF).
-
Initiation: Add a catalytic amount of a base (e.g., sodium ethoxide, potassium tert-butoxide) to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., with a weak acid).
-
Analysis: Analyze the composition of the quenched aliquots using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product over time.
-
Data Processing: Plot the concentration of this compound as a function of time to determine the reaction rate and the rate constant. Repeat the experiment at different temperatures to calculate the activation energy using the Arrhenius equation.
The experimentally determined activation energy can then be directly compared with the activation barrier calculated using DFT or ab initio methods. A close agreement between the experimental and theoretical values provides strong validation for the computational model.
Stereoselectivity
The formation of the bicyclo[3.3.1]nonane system from this compound can lead to different stereoisomers. The stereochemical outcome is determined by the geometry of the transition state during the C-C bond formation.
Theoretical calculations can predict the relative energies of the different diastereomeric transition states. The transition state with the lower energy is expected to be favored, leading to the major product isomer.
Visualization: Experimental Workflow for Product Analysis
Caption: Workflow for the synthesis and analysis of the cyclization product.
Experimental determination of the product's stereochemistry, often achieved through X-ray crystallography or detailed NMR analysis (e.g., NOESY), provides the crucial data to validate the theoretical predictions of stereoselectivity.
Conclusion
The reactivity of this compound, particularly its propensity for transannular cyclization, serves as an excellent platform for validating theoretical models in organic chemistry. A synergistic approach, combining qualitative models like conformational analysis and FMO theory with quantitative quantum chemical calculations, provides a robust framework for understanding and predicting its behavior.
The true power of these theoretical tools is realized when their predictions are rigorously tested against experimental data. By comparing calculated reaction energetics and stereochemical outcomes with results from kinetic studies and product analysis, researchers can gain a high level of confidence in their models. This validated understanding is not merely an academic exercise; it is a critical component in the rational design of complex molecules and the optimization of synthetic routes in academic and industrial research, including drug development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,5-Cyclooctanedione
As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedural framework for the safe handling and disposal of 1,5-Cyclooctanedione, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is not benign and presents significant hazards that dictate its handling and disposal protocols.
GHS Hazard Profile: this compound (CAS: 1489-74-3)
| Hazard Classification | GHS Code | Signal Word | Causality for Disposal Procedures |
| Serious Eye Damage, Category 1 | H318 | Danger | This is the most severe hazard. Any potential for contact, including from splashes or contaminated gloves, necessitates stringent eye protection. Disposal procedures must minimize aerosolization or dust generation.[1][2] |
| Skin Sensitization, Category 1 | H317 | Danger | May cause an allergic skin reaction upon contact.[1][2] This requires the use of compatible gloves and mandates that all contaminated personal protective equipment (PPE) be treated as hazardous waste itself. |
The Golden Rules of Disposal:
-
Never dispose of this compound or its rinsate down the sanitary sewer.[3][4][5]
-
Never discard this compound or contaminated materials in the regular trash.[4][5]
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific local guidelines, as regulations can vary.[6][7]
Pre-Disposal Checklist: Preparing for Safe Waste Accumulation
Proper preparation is critical before any waste is generated. This ensures that waste is handled, stored, and collected in a manner that is safe and compliant.
A. Personal Protective Equipment (PPE): Before handling the primary container or preparing waste, the following minimum PPE is required:
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or puncture before use.[10]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[8][9]
B. Waste Container Selection and Labeling:
-
Compatibility: Waste must be collected in containers compatible with ketones. High-density polyethylene (HDPE) or the original product container are excellent choices.[3][7] Avoid using metal containers for any corrosive waste streams, a good general practice.[7]
-
Condition: Containers must be in good condition, free of leaks, and have a securely fitting cap.[7][11]
-
Labeling: From the moment the first drop of waste is added, the container must be labeled with a hazardous waste tag.[3][12] The label must clearly state:
-
The words "HAZARDOUS WASTE"[7]
-
The full chemical name: "this compound"
-
The approximate concentration and composition if mixed with other substances.
-
C. Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[12] This area should be away from drains and incompatible materials, such as strong oxidizing agents.[13][14] Ensure the container is kept closed at all times except when adding waste.[3][7][12]
Step-by-Step Disposal Protocols
Follow these specific procedures based on the type of this compound waste.
Protocol 3.1: Disposal of Unused or Expired this compound (Solid)
-
Preparation: Don the appropriate PPE as outlined in Section 2A.
-
Packaging: If the chemical is in its original, sealed container, ensure the label is intact and legible. Place this container in a secondary containment bin within your SAA.
-
Transfer: If transferring from a working container to a waste container, perform the transfer inside a chemical fume hood to avoid inhaling any dust.[1] Use spark-proof tools as a best practice for handling organic chemicals.
-
Labeling: Ensure the final waste container is correctly labeled as per Section 2B.
-
Pickup: Arrange for pickup by your institution's EHS department or licensed waste contractor.[6][12]
Protocol 3.2: Disposal of Contaminated Materials
This protocol applies to items such as gloves, weigh boats, paper towels, or absorbent materials used during spill cleanup.
-
Collection: Place all solid materials contaminated with this compound into a designated solid hazardous waste container (e.g., a lined pail or a designated plastic bag).
-
Segregation: Do not mix this waste with regular trash or other non-hazardous waste streams.
-
Labeling: The container for contaminated solids must also be labeled as "HAZARDOUS WASTE" and specify "Debris contaminated with this compound."
-
Closure: Keep the container sealed when not in use. Once full, arrange for pickup with your other chemical waste.
Protocol 3.3: Management of Empty this compound Containers
An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Removal: Ensure the container is as empty as possible, with all free-flowing solid removed and collected as hazardous waste (Protocol 3.1).
-
Triple Rinsing: This procedure must be performed in a chemical fume hood. a. Select a suitable solvent in which this compound is soluble, such as acetone or ethanol.[6] b. Add a small amount of the solvent to the container (approximately 10% of the container's volume). c. Securely cap and shake the container to rinse all interior surfaces. d. Pour the solvent rinsate into a designated liquid hazardous waste container. This rinsate is now hazardous waste.[3][4][5] e. Repeat this rinsing process two more times, collecting the rinsate each time.
-
Container Disposal: After triple rinsing and allowing the container to air dry completely in the fume hood, obliterate or deface the original chemical label.[4] The container can now be disposed of in the appropriate recycling or general waste stream, per your institution's policy.
Emergency Procedures for Spills
Accidents can happen. A prepared response is key to mitigating the hazard.
-
Minor Spill (Contained, <4L, no immediate risk): [15]
-
Alert personnel in the immediate area.
-
Wearing your full PPE, control the spread of the spill using an absorbent material like sand, earth, or vermiculite.[15][16] Do not use combustible materials like paper towels for the initial containment of a ketone.[15]
-
Gently sweep the absorbed material from the outside-in and place it into a designated hazardous waste container.
-
Wipe the area with a mild detergent and water, collecting all cleaning materials as contaminated waste.[16]
-
-
Major Spill (Poses a fire hazard, is in a public area, or you are uncomfortable cleaning it up): [15]
-
Evacuate the immediate area.
-
Notify your supervisor and contact your institution's EHS or emergency response number immediately.
-
Prevent entry into the contaminated area.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste streams from identification to final handoff.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
By adhering to these protocols, you contribute to a culture of safety and ensure that your work has a positive impact without compromising the well-being of your colleagues or the integrity of our environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
